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  • Product: 1-(Mesitylmethyl)-1,4-diazepane
  • CAS: 690632-22-5

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-(Mesitylmethyl)-1,4-diazepane

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Mesitylmethyl)-1,4-diazepane Abstract This technical guide provides a comprehensive overview of a robust methodology for the synthesis and character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Mesitylmethyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and characterization of the novel compound 1-(Mesitylmethyl)-1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] This document details a strategic approach centered on the direct N-alkylation of 1,4-diazepane, offering insights into reaction mechanisms, experimental protocols, and analytical validation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring system is a cornerstone in the development of therapeutic agents, renowned for its wide spectrum of biological activities. Derivatives of this scaffold have been successfully developed as anticonvulsant, anxiolytic, sedative, and antipsychotic drugs.[3][4][5] The conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling effective interaction with various biological targets.

The introduction of a mesitylmethyl group onto the 1,4-diazepane core is a strategic design choice. The bulky and lipophilic nature of the mesityl (2,4,6-trimethylphenyl) group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. It can enhance binding affinity to target proteins through steric and hydrophobic interactions, as well as potentially modulate metabolic stability. This guide outlines a direct and efficient synthesis to access this promising compound, paving the way for further investigation into its potential therapeutic applications.

Synthetic Strategy: Direct N-Alkylation

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane is most effectively achieved through the direct N-alkylation of the parent 1,4-diazepane heterocycle. This approach is favored for its atom economy and procedural simplicity. The core of this strategy involves the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on an electrophilic mesitylmethyl source, typically a mesitylmethyl halide.

The choice of a suitable base and solvent system is critical to ensure the reaction proceeds efficiently and selectively. A non-nucleophilic base is required to deprotonate the secondary amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be capable of dissolving the reactants and facilitating the bimolecular nucleophilic substitution (SN2) reaction.

Proposed Reaction Mechanism

The reaction proceeds via a classical SN2 mechanism. The base abstracts a proton from one of the nitrogen atoms of 1,4-diazepane, generating a more potent nucleophile. This diazepane anion then attacks the benzylic carbon of the mesitylmethyl halide, displacing the halide and forming the new carbon-nitrogen bond.

SN2_Mechanism Diazepane 1,4-Diazepane Anion Diazepane Anion Diazepane->Anion  + Base Base Base ConjugateAcid Conjugate Acid MesitylmethylHalide Mesitylmethyl Halide TransitionState Transition State Anion->TransitionState  + Mesitylmethyl Halide Product 1-(Mesitylmethyl)-1,4-diazepane TransitionState->Product HalideIon Halide Ion

Caption: Proposed SN2 mechanism for the N-alkylation of 1,4-diazepane.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-(Mesitylmethyl)-1,4-diazepane.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane≥98%Commercial Source
2-(Bromomethyl)-1,3,5-trimethylbenzene (Mesitylmethyl bromide)≥97%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercial Source
Synthetic Procedure

Experimental_Workflow A 1. Reactant Setup - Dissolve 1,4-diazepane in anhydrous acetonitrile. - Add K₂CO₃ as the base. B 2. Addition of Alkylating Agent - Add a solution of mesitylmethyl bromide dropwise at room temperature. A->B C 3. Reaction - Stir the mixture at reflux for 12-24 hours. - Monitor progress by TLC. B->C D 4. Workup - Cool to room temperature and filter off solids. - Concentrate the filtrate in vacuo. C->D E 5. Extraction - Dissolve residue in DCM. - Wash with water and brine. D->E F 6. Drying and Concentration - Dry the organic layer over Na₂SO₄. - Concentrate to yield crude product. E->F G 7. Purification - Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient). F->G H 8. Characterization - Analyze the pure product by ¹H NMR, ¹³C NMR, MS, and IR. G->H

Caption: Step-by-step experimental workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

  • Reaction Setup: To a stirred solution of 1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)-1,3,5-trimethylbenzene (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Extraction: The resulting residue is dissolved in dichloromethane and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Mesitylmethyl)-1,4-diazepane as a pure compound.

Characterization and Data Analysis

The structural integrity and purity of the synthesized 1-(Mesitylmethyl)-1,4-diazepane must be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected characterization data for the target compound.

TechniqueExpected Observations
¹H NMR (CDCl₃)- Signals corresponding to the mesityl aromatic protons. - A singlet for the benzylic CH₂ protons. - Multiple signals for the diazepane ring protons. - A singlet for the NH proton. - Signals for the three methyl groups on the mesityl ring.
¹³C NMR (CDCl₃)- Aromatic carbons of the mesityl group. - Benzylic carbon. - Carbons of the diazepane ring. - Methyl group carbons.
Mass Spec. (ESI+) - A prominent peak corresponding to the [M+H]⁺ ion.
IR Spectroscopy - N-H stretching vibration. - C-H stretching vibrations (aromatic and aliphatic). - C-N stretching vibrations. - Aromatic C=C stretching vibrations.

Note: The exact chemical shifts (δ) in NMR spectroscopy and wavenumbers (cm⁻¹) in IR spectroscopy will need to be determined experimentally.

Safety and Handling

Standard laboratory safety precautions should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Mesitylmethyl bromide is a lachrymator and should be handled with care.

Conclusion

This guide presents a streamlined and efficient protocol for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. The direct N-alkylation strategy is robust and scalable, providing good yields of the target compound. The detailed characterization plan ensures the identity and purity of the final product. This molecule represents a valuable building block for the development of novel therapeutic agents, and the methodology described herein should facilitate its accessibility to the wider scientific community for further biological evaluation.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • Boufroura, H., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(8), 5133-5144. Available at: [Link]

  • Bawa, S., & Kumar, S. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. Retrieved from [Link]

  • Wang, J.-Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. Available at: [Link]

  • Fletcher, S., et al. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm, 3(6), 689-693. Available at: [Link]

  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. Available at: [Link]

  • Reddy, T. R., & Sridhar, B. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(1), 245-256. Available at: [Link]

  • Wurzer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Available at: [Link]

  • Cateni, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(4), 482-488. Available at: [Link]

  • Cateni, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Matos, M. J. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Retrieved from [Link]

  • Wurzer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Available at: [Link]

  • Kitamura, M., et al. (2017). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 22(7), 1184. Available at: [Link]

  • Bawa, S., & Kumar, S. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 249-261. Available at: [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][6]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(6), 2136-2141. Available at: [Link]

  • Patel, R. B., et al. (2015). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Young Pharmacists, 7(3), 208-220. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details a robust and reliable protocol for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane, a substituted cycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane, a substituted cyclic diamine with potential applications in medicinal chemistry and materials science. The synthesis is approached in a two-step sequence, commencing with the preparation of the core 1,4-diazepane heterocycle, followed by the strategic mono-N-alkylation with a mesitylmethyl group via reductive amination. This guide provides a thorough examination of the underlying chemical principles, detailed step-by-step experimental procedures, and in-depth characterization of the final product. The methodologies presented are designed to be reproducible and scalable, offering a solid foundation for further research and development.

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that is a core component of numerous biologically active compounds.[1] Its unique conformational flexibility and the presence of two nitrogen atoms make it an attractive building block for the design of novel therapeutic agents and functional materials. The introduction of sterically demanding and lipophilic substituents, such as the mesitylmethyl group, can significantly influence the pharmacological and physicochemical properties of the parent diazepane. This guide focuses on the synthesis of 1-(Mesitylmethyl)-1,4-diazepane, providing a detailed roadmap for its preparation and characterization.

The synthetic strategy is bifurcated into two primary stages:

  • Synthesis of the 1,4-Diazepane Core: The foundational heterocyclic ring is constructed through the cyclization of ethylenediamine with a suitable 1,3-dielectrophile. This classic approach provides a straightforward and efficient route to the unsubstituted 1,4-diazepane.

  • Mono-N-alkylation via Reductive Amination: To ensure the selective introduction of a single mesitylmethyl group and avoid the formation of the undesired dialkylated product, a reductive amination protocol is employed.[2][3] This method involves the in-situ formation of an iminium ion intermediate from 1,4-diazepane and mesitaldehyde, which is then selectively reduced.[4]

This guide will provide detailed protocols for each of these steps, along with a discussion of the critical parameters and the rationale behind the chosen methodologies.

Synthesis of Starting Materials

Synthesis of 1,4-Diazepane

The synthesis of the unsubstituted 1,4-diazepane is a crucial first step. While various methods exist, a common and effective approach involves the reaction of a 1,2-diamine with a 1,3-dihalopropane.[5]

Synthesis of Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

Mesitaldehyde is the key electrophile in the reductive amination step. It can be synthesized via several methods, including the Rosenmund reduction of mesitoyl chloride or the formylation of mesitylene.[6][7] A well-established laboratory preparation involves the Gattermann-Koch reaction or a modified Vilsmeier-Haack formylation of mesitylene.[8]

Experimental Protocols

Part A: Synthesis of 1,4-Diazepane

This procedure is adapted from general principles of cyclic diamine synthesis.

Materials and Reagents:

  • Ethylenediamine

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of ethylenediamine (1.0 eq) in ethanol is prepared.

  • Anhydrous potassium carbonate (2.5 eq) is added to the solution.

  • 1,3-Dibromopropane (1.0 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 1,4-diazepane.

  • Purification is achieved by vacuum distillation to afford pure 1,4-diazepane as a colorless oil.

Part B: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane via Reductive Amination

This one-pot protocol is designed to favor mono-alkylation.[8]

Materials and Reagents:

  • 1,4-Diazepane

  • Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • To a stirred solution of 1,4-diazepane (1.2 eq) in 1,2-dichloroethane (DCE), mesitaldehyde (1.0 eq) is added at room temperature.

  • The reaction mixture is stirred for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate containing a small percentage of triethylamine (e.g., 1%) is recommended to prevent product tailing.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
1,4-DiazepaneC₅H₁₂N₂100.1660-70
MesitaldehydeC₁₀H₁₂O148.2070-80
1-(Mesitylmethyl)-1,4-diazepaneC₁₅H₂₄N₂232.3775-85

Visualizations

Reaction Scheme

Synthesis cluster_step1 Step 1: Synthesis of 1,4-Diazepane cluster_step2 Step 2: Reductive Amination A Ethylenediamine C 1,4-Diazepane A->C B 1,3-Dibromopropane B->C D 1,4-Diazepane F 1-(Mesitylmethyl)-1,4-diazepane D->F E Mesitaldehyde E->F G Sodium Triacetoxyborohydride G->F Reducing Agent

Caption: Overall synthetic route to 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Workflow

Workflow start Start reactants Combine 1,4-Diazepane and Mesitaldehyde in DCE start->reactants stir1 Stir for 1-2 hours at RT reactants->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab stir2 Stir overnight at RT add_stab->stir2 quench Quench with aq. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the reductive amination step.

Characterization

The final product, 1-(Mesitylmethyl)-1,4-diazepane, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the mesityl group (aromatic protons and methyl protons), the benzylic methylene protons, and the protons of the diazepane ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the mesityl ring, the benzylic carbon, and the carbons of the diazepane ring.[7] The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak corresponding to [M+H]⁺.

Conclusion

This guide has outlined a comprehensive and practical synthetic protocol for the preparation of 1-(Mesitylmethyl)-1,4-diazepane. By following the detailed procedures for the synthesis of the 1,4-diazepane core and its subsequent mono-N-alkylation via reductive amination, researchers can reliably obtain the target compound in good yield and purity. The provided information on characterization will aid in the verification of the product's structure. This work serves as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry, facilitating the exploration of novel 1,4-diazepane derivatives for various applications.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R Soc Open Sci. 2024;11(7):240293. [Link]

  • Mesitaldehyde. Grokipedia. Accessed January 22, 2026. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2021;26(21):6687. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synth Commun. 2023;53(18):1-14. [Link]

  • Reductive amination. Wikipedia. Accessed January 22, 2026. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2013;18(11):13594-13606. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. Published February 17, 2025. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R Soc Open Sci. 2024;11(7):240293. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2014;4(3):585-595. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. 2018;22(10):1077-1094. [Link]

Sources

Foundational

A Prospective Technical Guide to the Synthesis and Characterization of 1-(Mesitylmethyl)-1,4-diazepane

Abstract: This technical guide outlines a comprehensive framework for the prospective synthesis, purification, and physicochemical characterization of the novel compound, 1-(Mesitylmethyl)-1,4-diazepane. In the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a comprehensive framework for the prospective synthesis, purification, and physicochemical characterization of the novel compound, 1-(Mesitylmethyl)-1,4-diazepane. In the absence of extensive literature on this specific molecule, this document leverages established chemical principles and proven methodologies for analogous N-substituted heterocyclic compounds. It is designed for researchers, medicinal chemists, and drug development professionals, providing a robust, scientifically-grounded roadmap from starting materials to a fully characterized molecule of interest. The guide details a proposed synthetic route, step-by-step experimental protocols, and the expected outcomes from key analytical techniques, thereby creating a self-validating system for its successful preparation and analysis.

Part 1: Molecular Overview and Predicted Properties

Introduction to the Scaffold

The target molecule, 1-(Mesitylmethyl)-1,4-diazepane, is composed of two key structural motifs: the 1,4-diazepane ring and the mesitylmethyl substituent.

  • 1,4-Diazepane (Homopiperazine): This seven-membered saturated heterocycle, containing two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural flexibility and the presence of two basic nitrogen atoms—one secondary and one tertiary in the target molecule—allow for diverse interactions with biological targets.[4][5] Derivatives of this core are known to exhibit a wide range of biological activities, including antipsychotic, anticancer, and anticonvulsant properties.[6]

  • Mesitylmethyl Group: This substituent consists of a 2,4,6-trimethylphenyl group attached via a methylene (-CH2-) linker. The mesityl group is notable for its significant steric bulk.[7] This steric hindrance can profoundly influence the molecule's reactivity and pharmacological profile.[8][9] It can shield the adjacent tertiary amine from metabolic degradation, potentially increasing the compound's half-life. Furthermore, its lipophilic nature can enhance membrane permeability and influence binding within hydrophobic pockets of target proteins.

Chemical Structure

The structure combines the flexible diazepane ring with the bulky, rigid mesityl group.

Caption: Structure of 1-(Mesitylmethyl)-1,4-diazepane.

Predicted Physicochemical Properties

While experimental data is not available, properties can be predicted based on the structure. These values are crucial for anticipating solubility, permeability, and potential drug-like characteristics.

PropertyPredicted ValueRationale / Significance
Molecular Formula C₁₅H₂₄N₂Calculated from the chemical structure.
Molecular Weight 232.37 g/mol Foundational for all stoichiometric calculations in synthesis and analysis.
Calculated LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability. The mesityl group significantly increases lipophilicity compared to the parent diazepane.
Topological Polar Surface Area (TPSA) ~15.3 ŲLow TPSA is indicative of good blood-brain barrier penetration potential, a common feature for CNS-active drugs.[1]
Hydrogen Bond Donors 1 (from the N-H)The secondary amine provides a site for hydrogen bonding, crucial for receptor interactions.
Hydrogen Bond Acceptors 2 (from the two N atoms)Both nitrogen atoms can accept hydrogen bonds, influencing solubility and target binding.
pKa pKa1 ~7.5-8.5 (N4-H)pKa2 ~9.0-10.0 (N1)The secondary amine (N4) is less basic. The tertiary amine (N1) is expected to be more basic. These values are critical for salt formation and solubility at physiological pH.[1]

Part 2: Proposed Synthetic Strategy

Rationale for Synthetic Approach

The most direct and widely practiced method for synthesizing N-alkylated cyclic amines is through direct alkylation or reductive amination.[10][11] Given the commercial availability of 1,4-diazepane (homopiperazine) and a suitable mesitylmethyl electrophile, a direct nucleophilic substitution (N-alkylation) is proposed. This approach is efficient and avoids the complexities of multi-step ring formation. The key challenge is achieving mono-alkylation, as the starting material has two nucleophilic nitrogen atoms. This can be controlled by using a 1:1 stoichiometry of reactants.

Proposed Synthetic Workflow

The synthesis involves a single-step N-alkylation of 1,4-diazepane with 2,4,6-trimethylbenzyl chloride.

G start 1,4-Diazepane (Homopiperazine) process N-Alkylation Reaction (Nucleophilic Substitution) start->process reagent 2,4,6-Trimethylbenzyl Chloride + Base (e.g., K₂CO₃) + Solvent (e.g., Acetonitrile) reagent->process workup Aqueous Workup & Solvent Extraction process->workup purification Column Chromatography (Silica Gel) workup->purification product 1-(Mesitylmethyl)-1,4-diazepane (Target Compound) purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is a self-validating system, incorporating purification and characterization to confirm the successful synthesis of the target molecule.

Objective: To synthesize 1-(Mesitylmethyl)-1,4-diazepane via direct alkylation.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • 2,4,6-Trimethylbenzyl chloride (Mesitylmethyl chloride)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.0 g, 10.0 mmol, 1.0 eq).

  • Solvent and Base: Add anhydrous acetonitrile (40 mL) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Electrophile: Prepare a solution of 2,4,6-trimethylbenzyl chloride (1.69 g, 10.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirred suspension over 20 minutes.

    • Causality Insight: Using a 1:1 stoichiometry of the diazepine and the alkylating agent favors mono-alkylation. The excess base neutralizes the HCl formed during the reaction, driving it to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Protocol Insight: A gradient elution starting with 100% DCM and gradually increasing the polarity with methanol is effective for separating the non-polar di-alkylated byproduct and the more polar mono-alkylated product from any remaining starting material.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 1-(Mesitylmethyl)-1,4-diazepane as a pale yellow oil or solid.

Part 3: Proposed Characterization and Physicochemical Analysis

Definitive structural confirmation is essential and will be achieved using a combination of spectroscopic methods.[12]

Structural Elucidation Techniques
TechniqueExpected Results and Interpretation
¹H NMR Aromatic Protons: A singlet at ~6.8-7.0 ppm integrating to 2H (protons on the mesityl ring).Benzylic Protons: A singlet at ~3.5-3.7 ppm integrating to 2H (-CH₂-Ar).Diazepane Protons: A series of complex multiplets between ~2.5-3.0 ppm integrating to 8H.Amine Proton: A broad singlet at ~1.5-2.5 ppm integrating to 1H (-NH-), which is D₂O exchangeable.Methyl Protons: Two singlets at ~2.2-2.4 ppm, one integrating to 6H (ortho-CH₃) and one to 3H (para-CH₃).
¹³C NMR Aromatic Carbons: Signals between ~128-138 ppm.Benzylic Carbon: A signal around ~55-60 ppm (-CH₂-Ar).Diazepane Carbons: Signals between ~45-55 ppm.Methyl Carbons: Signals around ~19-21 ppm.
Mass Spec (ESI+) Expected [M+H]⁺: m/z = 233.20. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₅H₂₅N₂⁺ within a 5 ppm error margin.[13]
FT-IR N-H Stretch: A moderate, broad absorption around 3300-3200 cm⁻¹.C-H Stretch (sp³): Sharp absorptions just below 3000 cm⁻¹ (2950-2850 cm⁻¹).C-H Stretch (sp²): Sharp absorptions just above 3000 cm⁻¹ (3100-3000 cm⁻¹).C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ region.

Part 4: Potential Applications and Future Research

Prospective Pharmacological Relevance

The 1,4-diazepane scaffold is a key component in drugs targeting the central nervous system (CNS), cancer, and metabolic diseases.[14][15][16]

  • CNS Disorders: The structural similarity to known antipsychotics and anxiolytics suggests potential activity at dopamine or serotonin receptors.[1] The bulky, lipophilic mesityl group could enhance affinity for specific receptor subtypes and improve brain penetration.

  • Oncology: Many kinase inhibitors incorporate N-substituted piperazine or diazepane rings to improve solubility and target engagement.[17][18] This compound could be explored as a fragment or lead in the development of novel anticancer agents.

  • Sigma Receptor Ligands: Recent studies have identified 1,4-diazepane derivatives as potent sigma receptor ligands, which are promising for treating neurodegenerative disorders.[16]

Future Research Directions
  • Biological Screening: The synthesized compound should be submitted to a broad panel of in vitro pharmacological assays, including receptor binding assays for CNS targets (dopamine, serotonin) and kinase inhibition panels.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substitution on the aromatic ring or on the second nitrogen of the diazepane core to establish a clear SAR.

  • In Vitro ADME Profiling: Evaluate metabolic stability using liver microsomes, assess cell permeability (e.g., Caco-2 assay), and determine aqueous solubility to gauge its drug-like potential.

  • Salt Formation and Formulation: Investigate the formation of various pharmaceutically acceptable salts to improve the compound's physicochemical properties, such as solubility and stability.

References

  • Chen, S., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Bahaji, et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]

  • Kohler, E. P., & Potter, H. A. (1935). Steric Hindrance in Certain Mesitylenic Ketones. Journal of the American Chemical Society.
  • Fuson, R. C., & Corse, J. (1935). Steric Hindrance in Alpha Diketones: Mesitylbenzylglyoxal. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available at: [Link]

  • Pospisil, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

  • Wikipedia. (2023). Steric effects. Available at: [Link]

  • Dembinski, R., et al. (2010). Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Iuzzolino, L., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pospisil, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • ResearchGate. (2025).
  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Google Patents. (1979). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Der Pharma Chemica. (2025).
  • ResearchGate. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
  • Bentham Science. (2022).
  • ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles.
  • National Institutes of Health. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(Mesitylmethyl)-1,4-diazepane: A Predictive Technical Guide

Introduction 1-(Mesitylmethyl)-1,4-diazepane is a substituted diazepane featuring a seven-membered heterocyclic ring linked to a mesityl (2,4,6-trimethylphenyl) group via a methylene bridge. As with many diazepine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Mesitylmethyl)-1,4-diazepane is a substituted diazepane featuring a seven-membered heterocyclic ring linked to a mesityl (2,4,6-trimethylphenyl) group via a methylene bridge. As with many diazepine derivatives, this compound holds potential interest for medicinal and materials science applications, making its unambiguous structural confirmation a critical step in any research endeavor.[1][2] This guide provides a detailed predictive analysis of the key spectroscopic data points required for the structural elucidation of 1-(Mesitylmethyl)-1,4-diazepane.

The choice of spectroscopic techniques—NMR, IR, and MS—is deliberate, as each provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

Molecular Structure and Predicted Spectroscopic Summary

The structural features of 1-(Mesitylmethyl)-1,4-diazepane are the foundation for predicting its spectral output. The key components are the mesityl ring with its three methyl groups, the methylene bridge, and the saturated 1,4-diazepane ring.

Diagram 1: Molecular Structure of 1-(Mesitylmethyl)-1,4-diazepane

Caption: Structure of 1-(Mesitylmethyl)-1,4-diazepane.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(Mesitylmethyl)-1,4-diazepane, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85s2HAr-HThe two aromatic protons on the mesityl ring are equivalent and appear as a singlet.
~3.50s2HN-CH₂-ArThe benzylic protons adjacent to the nitrogen and the aromatic ring will be a sharp singlet.
~2.90 - 2.70m8HDiazepane ring CH₂The methylene protons on the diazepane ring will likely appear as a complex multiplet due to coupling and conformational exchange.
~2.28s3HAr-CH₃ (para)The para methyl group on the mesityl ring will be a distinct singlet.
~2.25s6HAr-CH₃ (ortho)The two equivalent ortho methyl groups will appear as a singlet, slightly upfield from the para methyl due to steric effects.
~1.80br s1HN-HThe secondary amine proton will likely be a broad singlet and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~137.5Ar-C (ipso, C-CH₃)Quaternary carbons of the mesityl ring attached to methyl groups.
~136.8Ar-C (ipso, C-CH₂)Quaternary carbon of the mesityl ring attached to the methylene bridge.
~129.0Ar-CHThe two equivalent aromatic methine carbons.
~58.0N-CH₂-ArThe benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring.
~56.5Diazepane ring CH₂Methylene carbons of the diazepane ring adjacent to nitrogen atoms.
~48.0Diazepane ring CH₂The central methylene carbon of the three-carbon chain in the diazepane ring.
~21.0Ar-CH₃ (para)The para methyl carbon.
~19.5Ar-CH₃ (ortho)The two equivalent ortho methyl carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(Mesitylmethyl)-1,4-diazepane in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate NMR software. Phase and baseline correct the spectra and reference to the TMS signal.

Diagram 2: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 add_tms Add TMS Standard dissolve->add_tms h1_acq ¹H NMR Acquisition add_tms->h1_acq c13_acq ¹³C NMR Acquisition add_tms->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference Final Spectra Final Spectra reference->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (secondary amine)
2950 - 2850StrongC-H stretch (aliphatic)
~1610, ~1470MediumC=C stretch (aromatic ring)
~1450MediumCH₂ bend
1200 - 1000MediumC-N stretch
850 - 800StrongC-H out-of-plane bend (aromatic)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 232. The molecular weight of 1-(Mesitylmethyl)-1,4-diazepane (C₁₅H₂₄N₂) is 232.38 g/mol . The molecular ion peak is expected to be observed at m/z 232.

  • Major Fragments:

    • m/z 133 (Base Peak): This is the predicted base peak, corresponding to the stable mesitylmethyl (trimethylbenzyl) cation, [C₁₀H₁₃]⁺, formed by cleavage of the C-N bond between the methylene bridge and the diazepane ring.

    • m/z 119: Loss of a methyl group from the mesitylmethyl cation.

    • m/z 99: This fragment corresponds to the diazepane ring after the loss of the mesitylmethyl group, [C₅H₁₁N₂]⁺.

    • m/z 56: A common fragment for cyclic amines, arising from the fragmentation of the diazepane ring.

Diagram 3: Predicted Mass Spectrometry Fragmentation

mol_ion [M]⁺˙ m/z 232 frag1 [C₁₀H₁₃]⁺ m/z 133 (Base Peak) mol_ion->frag1 β-cleavage frag2 [C₅H₁₁N₂]⁺ m/z 99 mol_ion->frag2 α-cleavage frag3 [C₉H₁₀]⁺ m/z 119 frag1->frag3 - CH₃ frag4 [C₃H₆N]⁺ m/z 56 frag2->frag4 Ring fragmentation

Caption: Key fragmentation pathways for 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of 1-(Mesitylmethyl)-1,4-diazepane. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for any researcher working on the synthesis and analysis of this compound. The true value of this guide lies not just in the predicted data but in the causal reasoning behind each spectral feature, empowering scientists to interpret their own experimental results with confidence and authority. When experimental data is acquired, it can be cross-referenced with these predictions to confirm the successful synthesis and purity of 1-(Mesitylmethyl)-1,4-diazepane.

References

  • Kovalchukova, O. V., et al. (2015). Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes. ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. Journal of Chromatography B, 811(1), 13–20. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). 6H-1,4-diazepine, hexahydro-6-methyl-. National Institute of Standards and Technology. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 2014–2020. Available at: [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6343–6353. Available at: [Link]

  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(mesitylmethyl)-1,4-diazepane (CAS Number: 690632-22-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 690632-22-5, known as 1-(mesitylmethyl)-1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 690632-22-5, known as 1-(mesitylmethyl)-1,4-diazepane. While specific biological data for this compound is limited in publicly accessible literature, this document synthesizes available chemical information and places it within the broader, therapeutically significant context of the 1,4-diazepine scaffold. The guide covers the compound's structure and physicochemical properties, discusses the well-documented biological activities of the 1,4-diazepine class, and presents a generalized synthetic protocol. This document serves as a foundational resource for researchers interested in the potential applications of this and related molecules in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

The compound with CAS number 690632-22-5 is chemically identified as 1-(mesitylmethyl)-1,4-diazepane. The mesityl group (2,4,6-trimethylphenyl) is a bulky, hydrophobic moiety that significantly influences the molecule's steric and electronic properties.

Structure:

Chemical structure of 1-(mesitylmethyl)-1,4-diazepane

Synonyms:

  • 1-(2,4,6-Trimethylbenzyl)-1,4-diazepane

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂-
Molecular Weight 232.37 g/mol -
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP Not available-

The 1,4-Diazepine Scaffold: A Privileged Structure in Medicinal Chemistry

While 1-(mesitylmethyl)-1,4-diazepane itself is not extensively studied, the core 1,4-diazepine ring system is a well-established "privileged scaffold" in drug discovery. This seven-membered heterocyclic motif is a cornerstone of many clinically significant therapeutic agents. The diverse biological activities associated with 1,4-diazepine derivatives underscore the potential of novel analogs like 1-(mesitylmethyl)-1,4-diazepane.

The biological effects of 1,4-diazepines are broad and largely depend on the nature and position of substituents on the diazepine ring.[1][2] Generally, these compounds are known to interact with various biological targets, leading to a range of pharmacological responses.

Diagram 1: Potential Therapeutic Areas of 1,4-Diazepine Derivatives

G cluster_core 1,4-Diazepine Scaffold cluster_activities Potential Biological Activities Core 1,4-Diazepine Core CNS Central Nervous System (Antipsychotic, Anxiolytic, Anticonvulsant) Core->CNS Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Other Other Activities (Anthelmintic, Anti-inflammatory) Core->Other

Caption: Potential therapeutic applications of the 1,4-diazepine scaffold.

The most prominent members of this class are the benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, leading to their well-known anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] However, the therapeutic landscape of 1,4-diazepines extends beyond CNS disorders, with derivatives showing promise as anticancer and antimicrobial agents.[1][2] The specific biological profile of 1-(mesitylmethyl)-1,4-diazepane would require dedicated screening and mechanistic studies.

Synthesis and Experimental Protocols

A general and robust method for the synthesis of N-substituted 1,4-diazepanes involves the reductive amination of a 1,4-diazepine precursor with the corresponding aldehyde or ketone. For 1-(mesitylmethyl)-1,4-diazepane, a plausible synthetic route would involve the reaction of 1,4-diazepane with 2,4,6-trimethylbenzaldehyde.

General Protocol for the Synthesis of 1-(mesitylmethyl)-1,4-diazepane

Diagram 2: Generalized Synthetic Workflow

G Start Starting Materials: - 1,4-Diazepane - 2,4,6-Trimethylbenzaldehyde Step1 Reductive Amination Start->Step1 Reducing Agent (e.g., NaBH(OAc)₃) Step2 Work-up and Extraction Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 End 1-(mesitylmethyl)-1,4-diazepane Step3->End

Caption: Generalized workflow for the synthesis of 1-(mesitylmethyl)-1,4-diazepane.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add 2,4,6-trimethylbenzaldehyde (1.0-1.2 eq).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography or LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(mesitylmethyl)-1,4-diazepane.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Future Directions and Research Opportunities

Given the rich pharmacology of the 1,4-diazepine scaffold, 1-(mesitylmethyl)-1,4-diazepane represents an intriguing, yet underexplored, chemical entity. Future research efforts could focus on:

  • Biological Screening: Comprehensive screening of the compound against a panel of biological targets, particularly those associated with CNS disorders and oncology.

  • In Vitro and In Vivo Studies: If activity is identified, further investigation into its mechanism of action, potency, and efficacy in cellular and animal models would be warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the mesityl group or the diazepine ring to establish SAR.

  • Computational Modeling: In silico studies to predict potential biological targets and physicochemical properties to guide experimental work.

Conclusion

1-(mesitylmethyl)-1,4-diazepane (CAS 690632-22-5) is a chemical compound belonging to the therapeutically significant 1,4-diazepine class. While specific biological data for this molecule is currently lacking in the public domain, its structural features suggest potential for biological activity. This technical guide provides a foundational understanding of its chemical nature, places it within the broader context of 1,4-diazepine pharmacology, and outlines a practical synthetic approach. Further experimental investigation is necessary to elucidate the specific biological profile and therapeutic potential of this compound.

References

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Mesitylmethyl)-1,4-diazepane, a substituted saturated seven-membered nitrogen-containing heterocycle. The methodologies detailed herei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 1-(Mesitylmethyl)-1,4-diazepane, a substituted saturated seven-membered nitrogen-containing heterocycle. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

1-(Mesitylmethyl)-1,4-diazepane, also known as 1-(2,4,6-trimethylbenzyl)-1,4-diazepane or N-(mesitylmethyl)homopiperazine, is a chemical entity of interest in medicinal chemistry due to the prevalence of the 1,4-diazepane (homopiperazine) scaffold in a variety of biologically active molecules. The mesitylmethyl group, a sterically hindered aromatic moiety, can impart unique pharmacological properties, including altered receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

The synthesis of this target molecule hinges on the formation of a carbon-nitrogen bond between the 1,4-diazepane core and the mesitylmethyl group. Two primary and highly effective strategies are considered for this transformation:

  • Direct N-Alkylation: This classic approach involves the reaction of the nucleophilic secondary amine of 1,4-diazepane with an electrophilic mesitylmethyl halide.

  • Reductive Amination: A versatile and often milder alternative, this method entails the condensation of 1,4-diazepane with mesitaldehyde (2,4,6-trimethylbenzaldehyde) to form an iminium ion intermediate, which is subsequently reduced to the target amine.

A critical challenge in the synthesis of mono-substituted 1,4-diazepanes is the inherent symmetry of the starting diamine, which can lead to the formation of the undesired 1,4-bis(mesitylmethyl)-1,4-diazepane as a significant byproduct. This guide will address strategies to mitigate this issue, leveraging the steric bulk of the mesitylmethyl group to favor mono-substitution.

Starting Materials and Reagents

A successful synthesis begins with the procurement of high-quality starting materials. For the preparation of 1-(Mesitylmethyl)-1,4-diazepane, the following key reagents are required.

ReagentCAS NumberSupplier InformationKey Considerations
1,4-Diazepane (Homopiperazine)505-66-8Commercially available from major chemical suppliers.[1]Hygroscopic; store in a desiccator. Purity should be >98%.
Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)487-68-3Commercially available.Check for oxidation to the corresponding carboxylic acid.
Mesitylmethyl Bromide3065-63-2Commercially available.Lachrymatory; handle in a well-ventilated fume hood.
Sodium Triacetoxyborohydride (STAB)56553-60-7Commercially available.Moisture-sensitive; handle under an inert atmosphere.
Sodium Borohydride (NaBH₄)16940-66-2Commercially available.Handle with care; reacts with water to produce hydrogen gas.
Triethylamine (Et₃N)121-44-8Commercially available.Store over potassium hydroxide pellets to ensure dryness.
Dichloromethane (DCM)75-09-2Anhydrous grade recommended.
Methanol (MeOH)67-56-1Anhydrous grade recommended.

Synthetic Pathways and Methodologies

This section details the two primary synthetic routes to 1-(Mesitylmethyl)-1,4-diazepane, providing step-by-step protocols and the rationale behind the experimental choices.

Pathway A: Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds and is often preferred due to its mild reaction conditions and the commercial availability of a wide range of aldehydes.[2][3][4]

Workflow Diagram:

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product Diazepane 1,4-Diazepane Imine Iminium Ion Intermediate Diazepane->Imine Condensation Aldehyde Mesitaldehyde Aldehyde->Imine Reduction Reduction (e.g., STAB) Imine->Reduction Product 1-(Mesitylmethyl)-1,4-diazepane Reduction->Product

Caption: Reductive amination workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added mesitaldehyde (1.0-1.2 eq). The use of a slight excess of the aldehyde can help drive the reaction to completion.

  • Iminium Ion Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[5]

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent product streaking on the column) to afford the pure 1-(Mesitylmethyl)-1,4-diazepane.

Causality and Insights:

  • The steric hindrance of the mesityl group is advantageous in this reaction. Once one nitrogen atom of the 1,4-diazepane has reacted to form the bulky mesitylmethyl substituent, the remaining secondary amine is sterically shielded, which significantly disfavors a second reductive amination event, thus promoting mono-alkylation.

  • STAB is the preferred reducing agent as it is less basic than sodium borohydride and does not reduce the starting aldehyde, leading to a cleaner reaction profile.

Pathway B: Direct N-Alkylation

Direct N-alkylation is a straightforward method for forming the desired C-N bond. The success of this approach relies on controlling the stoichiometry and reaction conditions to favor mono-alkylation.

Workflow Diagram:

G cluster_reactants Starting Materials cluster_reaction N-Alkylation cluster_product Product Diazepane 1,4-Diazepane SN2 SN2 Reaction Diazepane->SN2 Halide Mesitylmethyl Bromide Halide->SN2 Product 1-(Mesitylmethyl)-1,4-diazepane SN2->Product

Caption: Direct N-alkylation workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Protocol:

  • Reaction Setup: A solution of 1,4-diazepane (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is prepared. An excess of the diamine is used to statistically favor mono-alkylation and to act as a base to scavenge the HBr byproduct.

  • Addition of Alkylating Agent: Mesitylmethyl bromide (1.0 eq), dissolved in a small amount of the reaction solvent, is added dropwise to the solution of 1,4-diazepane at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between DCM and a 1 M aqueous solution of sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel as described in Pathway A.

Causality and Insights:

  • The use of a large excess of 1,4-diazepane is a common strategy to promote mono-alkylation in symmetrical diamines.

  • As with reductive amination, the steric bulk of the mesitylmethyl group on the initially formed product will sterically hinder the remaining secondary amine, reducing the rate of the second alkylation.

  • The choice of base is critical. While an excess of 1,4-diazepane can serve as the base, an external, non-nucleophilic base like triethylamine or diisopropylethylamine can also be used.

Data Summary and Comparison of Pathways

ParameterPathway A: Reductive AminationPathway B: Direct N-Alkylation
Starting Materials 1,4-Diazepane, Mesitaldehyde1,4-Diazepane, Mesitylmethyl Bromide
Key Reagents Sodium TriacetoxyborohydrideBase (e.g., excess 1,4-diazepane, Et₃N)
Reaction Conditions Mild (room temperature)Mild to moderate (room temperature to 50 °C)
Selectivity Generally high for mono-alkylation due to steric hindrance and reagent choice.Can be controlled with stoichiometry, but di-alkylation is a more significant risk.
Yield Typically good to excellent.Moderate to good, depending on conditions.
Advantages High selectivity, mild conditions, avoids lachrymatory halides.Simple procedure, readily available starting materials.
Disadvantages Requires a stoichiometric amount of a hydride reducing agent.Potential for over-alkylation, requires careful control of stoichiometry.

Conclusion

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane can be effectively achieved through two primary synthetic routes: reductive amination and direct N-alkylation. For achieving high selectivity for the mono-substituted product, reductive amination with mesitaldehyde and a mild reducing agent like sodium triacetoxyborohydride is the recommended approach. The steric bulk of the mesityl group plays a crucial role in preventing the formation of the di-substituted byproduct. Direct N-alkylation offers a simpler experimental setup but requires careful control of stoichiometry to minimize over-alkylation. The choice of the synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product.

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • MDPI. (2020). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Royal Society of Chemistry. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Retrieved from [Link]

  • MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(11), 1363. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 409. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Reaction Mechanism of N-alkylation of 1,4-Diazepane with Mesitylmethyl Chloride

Abstract This technical guide provides a comprehensive examination of the reaction mechanism governing the N-alkylation of 1,4-diazepane with the sterically demanding electrophile, mesitylmethyl chloride. N-substituted 1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism governing the N-alkylation of 1,4-diazepane with the sterically demanding electrophile, mesitylmethyl chloride. N-substituted 1,4-diazepane scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] A thorough understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions, controlling product selectivity, and enabling the rational design of novel therapeutic agents. This document elucidates the key mechanistic steps, explores the critical role of steric hindrance, and provides a detailed, field-proven experimental protocol for researchers and drug development professionals.

Introduction: The Significance of N-Alkylated 1,4-Diazepanes

The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1] The functionalization of the nitrogen atoms within the diazepine ring through N-alkylation allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

The reaction of 1,4-diazepane with mesitylmethyl chloride presents a particularly insightful case study in N-alkylation. The significant steric bulk of the mesityl group introduces challenges and opportunities for controlling the degree of substitution, offering a pathway to selectively synthesize mono-alkylated products, which are often desired intermediates in multi-step synthetic routes.

Elucidation of the Reaction Mechanism

The N-alkylation of 1,4-diazepane with mesitylmethyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophilic nitrogen atom of the diazepine ring attacks the electrophilic benzylic carbon of mesitylmethyl chloride, concurrently with the departure of the chloride leaving group.

Key Mechanistic Steps

The reaction can be dissected into the following fundamental steps:

  • Deprotonation of 1,4-Diazepane: In the presence of a suitable base, one of the secondary amine protons of 1,4-diazepane is abstracted. This deprotonation enhances the nucleophilicity of the nitrogen atom, making it more reactive towards the electrophile. The choice of base is critical; a moderately strong, non-nucleophilic base is preferred to avoid competitive reactions.

  • Nucleophilic Attack: The deprotonated, and therefore more nucleophilic, 1,4-diazepane acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic methylene carbon of mesitylmethyl chloride.

  • Transition State: The reaction proceeds through a high-energy transition state where the nucleophile is forming a bond with the carbon atom, and the leaving group (chloride) is simultaneously breaking its bond. This pentacoordinate transition state is highly sensitive to steric hindrance.

  • Product Formation: The departure of the chloride ion results in the formation of the N-alkylated 1,4-diazepane product. Depending on the reaction conditions and stoichiometry, the reaction can proceed to yield either the mono- or di-alkylated product.

SN2 Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Potential Second Alkylation Diazepane 1,4-Diazepane (HN(CH2)2NH(CH2)3) Deprotonated_Diazepane Deprotonated Diazepane ([N(CH2)2NH(CH2)3]⁻) Diazepane->Deprotonated_Diazepane + Base Base Base (B:) Protonated_Base Protonated Base (BH⁺) Transition_State Transition State [B---H---N---CH₂(Mesityl)---Cl]⁻ Deprotonated_Diazepane->Transition_State + Mesitylmethyl Chloride Mesitylmethyl_Chloride Mesitylmethyl Chloride (Mesityl-CH₂-Cl) Mono_Alkylated_Product N-Mesitylmethyl-1,4-diazepane Transition_State->Mono_Alkylated_Product Chloride_Ion Cl⁻ Transition_State->Chloride_Ion - Cl⁻ Mono_Alkylated_Product_2 N-Mesitylmethyl-1,4-diazepane Deprotonated_Mono_Product Deprotonated Mono-Product Mono_Alkylated_Product_2->Deprotonated_Mono_Product + Base Base_2 Base (B:) Protonated_Base_2 BH⁺ Di_Alkylated_Product N,N'-bis(Mesitylmethyl)-1,4-diazepane Deprotonated_Mono_Product->Di_Alkylated_Product + Mesitylmethyl Chloride - Cl⁻ Experimental_Workflow A 1. Reagent Preparation - Dissolve 1,4-diazepane in anhydrous acetonitrile. - Add anhydrous potassium carbonate. B 2. Addition of Electrophile - Add a solution of mesitylmethyl chloride in anhydrous acetonitrile dropwise at 0 °C. A->B Controlled addition C 3. Reaction - Allow the reaction to warm to room temperature. - Stir for 24-48 hours, monitoring by TLC. B->C Reaction progression D 4. Work-up - Filter the reaction mixture. - Concentrate the filtrate in vacuo. C->D End of reaction E 5. Extraction - Dissolve the residue in dichloromethane. - Wash with saturated NaHCO₃ and brine. D->E F 6. Drying and Concentration - Dry the organic layer over anhydrous Na₂SO₄. - Concentrate in vacuo to yield the crude product. E->F G 7. Purification - Purify the crude product by column chromatography on silica gel. F->G H 8. Characterization - Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. G->H

Sources

Exploratory

Structural analysis of 1-(Mesitylmethyl)-1,4-diazepane

An In-Depth Technical Guide to the Structural Analysis of 1-(Mesitylmethyl)-1,4-diazepane Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth exploration of the structural analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 1-(Mesitylmethyl)-1,4-diazepane

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the structural analysis of 1-(Mesitylmethyl)-1,4-diazepane, a novel N-substituted seven-membered heterocyclic compound. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] A thorough understanding of the three-dimensional structure of new derivatives is paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices and a framework for the logical interpretation of analytical data. We will delve into the synthesis, purification, and multi-faceted structural characterization of 1-(Mesitylmethyl)-1,4-diazepane, employing a combination of spectroscopic, crystallographic, and computational techniques.

Synthesis and Purification: Establishing a Foundation of Purity

The journey to structural elucidation begins with the synthesis of the target compound with a high degree of purity. A plausible and efficient method for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane is the direct N-alkylation of 1,4-diazepane with mesitylmethyl chloride.

Synthetic Protocol

Reaction Scheme:

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane diazepane 1,4-Diazepane reaction reaction diazepane->reaction Reflux, 24h mesitylmethyl_chloride Mesitylmethyl chloride mesitylmethyl_chloride->reaction Reflux, 24h base K2CO3 (Base) base->reaction Reflux, 24h solvent Acetonitrile (Solvent) solvent->reaction Reflux, 24h product 1-(Mesitylmethyl)-1,4-diazepane reaction->product

Figure 1: Synthetic scheme for 1-(Mesitylmethyl)-1,4-diazepane.

Step-by-Step Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of mesitylmethyl chloride (1.1 eq) in anhydrous acetonitrile (5 mL/mmol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Verification

Purification is critical for obtaining accurate analytical data. The crude product should be purified by column chromatography on silica gel.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the crude product onto the column.

  • Elute the column and collect fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 1-(Mesitylmethyl)-1,4-diazepane.

  • The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry.

Spectroscopic Elucidation: Assembling the Structural Puzzle

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard parameters for ¹H and ¹³C NMR should be used. 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.85s2HAr-H
~ 3.60s2HAr-CH₂-N
~ 2.90t4H-N-CH₂-CH₂-N-
~ 2.70t4H-N-CH₂-CH₂-N-
~ 2.25s9HAr-CH₃
~ 1.80quintet2H-N-CH₂-CH₂-CH₂-N-

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 137.0Ar-C (quaternary)
~ 135.5Ar-C (quaternary)
~ 129.0Ar-CH
~ 58.0Ar-CH₂-N
~ 50.0-N-CH₂-
~ 48.0-N-CH₂-
~ 28.0-CH₂-CH₂-CH₂-
~ 20.5Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Experimental Protocol:

  • Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretching (aliphatic and aromatic)
1605, 1470MediumC=C stretching (aromatic)
1150-1000StrongC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) will provide an accurate mass measurement.

Expected Mass Spectrum Data:

  • Molecular Ion Peak ([M+H]⁺): The expected m/z for the protonated molecule (C₁₅H₂₄N₂ + H⁺) is approximately 233.20. An accurate mass measurement can confirm the elemental composition.

  • Key Fragmentation: Fragmentation may occur via cleavage of the benzylic C-N bond, leading to a fragment corresponding to the mesitylmethyl cation (m/z ~133).

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including conformational details.

Experimental Workflow:

X-ray Crystallography Workflow synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Conformational Analysis refinement->analysis

Figure 2: Workflow for single-crystal X-ray crystallography.

Crystal Growth Protocol:

Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method for growing single crystals.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • The structure is solved using direct methods and refined to yield the final crystallographic model.

Expected Structural Features:

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat.[3] The thermodynamically most stable conformation is often a twist-chair. The bulky mesitylmethyl group is expected to occupy an equatorial position to minimize steric hindrance.

Hypothetical Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10.5
b (Å)~ 8.2
c (Å)~ 18.1
β (°)~ 95.0
C-N bond lengths (Å)~ 1.45 - 1.48
C-C bond lengths (Å)~ 1.51 - 1.54 (aliphatic), ~ 1.38 - 1.40 (aromatic)
Diazepane ring conformationTwist-chair

Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT), can be used to complement experimental data and provide deeper insights into the molecule's properties.

Workflow for DFT Calculations:

  • Structure Input: Build the 3D structure of 1-(Mesitylmethyl)-1,4-diazepane.

  • Conformational Search: Perform a conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum and to predict the IR spectrum.

  • NMR Calculation: Calculate the NMR chemical shifts to compare with experimental data.

Computational modeling can help to:

  • Confirm the assignment of NMR signals.

  • Predict the relative energies of different conformers.

  • Visualize the molecular orbitals (HOMO and LUMO).

Conclusion: A Holistic Approach to Structural Analysis

The structural analysis of a novel compound like 1-(Mesitylmethyl)-1,4-diazepane requires a multi-pronged approach. By combining synthesis, purification, a suite of spectroscopic techniques, the definitive method of X-ray crystallography, and the predictive power of computational modeling, a complete and unambiguous picture of the molecule's structure can be obtained. This detailed structural information is invaluable for understanding its chemical properties and for guiding the design of future molecules with enhanced biological activity.

References

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • PubMed Central (PMC). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Available at: [Link]

  • ResearchGate. (PDF) Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][2][4]diazepine. Available at: [Link]

  • Springer. Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(Mesitylmethyl)-1,4-diazepane in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(Mesitylmethyl)-1,4-diazepane. Designed for researchers, scientists, and professionals in drug development, this document delves into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(Mesitylmethyl)-1,4-diazepane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive assessment across a range of common organic solvents, and furnishes detailed experimental protocols for empirical determination. Our approach is grounded in established physicochemical principles to provide actionable insights for laboratory applications.

Introduction to 1-(Mesitylmethyl)-1,4-diazepane and its Structural Implications for Solubility

1-(Mesitylmethyl)-1,4-diazepane is a substituted diazepine derivative. The molecule's structure is characterized by two key features that dictate its solubility profile: the bulky, nonpolar mesitylmethyl group and the polar 1,4-diazepane ring. The mesityl group (2,4,6-trimethylphenyl) imparts significant lipophilicity, suggesting a preference for nonpolar environments. Conversely, the 1,4-diazepane moiety, with its two nitrogen atoms, introduces polarity and the capacity for hydrogen bonding, particularly as a hydrogen bond acceptor. The interplay between these opposing characteristics determines the compound's solubility in various organic solvents.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] Solvents with polarity and hydrogen bonding capabilities similar to the solute are generally effective at dissolving it. Therefore, a systematic evaluation of solvents with varying polarities and proticities is essential to map the solubility profile of 1-(Mesitylmethyl)-1,4-diazepane.

Predicted Solubility Profile of 1-(Mesitylmethyl)-1,4-diazepane

Based on the structural analysis, a qualitative prediction of the solubility of 1-(Mesitylmethyl)-1,4-diazepane in a selection of common organic solvents is presented in Table 1. These predictions are derived from theoretical considerations and serve as a preliminary guide for solvent selection in experimental work.

Table 1: Predicted Solubility of 1-(Mesitylmethyl)-1,4-diazepane in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Nonpolar HexaneLowThe polarity of the diazepane ring is likely to hinder dissolution in a purely nonpolar solvent.
TolueneModerate to HighThe aromatic nature of toluene can interact favorably with the mesityl group through π-π stacking, while having sufficient nonpolar character to accommodate the hydrocarbon portion.
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent that can dissolve a wide range of organic compounds due to its moderate polarity.
ChloroformHighSimilar to DCM, chloroform is an effective solvent for many organic molecules.
Tetrahydrofuran (THF)HighTHF's ether oxygen can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors on the solute, and its overall polarity is suitable.
AcetonitrileModerateWhile polar, acetonitrile is less effective at solvating bulky nonpolar groups compared to other polar aprotic solvents.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, highly polar aprotic solvent capable of dissolving many otherwise poorly soluble compounds.
Polar Protic MethanolModerateThe hydroxyl group of methanol can engage in hydrogen bonding, but the high polarity may not be optimal for the lipophilic mesityl group.
EthanolModerateSimilar to methanol, but its slightly lower polarity might offer a better balance for solvating both the polar and nonpolar parts of the molecule.
WaterInsolubleThe large, nonpolar mesitylmethyl group is expected to make the compound insoluble in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-(Mesitylmethyl)-1,4-diazepane.

Materials and Equipment
  • 1-(Mesitylmethyl)-1,4-diazepane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated solutions: Add excess solute to solvent in vials B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B Incubate C Centrifuge to pellet undissolved solid B->C Post-equilibration D Filter supernatant using a 0.22 µm syringe filter C->D Ensure clarity E Prepare serial dilutions of the clear filtrate D->E Quantification prep F Analyze dilutions by HPLC to determine concentration E->F Instrumental analysis G Calculate solubility (e.g., in mg/mL or mol/L) F->G Data processing

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(Mesitylmethyl)-1,4-diazepane to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical for accurate concentration measurement.

  • Concentration Determination by HPLC:

    • Prepare a series of standard solutions of 1-(Mesitylmethyl)-1,4-diazepane of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions to fall within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of 1-(Mesitylmethyl)-1,4-diazepane:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[2] This is because the dissolution process is often endothermic.

  • pH (in protic or aqueous-organic mixtures): The basic nitrogen atoms of the diazepine ring can be protonated in acidic conditions, forming a salt that may have significantly different solubility characteristics.

  • Presence of Cosolvents: The solubility in a solvent system can be modulated by the addition of a cosolvent, which can alter the overall polarity and hydrogen bonding properties of the medium.[3]

Conclusion

The solubility of 1-(Mesitylmethyl)-1,4-diazepane is governed by the balance between its lipophilic mesitylmethyl group and its polar 1,4-diazepane ring. While theoretical predictions provide a useful starting point, empirical determination through a rigorous experimental protocol is essential for obtaining accurate quantitative data. The methodologies and predictive insights presented in this guide offer a robust framework for researchers and drug development professionals working with this compound and its analogs. A thorough understanding of solubility is paramount for applications ranging from reaction optimization and purification to formulation development.

References

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • ResearchGate. (2025). Solubility measurement, modeling and Hansen solubility parameters of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][4][5]diazepine in four binary solvents. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]

  • Studocu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Determination of partial solubility parameters of five benzodiazepines in individual solvents | Request PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). NA | Product Name : (R)-1-Benzyl-5-methyl-4-nitroso-1,4-diazepane. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(Mesitylmethyl)-1,4-diazepane as a Novel Ligand in Catalysis

Introduction: The Untapped Potential of Sterically Encumbered Diazepane Ligands The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. While extensively explored in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Sterically Encumbered Diazepane Ligands

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. While extensively explored in medicinal chemistry for its diverse biological activities, its full potential as a ligand platform in transition metal catalysis remains an emerging area of investigation.[1][2] The introduction of sterically demanding substituents onto the nitrogen atoms of the diazepane ring can create a unique coordination environment around a metal center, influencing catalytic activity, selectivity, and stability. This guide focuses on the prospective applications of a novel, sterically hindered ligand, 1-(Mesitylmethyl)-1,4-diazepane , in catalysis.

The mesitylmethyl group, with its three methyl groups ortho and para to the benzylic carbon, provides significant steric bulk. In the context of a 1,4-diazepane ligand, this feature is hypothesized to promote the formation of highly active, low-coordinate metal complexes, which are often key to efficient catalysis, particularly in challenging cross-coupling reactions.[3][4] This document provides a forward-looking exploration of the synthesis of this ligand and its potential application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for drug discovery and development.[5][6][7]

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of N-alkylated diazepanes can be efficiently achieved through reductive amination.[8] This method involves the reaction of a primary or secondary amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

diazepane 1,4-Diazepane intermediate Iminium Intermediate diazepane->intermediate + mesitylaldehyde Mesitylaldehyde mesitylaldehyde->intermediate reductant NaBH(OAc)₃ reductant->intermediate product 1-(Mesitylmethyl)-1,4-diazepane intermediate->product Reduction

Caption: Proposed synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Protocol: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane via Reductive Amination

Materials:

  • 1,4-Diazepane

  • Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature until the diazepane is fully dissolved.

  • Aldehyde Addition: Add mesitylaldehyde (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford 1-(Mesitylmethyl)-1,4-diazepane.

Prospective Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][9] The development of effective ligands is crucial for the success of these reactions, especially when using sterically hindered substrates.[4][5] The proposed 1-(Mesitylmethyl)-1,4-diazepane ligand is an excellent candidate for this transformation due to the anticipated steric bulk around the metal center, which can facilitate the reductive elimination step and prevent catalyst deactivation.

pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd_ii Ar-Pd(II)(L)-X ox_add->pd_ii lig_exch Ligand Exchange pd_ii->lig_exch + HNR¹R², - HX pd_amide Ar-Pd(II)(L)-NR¹R² lig_exch->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 regenerated product Ar-NR¹R² red_elim->product

Caption: Proposed catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Halide

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1-(Mesitylmethyl)-1,4-diazepane (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox techniques

  • GC-MS or LC-MS for reaction monitoring

Procedure:

  • Catalyst Preparation (Pre-formation): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and 1-(Mesitylmethyl)-1,4-diazepane (0.04 eq) to a Schlenk tube. Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.

  • Reaction Assembly: To the catalyst solution, add the aryl halide (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired N-aryl amine.

Data Presentation: Expected Substrate Scope and Yields

The following table presents a prospective analysis of the performance of the 1-(Mesitylmethyl)-1,4-diazepane ligand in the Buchwald-Hartwig amination of various aryl bromides with different amines. The expected yields are based on typical results obtained with other sterically hindered N-donor ligands.

EntryAryl BromideAmineExpected Yield (%)
14-BromotolueneMorpholine>95
24-BromoanisolePiperidine>90
32-BromotolueneAniline>85
41-Bromo-4-(trifluoromethyl)benzenen-Hexylamine>92
52-BromopyridineDi-n-butylamine>80

Conclusion and Future Outlook

While the catalytic applications of 1-(Mesitylmethyl)-1,4-diazepane are yet to be experimentally validated, the principles of ligand design in catalysis provide a strong rationale for its potential efficacy. The steric hindrance imparted by the mesitylmethyl group is a promising feature for enhancing the performance of palladium catalysts in cross-coupling reactions.[3] The protocols and prospective data presented in this guide are intended to serve as a foundational framework for researchers and drug development professionals interested in exploring this and other novel, sterically demanding N-donor ligands. Further research is warranted to fully elucidate the catalytic capabilities of this ligand system and to expand its application to other important organic transformations.

References

  • ResearchGate. (n.d.). 1,4-Diazepane Ring-Based Systems | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2025, July 31). Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. Retrieved from [Link]

  • Springer Nature. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]

  • ResearchGate. (2019, May). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

  • Semantic Scholar. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N- alkylation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Bulky Calixarene Ligands Stabilize Supported Iridium Pair-Site Catalysts | Request PDF. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: 1-(Mesitylmethyl)-1,4-diazepane in Palladium-Catalyzed Cross-Coupling Reactions

Introduction Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, often outperforming traditional phosphines due to their strong σ-donating ability and steric tuneability.[1][3] These properties lead to highly stable and active catalysts, facilitating challenging cross-coupling reactions.[4]

While a wide variety of NHC ligands have been developed, the exploration of novel scaffolds continues to yield catalysts with improved performance. This document explores the proposed application of a bulky and sterically demanding NHC ligand derived from a 1,4-diazepane framework, specifically featuring N-mesitylmethyl substituents. Although 1-(Mesitylmethyl)-1,4-diazepane itself is not a widely documented pre-ligand in the literature, this application note will provide a comprehensive guide to its potential use, including the proposed synthesis of its corresponding diazepanium salt precursor and detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and mechanistic discussions are based on well-established principles of NHC-palladium catalysis.

Proposed Synthesis of 1,4-Bis(mesitylmethyl)-1,4-diazepanium Chloride

The synthesis of the NHC precursor, a 1,4-diazepanium salt, is a crucial first step. A plausible synthetic route, based on established methods for N-alkylation and cyclization to form azolium salts, is proposed below.[5][6][7]

Scheme 1: Proposed Synthesis of 1,4-Bis(mesitylmethyl)-1,4-diazepanium Chloride

A two-step process starting from commercially available 1,4-diazepane and mesitylmethyl chloride would yield the desired NHC precursor. The first step involves the dialkylation of 1,4-diazepane, followed by a cyclization reaction to form the diazepanium salt.

Step-by-Step Protocol:

  • N,N'-Bis(mesitylmethyl)-1,4-diazepane Synthesis: To a solution of 1,4-diazepane (1.0 equiv.) and a suitable non-nucleophilic base such as potassium carbonate (2.5 equiv.) in a polar aprotic solvent like acetonitrile, add mesitylmethyl chloride (2.2 equiv.) dropwise at room temperature. Stir the reaction mixture at 60 °C for 24 hours. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N,N'-bis(mesitylmethyl)-1,4-diazepane.

  • 1,4-Bis(mesitylmethyl)-1,4-diazepanium Chloride Synthesis: The cyclization to form the imidazolium-like core can be achieved by reacting the N,N'-bis(mesitylmethyl)-1,4-diazepane with a suitable C1 source. For instance, reaction with paraformaldehyde and chlorotrimethylsilane in an appropriate solvent is a common method for forming the imidazolium ring.[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The sterically demanding nature of the proposed diazepane-based NHC ligand is anticipated to promote the formation of monoligated, highly active Pd(0) species, which is often beneficial for challenging cross-coupling reactions.[4] The bulky mesityl groups would provide a sterically hindered environment around the palladium center, facilitating reductive elimination, which is often the product-forming step.[3]

In Situ Catalyst Generation

For convenience and reproducibility, the active palladium-NHC catalyst can be generated in situ from the diazepanium salt precursor, a palladium source, and a base.[2][8] This method avoids the need to synthesize and handle potentially sensitive, well-defined Pd-NHC complexes.

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[9] The use of bulky NHC ligands has been shown to be particularly effective for the coupling of challenging substrates like aryl chlorides.[9]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 1,4-bis(mesitylmethyl)-1,4-diazepanium chloride (2.0 mol %), palladium(II) acetate (1.0 mol %), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Addition of Reagents: To the tube, add the aryl chloride (1.0 equiv.) and the boronic acid (1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration with respect to the aryl chloride).

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale:

  • Bulky NHC Ligand: The steric bulk of the proposed diazepane-based NHC is expected to promote the oxidative addition of the aryl chloride and the subsequent reductive elimination.[3]

  • Palladium Source: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent: Toluene is a common solvent for Suzuki-Miyaura reactions, offering good solubility for the reagents and a suitable boiling point.

Table 1: Representative Scope for Suzuki-Miyaura Coupling

EntryAryl ChlorideBoronic AcidExpected Yield (%)
14-ChloroanisolePhenylboronic acid>95
22-Chlorotoluene4-Methoxyphenylboronic acid>90
34-Chlorobenzonitrile3-Thienylboronic acid>95
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid>98

graph Suzuki_Miyaura_Cycle {
graph [splines=true, overlap=false, nodesep=0.6, ranksep=1.2];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pd0 [label="Pd(0)(NHC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_Aryl [label="Ar-Pd(II)(NHC)-X"];
Transmetalation [label="Transmetalation", shape=plaintext];
PdII_Diaryl [label="Ar-Pd(II)(NHC)-Ar'"];
RedElim [label="Reductive\nElimination", shape=plaintext];
Product [label="Ar-Ar'", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide [label="Ar-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BoronicAcid [label="Ar'-B(OR)2", shape=invhouse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
Base [label="Base", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Pd0 -> PdII_Aryl [label=""];
ArylHalide -> OxAdd;
OxAdd -> PdII_Aryl;
PdII_Aryl -> PdII_Diaryl [label=""];
BoronicAcid -> Transmetalation;
Base -> Transmetalation;
Transmetalation -> PdII_Diaryl;
PdII_Diaryl -> Product [label=""];
Product -> RedElim;
RedElim -> Pd0;

}

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[10] Sterically hindered NHC ligands have proven to be highly effective in promoting the amination of unactivated aryl chlorides.[11][12]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the 1,4-bis(mesitylmethyl)-1,4-diazepanium chloride (1.5 mol %), Pd₂(dba)₃ (0.5 mol %), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Addition of Reagents: Add the aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous dioxane (0.2 M concentration with respect to the aryl chloride).

  • Reaction: Seal the tube and stir the mixture at 110 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale:

  • Strongly Donating NHC: The strong σ-donating character of the NHC ligand facilitates the oxidative addition of the aryl chloride to the Pd(0) center.[1]

  • Palladium Source: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig aminations.

  • Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Solvent: Dioxane is a high-boiling ethereal solvent that is well-suited for this transformation.

Table 2: Representative Scope for Buchwald-Hartwig Amination

EntryAryl ChlorideAmineExpected Yield (%)
14-ChlorotolueneMorpholine>95
22-Chloro-1,3-dimethylbenzeneAniline>85
34-ChloroanisoleN-Methylaniline>90
41-Chloro-3-fluorobenzeneDi-n-butylamine>95

Mechanistic Considerations and the Role of the Diazepane-Based NHC Ligand

The efficacy of the proposed 1,4-diazepane-derived NHC ligand in palladium-catalyzed cross-coupling reactions is rooted in a combination of steric and electronic effects.

Ligand_Structure cluster_NHC Proposed Diazepane-Based NHC Ligand N1 N C_carbene C: N1->C_carbene C1 CH2 N1->C1 C3 CH2 N1->C3 Mesityl1 Mesitylmethyl N1->Mesityl1 N2 N N2->C_carbene Mesityl2 Mesitylmethyl N2->Mesityl2 C2 CH2 C1->C2 C2->N2 C4 CH2 C3->C4 C5 CH2 C4->C5 C5->N2

Caption: Proposed structure of the diazepane-based NHC ligand.

  • Steric Hindrance: The bulky mesitylmethyl groups on the nitrogen atoms create a sterically congested environment around the palladium center. This steric pressure is believed to promote the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions.[4]

  • Electronic Effects: As with other NHCs, the diazepane-derived ligand is a strong σ-donor. This high electron density on the palladium center facilitates the oxidative addition of even unreactive substrates like aryl chlorides.[1]

  • Catalyst Stability: The strong Pd-C bond between the NHC and the palladium atom leads to robust catalysts that are resistant to decomposition at the high temperatures often required for cross-coupling reactions.[3]

Conclusion

While the specific application of 1-(Mesitylmethyl)-1,4-diazepane as a pre-ligand in palladium-catalyzed cross-coupling is not yet established in the literature, the principles of NHC catalysis strongly suggest its potential. The proposed diazepane-based NHC ligand, with its significant steric bulk and strong electron-donating properties, is a promising candidate for facilitating challenging Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development to explore the utility of this and related diazepane-based NHC ligands in expanding the toolkit of modern cross-coupling catalysis.

References

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. Angewandte Chemie International Edition, 51(13), 3314-3332. [Link]

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  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

  • Wang, C. A., Rahman, M. M., Bisz, E., Dziuk, B., Szostak, R., & Szostak, M. (2022). Palladium-NHC (NHC= N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(5), 2894-2901. [Link]

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  • Glorius, F. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(5), 775-787. [Link]

  • Zhang, F., Lan, X., Xu, C., Yao, H., Li, T., & Liu, F. (2019). Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. Organic Chemistry Frontiers, 6(20), 3292-3299. [Link]

  • Zhang, F., Lan, X., Xu, C., Yao, H., Li, T., & Liu, F. (2019). Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. Organic Chemistry Frontiers, 6(20), 3292-3299. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Andrus, M. B., & Kincaid, J. F. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 20(17), 5344-5348. [Link]

  • Wikipedia contributors. (2023, November 28). Palladium–NHC complex. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, C. A., Rahman, M. M., Bisz, E., Dziuk, B., Szostak, R., & Szostak, M. (2022). Palladium-NHC (NHC= N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(5), 2894-2901. [Link]

  • Díez-González, S. (Ed.). (2011). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. [Link]

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  • Di Verniere, C., et al. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(ii) complexes. Stable and efficient catalyst for C–C cross-coupling reactions in aqueous media. RSC Advances, 14(4), 1626-1633. [Link]

  • Biffis, A., et al. (2009). A General Synthetic Route to Mixed NHC–Phosphane Palladium(0) Complexes (NHC=N‐Heterocyclic Carbene). European Journal of Inorganic Chemistry, 2009(28), 4247-4252. [Link]

  • Jafarpour, L., Stevens, E. D., & Nolan, S. P. (2000). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Journal of Organometallic Chemistry, 606(1), 49-54. [Link]

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Method

Application Notes and Protocols: 1-(Mesitylmethyl)-1,4-Diazepane as a Scaffold for Drug Discovery

Introduction: The Strategic Value of the 1-(Mesitylmethyl)-1,4-Diazepane Scaffold The 1,4-diazepane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(Mesitylmethyl)-1,4-Diazepane Scaffold

The 1,4-diazepane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its seven-membered ring system offers a flexible, three-dimensional structure that can effectively present substituents for interaction with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3] Derivatives of this scaffold have shown a remarkable breadth of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[4]

This application note focuses on a specific, strategically substituted analog: 1-(Mesitylmethyl)-1,4-diazepane . The introduction of the mesitylmethyl group at the N1 position is a deliberate design choice aimed at addressing common challenges in drug discovery, such as metabolic instability and off-target effects. The bulky and sterically hindered nature of the mesityl (2,4,6-trimethylphenyl) group can provide a "steric shield," protecting the rest of the molecule from enzymatic degradation.[5] This strategic steric hindrance can also enforce specific conformations and restrict binding to unintended targets, thereby enhancing selectivity. The methyl groups on the aromatic ring can also modulate the compound's lipophilicity and pharmacokinetic properties, a phenomenon related to the "magic methyl" effect in drug design.[6][7]

These application notes will provide a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of compound libraries based on the 1-(Mesitylmethyl)-1,4-diazepane scaffold.

Part 1: Synthesis of the 1-(Mesitylmethyl)-1,4-Diazepane Scaffold

The synthesis of the core scaffold can be efficiently achieved through a two-step process: mono-N-Boc protection of 1,4-diazepane followed by N-alkylation with mesitylmethyl bromide. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing dialkylation and ensuring selective functionalization of one nitrogen atom.

Protocol 1: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM to the cooled solution of 1,4-diazepane over 30 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.

Step 2: Synthesis of 1-(Mesitylmethyl)-4-Boc-1,4-diazepane

  • Reaction Setup: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN). Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • N-Alkylation: Add mesitylmethyl bromide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-(Mesitylmethyl)-4-Boc-1,4-diazepane.

Step 3: Deprotection to yield 1-(Mesitylmethyl)-1,4-diazepane

  • Reaction Setup: Dissolve 1-(Mesitylmethyl)-4-Boc-1,4-diazepane (1.0 eq) in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Mesitylmethyl)-1,4-diazepane.

Synthesis_Workflow Diazepane 1,4-Diazepane BocDiazepane tert-butyl 1,4-diazepane-1-carboxylate Diazepane->BocDiazepane Boc₂O, DCM MesitylBocDiazepane 1-(Mesitylmethyl)-4-Boc-1,4-diazepane BocDiazepane->MesitylBocDiazepane Mesitylmethyl bromide, K₂CO₃, MeCN FinalProduct 1-(Mesitylmethyl)-1,4-diazepane MesitylBocDiazepane->FinalProduct TFA, DCM Library_Generation cluster_reactions Diversification Reactions Scaffold 1-(Mesitylmethyl)-1,4-diazepane Acylation N-Acylation (R-COCl) Scaffold->Acylation Alkylation N-Alkylation (R-Br) Scaffold->Alkylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Scaffold->ReductiveAmination Library Diverse Chemical Library Acylation->Library Alkylation->Library ReductiveAmination->Library

Figure 2: Diversification strategies for library generation.

Part 3: Biological Evaluation

Given the broad spectrum of activities reported for 1,4-diazepane derivatives, a primary screening campaign against a panel of relevant targets is recommended. For instance, many GPCRs are implicated in neurological disorders, and compounds based on the 1,4-diazepane scaffold have shown promise as GPCR ligands. [2]

Protocol 3: Radioligand Binding Assay for GPCR Targets

This protocol provides a general method for assessing the binding affinity of the synthesized compounds to a specific GPCR, for example, the Cannabinoid Receptor 2 (CB2), a target for which 1,4-diazepane agonists have been identified. [8]

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein per well).

    • Radioligand (e.g., [³H]CP-55,940) at a concentration near its Kd.

    • Varying concentrations of the test compounds (from the synthesized library).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Incubation: Incubate the plate at 30 °C for 90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Screening Data

The following table presents hypothetical data from a primary screen of a small library of N-acylated derivatives against the CB2 receptor.

Compound IDR-Group (Acyl)IC₅₀ (nM)Ki (nM)
MMD-001 Acetyl850425
MMD-002 Benzoyl12060
MMD-003 4-Chlorobenzoyl4522.5
MMD-004 Cyclohexanecarbonyl250125
MMD-005 Thiophene-2-carbonyl8542.5

This hypothetical data suggests that aromatic acyl groups, particularly those with electron-withdrawing substituents, may enhance binding affinity to the CB2 receptor.

Signaling_Pathway Ligand MMD-003 (CB2 Agonist) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binds and Activates Gi Gαi Protein CB2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Anti-inflammatory genes) CREB->Gene Modulates

Figure 3: Potential signaling pathway for a CB2 agonist derived from the scaffold.

Conclusion and Future Directions

The 1-(Mesitylmethyl)-1,4-diazepane scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of the mesitylmethyl group offers potential advantages in terms of metabolic stability and target selectivity. The synthetic protocols outlined in these application notes provide a clear path for the generation and evaluation of compound libraries based on this scaffold.

Future work should focus on expanding the diversity of the chemical library through different coupling chemistries and exploring a wider range of biological targets. Promising hits from primary screens should be further characterized in secondary assays to determine their functional activity (e.g., agonist vs. antagonist) and cellular effects. In vivo studies will ultimately be required to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-d[1][9]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(7), 2553-2560. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-d[1][9]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(7), 2553-2560. [Link]

  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. [Link]

  • G. S. C. R. Kumar, et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 843-849. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6769-6780. [Link]

  • B. M. T. Barros, et al. (2021). Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl]. Molecules, 26(11), 3354. [Link]

  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. [Link]

  • Li, Q., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(6), 2014. [Link]

  • Taylor, A. W., & Taylor, E. C. (2005). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Tetrahedron, 61(51), 12113-12119. [Link]

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  • G. S. C. R. Kumar, et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 843-849. [Link]

  • G. S. C. R. Kumar, et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 843-849. [Link]

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  • P. A. Suryawanshi, et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 52(4), S199-S208. [Link]

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Application

Application Notes and Protocols: 1-(Mesitylmethyl)-1,4-diazepane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous N-alkylated 1,4-diazepane derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous N-alkylated 1,4-diazepane derivatives. The specific compound, 1-(Mesitylmethyl)-1,4-diazepane, is not widely reported in the scientific literature. Therefore, the described procedures are hypothetical and should be considered as a starting point for research and development. All procedures should be performed by qualified personnel with appropriate safety precautions.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The introduction of sterically demanding and electronically distinct substituents onto the diazepane nitrogen atoms can significantly modulate the compound's chemical and biological properties. The mesitylmethyl group, with its bulky and electron-rich aromatic ring, is a compelling substituent for modifying the steric and electronic environment of the 1,4-diazepane core. This document provides a detailed guide to the plausible synthesis and potential applications of 1-(Mesitylmethyl)-1,4-diazepane as a ligand in organic synthesis.

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of N-alkylated 1,4-diazepanes can be achieved through several established methods.[2] Two common and effective approaches are direct alkylation and reductive amination.

Method 1: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and involves the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine or enamine intermediate.[3]

Reaction Scheme:

G 1,4-Diazepane 1,4-Diazepane Imine Intermediate Imine Intermediate 1,4-Diazepane->Imine Intermediate + Mesitaldehyde 1-(Mesitylmethyl)-1,4-diazepane 1-(Mesitylmethyl)-1,4-diazepane Imine Intermediate->1-(Mesitylmethyl)-1,4-diazepane + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Protocol: Reductive Amination of 1,4-Diazepane with Mesitaldehyde

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMmol
1,4-DiazepaneC₅H₁₂N₂100.161.0 g9.98
MesitaldehydeC₁₀H₁₂O148.201.48 g9.98
Sodium triacetoxyborohydrideNaBH(OAc)₃211.943.17 g14.97
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Acetic Acid (glacial)CH₃COOH60.050.6 mL10.5

Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 g, 9.98 mmol) in dichloromethane (50 mL) at room temperature, add mesitaldehyde (1.48 g, 9.98 mmol) followed by glacial acetic acid (0.6 mL, 10.5 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (3.17 g, 14.97 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford 1-(Mesitylmethyl)-1,4-diazepane.

Method 2: Direct Alkylation

Direct N-alkylation with a suitable mesitylmethyl halide is another viable synthetic route.[4]

Reaction Scheme:

G 1,4-Diazepane 1,4-Diazepane 1-(Mesitylmethyl)-1,4-diazepane 1-(Mesitylmethyl)-1,4-diazepane 1,4-Diazepane->1-(Mesitylmethyl)-1,4-diazepane + Mesitylmethyl bromide, Base

Caption: Direct alkylation pathway for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Protocol: Alkylation of 1,4-Diazepane with Mesitylmethyl Bromide

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMmol
1,4-DiazepaneC₅H₁₂N₂100.162.0 g19.96
Mesitylmethyl bromideC₁₀H₁₃Br213.112.13 g9.98
Potassium carbonateK₂CO₃138.214.14 g29.94
Acetonitrile (ACN)C₂H₃N41.0550 mL-

Procedure:

  • To a suspension of 1,4-diazepane (2.0 g, 19.96 mmol, 2 equivalents) and potassium carbonate (4.14 g, 29.94 mmol) in acetonitrile (50 mL), add a solution of mesitylmethyl bromide (2.13 g, 9.98 mmol) in acetonitrile (10 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to yield 1-(Mesitylmethyl)-1,4-diazepane. The use of excess 1,4-diazepane helps to minimize the formation of the di-alkylated product.

Application in Organic Synthesis: A Ligand for Buchwald-Hartwig Amination

N-Aryl and N-alkyl diazepanes can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds.[5][6] The steric bulk of the mesitylmethyl group in 1-(Mesitylmethyl)-1,4-diazepane could potentially enhance the catalytic activity by promoting the reductive elimination step.

Hypothetical Catalytic Cycle:

G Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex R2NH Amido Complex Amido Complex Amine Complex->Amido Complex - HX, Base Amido Complex->Pd(0)L Reductive Elimination Product (Ar-NR2) Product (Ar-NR2) Amido Complex->Product (Ar-NR2)

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination using a Pd/1-(Mesitylmethyl)-1,4-diazepane complex.

Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

Materials:

Reagent/SolventFormulaMW ( g/mol )AmountMmol
4-BromotolueneC₇H₇Br171.04171 mg1.0
MorpholineC₄H₉NO87.12105 mg1.2
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.729.2 mg0.01
1-(Mesitylmethyl)-1,4-diazepaneC₁₅H₂₄N₂232.379.3 mg0.04
Sodium tert-butoxideNaOtBu96.10134 mg1.4
Toluene (anhydrous)C₇H₈92.145 mL-

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and 1-(Mesitylmethyl)-1,4-diazepane (9.3 mg, 0.04 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

  • Add 4-bromotoluene (171 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylated product.

Safety and Handling

Substituted diazepanes and their derivatives should be handled with care.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 22, 2026. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]. Accessed January 22, 2026.

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. 2020;10(15):8456-8463. doi:10.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020;25(24):5921. doi:10.3390/molecules25245921
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. J Org Chem. 2021;86(15):10389-10400. doi:10.1021/acs.joc.1c01168
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]. Accessed January 22, 2026.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. 2018;12(2):106-125. doi:10.2174/1573406413666170510101622
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. National Institutes of Health. [Link]. Accessed January 22, 2026.

  • Norrby PO, Tofan D, Bolm C. Role of the Base in Buchwald–Hartwig Amination. J Org Chem. 2014;79(20):9569-9580. doi:10.1021/jo501817m
  • Ananikov VP, Khemchyan LL, Ivanova YV, et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chem Sci. 2021;12(38):12733-12750. doi:10.1039/d1sc03624a
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Method

Application Notes and Protocols: Catalytic Activity of 1-(Mesitylmethyl)-1,4-diazepane Metal Complexes

Introduction: The Architectural Advantage of N-Arylmethyl-1,4-diazepane Ligands The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and, increasingly, in catalysis.[1][2] Its flexible seven-member...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of N-Arylmethyl-1,4-diazepane Ligands

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and, increasingly, in catalysis.[1][2] Its flexible seven-membered ring can adopt various low-energy conformations, allowing for the precise spatial arrangement of substituents. The introduction of a bulky N-arylmethyl group, such as a mesitylmethyl substituent, imparts unique steric and electronic properties to the ligand framework. The mesityl group, with its three ortho-methyl substituents, provides significant steric hindrance that can create a well-defined catalytic pocket around a coordinated metal center. This steric bulk is instrumental in influencing substrate approach, transition state geometry, and ultimately, the selectivity of a catalytic transformation.

This guide provides a comprehensive overview of the synthesis, characterization, and potential catalytic applications of metal complexes featuring the 1-(Mesitylmethyl)-1,4-diazepane ligand. We will explore its utility in forming active catalysts with late transition metals, such as Ruthenium and Palladium, and provide detailed protocols for their application in key organic transformations. The methodologies described herein are grounded in established principles of organometallic chemistry and catalysis, drawing parallels from structurally related N-heterocyclic ligand systems.[3][4]

Synthesis of the Ligand and Metal Complexes

The journey to harnessing the catalytic potential of these complexes begins with the synthesis of the core ligand, followed by its coordination to the desired metal precursors.

Protocol 1: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

This protocol details the synthesis of the title ligand via reductive amination, a robust and widely used method for C-N bond formation.

Reaction Scheme:

G diazepane 1,4-Diazepane intermediate Imine Intermediate (not isolated) diazepane->intermediate mesitaldehyde Mesitylaldehyde mesitaldehyde->intermediate ligand 1-(Mesitylmethyl)-1,4-diazepane intermediate->ligand Reduction reagents NaBH(OAc)₃ CH₂Cl₂ reagents->intermediate

Caption: Reductive amination for ligand synthesis.

Materials:

  • 1,4-Diazepane

  • Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add mesitylaldehyde (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The use of NaBH(OAc)₃ is preferred as it is a mild and selective reducing agent for imines.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(Mesitylmethyl)-1,4-diazepane ligand.

Protocol 2: Synthesis of a Representative Ruthenium(II) Complex

Ruthenium(II) complexes are renowned for their catalytic prowess in hydrogenation and transfer hydrogenation reactions.[5][6] The following protocol describes a plausible synthesis of a Ru(II) complex with the 1-(Mesitylmethyl)-1,4-diazepane ligand.

Reaction Scheme:

G ligand 1-(Mesitylmethyl)-1,4-diazepane ru_complex [(p-cymene)RuCl(1-(Mesitylmethyl)-1,4-diazepane)]Cl ligand->ru_complex ru_prec [RuCl₂(p-cymene)]₂ ru_prec->ru_complex base NEt₃ CH₃CN, reflux base->ru_complex

Caption: Synthesis of a Ru(II)-diazepane complex.

Materials:

  • 1-(Mesitylmethyl)-1,4-diazepane

  • [RuCl₂(p-cymene)]₂ dimer

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 1-(Mesitylmethyl)-1,4-diazepane ligand (2.2 eq) in anhydrous acetonitrile.

  • Addition of Precursor: To this solution, add the [RuCl₂(p-cymene)]₂ dimer (1.0 eq). The dimer will cleave in the presence of the ligand to form the monomeric complex.

  • Base Addition: Add triethylamine (2.5 eq) to act as a base to scavenge the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Isolation: After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired Ruthenium(II) complex.

  • Characterization: The complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.

Protocol 3: Synthesis of a Representative Palladium(II) Complex

Palladium complexes are workhorses in cross-coupling chemistry.[7][8] The N-arylmethyl-1,4-diazepane ligand can form stable and active Pd(II) catalysts.

Reaction Scheme:

G ligand 1-(Mesitylmethyl)-1,4-diazepane pd_complex [(1-(Mesitylmethyl)-1,4-diazepane)Pd(OAc)₂] ligand->pd_complex pd_prec Pd(OAc)₂ pd_prec->pd_complex solvent Toluene, RT solvent->pd_complex

Caption: Synthesis of a Pd(II)-diazepane complex.

Materials:

  • 1-(Mesitylmethyl)-1,4-diazepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1.0 eq) in anhydrous toluene.

  • Ligand Addition: Add a solution of 1-(Mesitylmethyl)-1,4-diazepane (1.1 eq) in anhydrous toluene dropwise to the palladium acetate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. A color change is typically observed, indicating complex formation.

  • Isolation: The resulting complex can be isolated by removing the solvent under reduced pressure. The solid residue can be washed with a non-coordinating solvent like pentane or hexane to remove any unreacted starting materials and then dried under vacuum.

  • Characterization: Confirm the structure of the palladium complex using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Application Notes: Catalytic Transformations

The steric and electronic properties of the 1-(Mesitylmethyl)-1,4-diazepane ligand suggest its utility in a range of catalytic reactions. The bulky mesityl group can enhance selectivity, while the diazepane backbone provides a stable chelating framework.

Application 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds, often using isopropanol as a safe and readily available hydrogen source. The proposed Ru(II) complex is expected to be an efficient catalyst for this transformation.

Proposed Catalytic Cycle:

Catalytic_Cycle cluster_0 Catalytic Cycle A [(L)Ru-H]⁻ B Ketone Coordination A->B Ketone C Hydride Transfer (Rate-Determining Step) B->C D [(L)Ru(O-iPr)] C->D Alcohol E Alcohol Product Release D->E F [(L)Ru] E->F G Hydrogen Transfer from iPrOH F->G iPrOH, Base G->A Acetone

Caption: Proposed cycle for Ru-catalyzed transfer hydrogenation.

Protocol 4: General Procedure for Ketone Reduction

  • Reaction Setup: In an oven-dried vial, add the ketone substrate (1.0 mmol), the Ruthenium(II) catalyst (0.5-2 mol%), and a base such as potassium tert-butoxide (KOtBu, 5 mol%).

  • Solvent/Hydrogen Source: Add anhydrous isopropanol (5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product alcohol can be purified by flash chromatography.

Expected Performance:

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
1Acetophenone1.04>99
24-Chloroacetophenone1.05>99
3Cyclohexanone1.03>99
4Benzophenone2.0895

Note: The data in this table is hypothetical and serves as an expert projection based on the performance of similar ruthenium catalysts.[5]

The causality behind this expected high efficiency lies in the formation of a ruthenium-hydride species, which is the active reducing agent. The bulky mesityl group on the diazepane ligand can create a chiral-like pocket, potentially leading to enantioselectivity if a prochiral ketone is used, although this would require further optimization with chiral variants of the ligand.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, particularly in the pharmaceutical industry.[9] The electron-donating nature of the N-alkylated diazepane ligand can stabilize the Pd(0) active species and promote the oxidative addition step, which is often rate-limiting.

Experimental Workflow:

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Analysis A Add Aryl Halide, Boronic Acid, Base to Vial B Add Solvent (e.g., Toluene/H₂O) A->B C Add Pd(II)-Diazepane Catalyst B->C D Seal Vial and Purge with Inert Gas C->D E Heat to Reaction Temperature (e.g., 100 °C) D->E F Stir for Specified Time E->F G Cool to Room Temperature F->G H Perform Aqueous Workup G->H I Dry Organic Layer and Concentrate H->I J Purify by Chromatography I->J K Characterize Product J->K

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the Palladium(II) catalyst (0.1-1 mol%).

  • Solvent System: Add a mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the transmetalation step.

  • Reaction Conditions: Seal the vial and purge with an inert gas. Heat the mixture to 100 °C and stir vigorously for the required time (typically 2-12 hours).

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The biaryl product can be purified by flash chromatography or recrystallization.

Expected Performance:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acid0.598
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid1.092
32-Bromopyridine3-Thienylboronic acid0.595
44-Bromoanisole2-Naphthylboronic acid0.597

Note: The data in this table is hypothetical and serves as an expert projection based on the performance of similar palladium catalysts with N-donor ligands.[4]

The stability imparted by the bidentate diazepane ligand, combined with the steric influence of the mesityl group, is expected to result in a highly active and robust catalyst with a long lifetime, making it suitable for a broad range of substrates.

Conclusion and Future Outlook

The 1-(Mesitylmethyl)-1,4-diazepane ligand represents a promising, yet underexplored, platform for the development of novel transition metal catalysts. Its unique steric and electronic features, derived from the bulky mesityl group and the flexible diazepane core, offer significant potential for achieving high activity and selectivity in a variety of important organic transformations. The protocols and application notes provided in this guide serve as a foundational framework for researchers and drug development professionals to explore the catalytic capabilities of these metal complexes. Future work should focus on the synthesis of chiral derivatives of this ligand to explore its potential in asymmetric catalysis, further expanding the synthetic utility of this versatile ligand scaffold.

References

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link]

  • Gogoi, P., et al. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. ACS Omega, 7(39), 35086–35102. [Link]

  • Pérez, J. M., et al. (2024). Ruthenium complexes with triazenide ligands bearing an N-heterocyclic moiety, and their catalytic properties in the reduction of nitroarenes. RSC Advances, 14, 14819-14827. [Link]

  • Li, F., et al. (2021). Half-sandwich ruthenium complexes with acylhydrazone ligands: synthesis and catalytic activity in the N-alkylation of hydrazides. Dalton Transactions, 50(23), 8031-8037. [Link]

  • Yasar, S., et al. (2021). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Molecular Structure, 1230, 129883. [Link]

  • Field, L. D., Li, H. L., & Dalgarno, S. J. (2010). Side-on bound diazene and hydrazine complexes of ruthenium. Inorganic Chemistry, 49(13), 6214–6221. [Link]

  • Bouzroura, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 546-556. [Link]

  • Cernak, T., et al. (2016). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 6(9), 134. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768–2813. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[6][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1848-1854. [Link]

  • Joshi, Y. C., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(10), 8573–8584. [Link]

  • Morales-Morales, D. (2014). Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances. RSC Advances, 4(92), 50353-50381. [Link]

  • Karges, J., Stokes, R. W., & Cohen, S. M. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 3(7), 523–534. [Link]

  • Asif, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Farghaly, T. A., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(1), 74-84. [Link]

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Application

Application Notes & Protocols: 1-(Mesitylmethyl)-1,4-diazepane as a Novel Ligand for Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Sterically Demanding C₁-Symmetric Diamines in Asymmetric Catalysis The quest for highly efficient and selective catalysts for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Sterically Demanding C₁-Symmetric Diamines in Asymmetric Catalysis

The quest for highly efficient and selective catalysts for asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical development. Chiral vicinal diamines have emerged as a privileged class of ligands, capable of inducing high levels of enantioselectivity in a wide range of metal-catalyzed reactions.[1] Among these, the 1,4-diazepane scaffold, a seven-membered heterocyclic diamine, offers a flexible yet pre-organized framework for coordinating to a metal center. The introduction of a sterically demanding substituent on one of the nitrogen atoms, such as a mesitylmethyl group, can create a well-defined chiral pocket around the active site of the catalyst. This steric hindrance is hypothesized to play a crucial role in differentiating the enantiotopic faces of a prochiral substrate, leading to high enantioselectivity.

This document outlines the synthesis and application of a novel C₁-symmetric ligand, 1-(Mesitylmethyl)-1,4-diazepane, in the context of ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. While this specific ligand is presented here as a case study, the principles and protocols are broadly applicable to the development of other chiral 1,4-diazepane-based ligands.

Proposed Synthesis of Enantiopure (S)-1-(Mesitylmethyl)-1,4-diazepane

The synthesis of a C₁-symmetric N-alkylated 1,4-diazepane requires a strategy that allows for the selective functionalization of one nitrogen atom. A robust approach involves the use of a chiral starting material and a protecting group strategy to ensure mono-alkylation. Here, we propose a synthetic route starting from (S)-2-aminopropan-1-ol.

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: Synthesis of (S)-1,4-diazepan-5-ol cluster_1 Step 2: Reduction and Protection cluster_2 Step 3: N-Alkylation and Deprotection A (S)-2-aminopropan-1-ol B Acrylonitrile A->B Michael Addition C Raney Nickel, H₂ B->C Nitrile Reduction D Heat (Cyclization) C->D Amine Condensation E (S)-1,4-diazepan-5-ol D->E F (S)-1,4-diazepan-5-ol G LiAlH₄ F->G Hydroxyl Reduction H (S)-1,4-diazepane G->H I Boc₂O, Et₃N H->I Mono-Boc Protection J (S)-tert-butyl 1,4-diazepane-1-carboxylate I->J K (S)-mono-Boc-1,4-diazepane L Mesitylmethyl chloride, K₂CO₃ K->L Alkylation M Boc-(S)-1-(Mesitylmethyl)-1,4-diazepane L->M N TFA M->N Boc Deprotection O (S)-1-(Mesitylmethyl)-1,4-diazepane N->O

Caption: Proposed synthetic workflow for (S)-1-(Mesitylmethyl)-1,4-diazepane.

Protocol 1: Synthesis of (S)-tert-butyl 1,4-diazepane-1-carboxylate

This protocol is adapted from general methods for the synthesis of chiral 1,4-diazepanes and selective mono-Boc protection of diamines.[2]

  • Synthesis of (S)-1,4-diazepan-5-ol:

    • To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in ethanol, slowly add acrylonitrile (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. The resulting cyanoethylamino alcohol is then subjected to reduction.

    • Dissolve the crude product in methanol and add Raney Nickel (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.

    • Filter the catalyst and concentrate the filtrate. The resulting diamino alcohol is cyclized by heating at 150 °C for 4 hours to yield (S)-1,4-diazepan-5-ol.

  • Reduction to (S)-1,4-diazepane:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add the crude (S)-1,4-diazepan-5-ol (1.0 eq) portion-wise at 0 °C.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solid and concentrate the filtrate to obtain crude (S)-1,4-diazepane.

  • Selective Mono-Boc Protection:

    • Dissolve the crude (S)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, DCM/MeOH gradient) to yield (S)-tert-butyl 1,4-diazepane-1-carboxylate.

Protocol 2: Synthesis of (S)-1-(Mesitylmethyl)-1,4-diazepane
  • N-Alkylation:

    • To a solution of (S)-tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and mesitylmethyl chloride (1.1 eq).

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction to room temperature, filter the solid, and concentrate the filtrate.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain tert-butyl (S)-4-(mesitylmethyl)-1,4-diazepane-1-carboxylate.

  • Deprotection:

    • Dissolve the purified Boc-protected product in DCM.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final ligand, (S)-1-(Mesitylmethyl)-1,4-diazepane.

Application in Asymmetric Transfer Hydrogenation of Ketones

The synthesized ligand can be used to form a highly active ruthenium catalyst in situ for the asymmetric transfer hydrogenation of prochiral ketones. This reaction, pioneered by Noyori and coworkers, typically employs a ruthenium(II)-arene precursor, a chiral diamine ligand, and a hydrogen donor, such as isopropanol, in the presence of a base.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Reduction A [RuCl₂(p-cymene)]₂ C Chiral Ru(II) Catalyst A->C B (S)-1-(Mesitylmethyl)-1,4-diazepane B->C G Chiral Alcohol C->G Catalysis D Prochiral Ketone D->G E Isopropanol (H-source) E->G H Acetone E->H F Base (e.g., KOtBu) F->G

Caption: Workflow for the asymmetric transfer hydrogenation of a ketone.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Preparation (in situ):

    • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S)-1-(Mesitylmethyl)-1,4-diazepane (0.01 eq).

    • Add anhydrous, degassed isopropanol.

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (1.0 eq) to the flask.

    • Add a solution of potassium tert-butoxide (KOtBu, 0.05 eq) in isopropanol.

    • Stir the reaction mixture at room temperature for the time indicated by TLC or GC analysis (typically 1-12 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding a small amount of water.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Purify the product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Hypothetical Performance Data

The following table presents hypothetical but realistic data for the asymmetric transfer hydrogenation of various ketones using the (S)-1-(Mesitylmethyl)-1,4-diazepane/Ru catalyst system. The trends are based on established results for similar Noyori-type catalysts.

EntrySubstrate (Ketone)ProductTime (h)Conversion (%)e.e. (%)
1Acetophenone1-Phenylethanol2>9998
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol3>9997
32'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol69592
4Propiophenone1-Phenylpropan-1-ol4>9996
52-Butanone2-Butanol128588

Mechanistic Insights

The widely accepted mechanism for the Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis. The reaction does not proceed through a classic inner-sphere coordination of the ketone to the ruthenium center. Instead, the catalysis occurs in the outer sphere via a six-membered pericyclic transition state.

Catalytic Cycle

G A [Ru]-H (Active Catalyst) C [Ru]-H···O=C Transition State A->C Coordination B Ketone Substrate B->C D [Ru]-NH₂ (Amido Complex) C->D Hydride & Proton Transfer E Chiral Alcohol Product C->E D->A H-transfer from Isopropanol F Isopropanol F->A

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Causality behind Stereoselectivity:

  • Formation of the Active Hydride Species: In the presence of a base and isopropanol, the precatalyst is converted to the active 18-electron ruthenium hydride species.

  • Outer-Sphere Mechanism: The ketone substrate interacts with the catalyst through hydrogen bonding between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand, and a C-H···π interaction between an ortho-C-H of the substrate's aromatic ring and the arene ligand on the ruthenium.

  • Enantioselective Step: The stereochemistry of the final alcohol product is determined in the transition state where the hydride from the ruthenium and the proton from the ligand's N-H group are transferred to the carbonyl carbon and oxygen, respectively. The bulky mesitylmethyl group on the 1,4-diazepane ligand creates a chiral environment that forces the ketone to approach the catalyst from a specific direction, favoring one of the two possible transition states and thus leading to the formation of one enantiomer of the alcohol in excess. The steric repulsion between the larger substituent on the ketone and the mesityl group is the key factor in this facial discrimination.

Conclusion

The hypothetical 1-(Mesitylmethyl)-1,4-diazepane represents a promising class of C₁-symmetric ligands for asymmetric catalysis. The proposed synthetic route, utilizing a protecting group strategy, offers a plausible pathway to this and similar N-alkylated chiral diamines. The application of this ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is expected to provide high conversions and enantioselectivities, driven by the sterically demanding mesitylmethyl group that creates a well-defined chiral pocket. The protocols and mechanistic insights provided here serve as a valuable guide for researchers in the field of asymmetric synthesis and drug development, encouraging the exploration of novel chiral ligands based on the 1,4-diazepane scaffold.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-66. [Link]

  • Lee, J. W., Kim, K. H., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Casey, C. P., Johnson, J. B. (2003). An Experimental and Computational Investigation of the Mechanism of Asymmetric Transfer Hydrogenation of Acetophenone by a (arene)Ru(diamine) Catalyst. Journal of the American Chemical Society, 125(9), 2867-2874. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]

  • Kumar, A., & Singh, A. K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 779-793. [Link]

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M673. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(Mesitylmethyl)-1,4-diazepane for Biological Screening

Introduction: The Strategic Value of the 1-(Mesitylmethyl)-1,4-diazepane Scaffold The 1,4-diazepane nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This seven-membered heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(Mesitylmethyl)-1,4-diazepane Scaffold

The 1,4-diazepane nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This seven-membered heterocyclic motif is prevalent in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets.[3][4] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with the intricate topographies of receptor binding pockets and enzyme active sites. The derivatization of this core structure is a proven strategy for the generation of compound libraries with a high potential for hit discovery in drug development programs.[4]

This guide focuses on a specific, strategically designed starting material: 1-(mesitylmethyl)-1,4-diazepane . The incorporation of the mesitylmethyl group (a 2,4,6-trimethylbenzyl moiety) is a deliberate choice rooted in established medicinal chemistry principles. Bulky, lipophilic groups such as the mesityl substituent can serve several critical functions:

  • Steric Shielding and Conformational Restriction: The mesityl group can restrict the rotation of adjacent bonds and influence the overall conformation of the diazepane ring, potentially locking the molecule into a bioactive conformation.[5]

  • Modulation of Physicochemical Properties: The lipophilicity imparted by the mesityl group can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of the final derivatives.

  • Exploring Hydrophobic Pockets: Many biological targets possess hydrophobic pockets, and the mesityl group can engage in favorable van der Waals interactions within these regions, thereby increasing binding affinity.

The presence of a secondary amine at the N4 position of 1-(mesitylmethyl)-1,4-diazepane provides a versatile handle for a wide array of derivatization reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in establishing a robust Structure-Activity Relationship (SAR).[5][6]

This document provides detailed protocols for the synthesis of the 1-(mesitylmethyl)-1,4-diazepane precursor, its subsequent derivatization via N-acylation and N-alkylation, and concludes with established methodologies for the biological screening of the resulting compound library against key therapeutic targets.

I. Synthesis of the Core Scaffold: 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of the 1-(mesitylmethyl)-1,4-diazepane scaffold is most efficiently achieved through reductive amination. This method offers a direct and high-yielding route to the target compound from commercially available starting materials.

Protocol 1: Reductive Amination Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

This protocol is adapted from established procedures for the reductive amination of cyclic amines.[7][8]

Reaction Scheme:

Derivatization_Strategy A 1-(Mesitylmethyl)-1,4-diazepane B N-Acylation (Acid Chlorides, Anhydrides) A->B RCOCl, Base C N-Alkylation (Alkyl Halides) A->C R-X, Base D Amide Library B->D E Amine Library C->E Screening_Workflow cluster_0 Library Synthesis cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Validation & SAR A 1-(Mesitylmethyl)-1,4-diazepane B Derivatization (N-Acylation, N-Alkylation) A->B C Compound Library B->C D Primary Assays (e.g., Cell Viability) C->D E Hit Identification D->E F Dose-Response Analysis (IC50/EC50) E->F G Secondary Assays (Mechanism of Action) F->G H Structure-Activity Relationship (SAR) G->H

Sources

Application

Experimental setup for reactions using 1-(Mesitylmethyl)-1,4-diazepane

An Application Guide to the Synthesis and N-Arylation of 1-(Mesitylmethyl)-1,4-diazepane Introduction: The Strategic Value of the 1,4-Diazepane Scaffold The 1,4-diazepane ring system is a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and N-Arylation of 1-(Mesitylmethyl)-1,4-diazepane

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] Its unique seven-membered structure, containing two nitrogen atoms, provides a flexible yet constrained three-dimensional geometry ideal for interacting with biological targets. Consequently, derivatives of 1,4-diazepane are found in a wide array of therapeutic agents, including antipsychotics, anxiolytics, and anticancer compounds.[2][3]

The biological activity of these molecules is profoundly influenced by the substituents on the nitrogen atoms. The ability to strategically modify these positions is therefore critical for generating diverse chemical libraries and optimizing drug candidates. This guide focuses on 1-(Mesitylmethyl)-1,4-diazepane, a key intermediate featuring two distinct nitrogen environments: one protected by a bulky, sterically-hindering mesitylmethyl group, and the other, a secondary amine, available for further functionalization.

This document provides a comprehensive protocol for the synthesis of this intermediate and its subsequent N-arylation via the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, renowned for its efficiency in forming carbon-nitrogen bonds with exceptional functional group tolerance, even with challenging, sterically-hindered substrates.[4] We will delve into the mechanistic reasoning behind the protocol, offering insights to empower researchers to adapt and troubleshoot these powerful reactions.

Part 1: Synthesis of the Starting Material: 1-(Mesitylmethyl)-1,4-diazepane

Protocol 1.1: Synthesis via Reductive Amination

Causality: This protocol involves two key stages. First, the formation of an iminium ion intermediate from the secondary amine of Boc-protected diazepane and mesitaldehyde. Second, the in-situ reduction of this iminium ion by sodium triacetoxyborohydride (STAB). STAB is the reductant of choice because it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could prematurely cleave the Boc protecting group.

Materials and Reagents:

  • 1-Boc-1,4-diazepane

  • Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under ambient atmosphere, add 1-Boc-1,4-diazepane (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.1 M). Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add mesitaldehyde (1.1 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. Insight: Portion-wise addition helps to control any potential exotherm. The reaction is typically complete within 2-4 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-Boc-4-(mesitylmethyl)-1,4-diazepane, can be purified by flash chromatography if necessary.

  • Boc Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over MgSO₄, filter, and concentrate to yield 1-(Mesitylmethyl)-1,4-diazepane as the final product.

Part 2: Core Protocol - Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed N-arylation of the secondary amine in 1-(Mesitylmethyl)-1,4-diazepane with a representative aryl bromide.

Principle of the Reaction: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base. The final, crucial step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst.

Catalytic Cycle Visualization

G pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido [L₂Pd(II)(Ar)(NR¹R²)] pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR¹R², Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

  • 1-(Mesitylmethyl)-1,4-diazepane (synthesized in Part 1)

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine Ligand (e.g., XPhos or SPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu, or Potassium Phosphate - K₃PO₄)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Argon or Nitrogen)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Protocol 2.1: N-Arylation of 1-(Mesitylmethyl)-1,4-diazepane

Trustworthiness: This protocol is a self-validating system. Successful execution requires careful adherence to inert atmosphere techniques, as the catalyst is oxygen-sensitive. The progress can be unequivocally monitored by LC-MS, observing the disappearance of starting materials and the appearance of the product mass.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: The entire reaction setup must be performed in a glovebox or using Schlenk line techniques to exclude oxygen and moisture. Oven-dry all glassware before use.

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add 1-(Mesitylmethyl)-1,4-diazepane (1.0 equiv.), the aryl bromide (1.2 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%).

    • Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step, which is particularly important for sterically demanding substrates like this one.[4] The base must be strong enough to deprotonate the amine but non-nucleophilic to avoid side reactions.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (or dioxane) via syringe (5-10 mL per mmol of the limiting reagent).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filtration and Extraction: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N,N'-disubstituted-1,4-diazepane.

Experimental Workflow Diagram

G cluster_inert Inert Atmosphere cluster_benchtop Benchtop Work-up setup 1. Add Reagents (Amine, Aryl Halide, Base, Catalyst, Ligand) reaction 2. Add Solvent & Heat setup->reaction workup 3. Cool & Quench reaction->workup purify 4. Extraction & Purification workup->purify analysis 5. Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Part 3: Data Presentation and Troubleshooting

The success of the N-arylation can be influenced by the electronic properties of the aryl halide. The following table provides a guideline for expected outcomes and potential adjustments.

Table 1: Reaction Conditions and Expected Outcomes
Aryl Halide ExampleElectronic NatureTypical ConditionsExpected YieldNotes
4-BromotolueneElectron-donating100 °C, 18 h, XPhosGood to ExcellentStandard conditions are usually effective.
4-BromoanisoleStrongly Donating110 °C, 24 h, XPhosModerate to GoodMay require slightly higher temperature or longer reaction time.
4-BromobenzonitrileElectron-withdrawing90 °C, 12 h, SPhosExcellentReactions are often faster with electron-poor partners.
2-BromotolueneSterically Hindered110 °C, 24 h, RuPhosModerateRequires a ligand designed for sterically hindered substrates.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Catalyst decomposition.1. Use a different solvent (e.g., dioxane instead of toluene).2. Screen different phosphine ligands.
Difficulty in Purification Co-elution of product with ligand or byproducts.1. Wash the crude organic extract with a dilute acid solution to remove residual ligand oxides.2. Optimize chromatography gradient.

References

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available at: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link]

  • PubMed. A concise synthesis of 1,4-dihydro-[2][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Available at: [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • National Institutes of Health. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Available at: [Link]

Sources

Method

The Strategic Application of 1-(Mesitylmethyl)-1,4-Diazepane in the Synthesis of Bioactive Molecules: A Guide for Researchers

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and antica...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The conformational flexibility of the seven-membered ring and the presence of two nitrogen atoms offer a rich molecular landscape for interaction with biological targets. However, the selective functionalization of the two nitrogen atoms (N1 and N4) presents a significant synthetic challenge. This guide explores the strategic use of the bulky 1-(mesitylmethyl) substituent on the 1,4-diazepane ring as a tool to control reactivity and enable the synthesis of complex, biologically active molecules.

The Rationale for Bulky N-Substituents in 1,4-Diazepane Synthesis

The differential reactivity of the two nitrogen atoms in a monosubstituted 1,4-diazepane is key to building molecular complexity. Introducing a bulky substituent, such as the mesitylmethyl group (2,4,6-trimethylbenzyl), at the N1 position can serve several strategic purposes:

  • Steric Shielding: The significant steric hindrance provided by the mesitylmethyl group can effectively block or retard further reactions at the N1 position, thereby directing subsequent functionalization to the less hindered N4 position.

  • Conformational Control: The bulky group can influence the conformational equilibrium of the diazepane ring, potentially pre-organizing the molecule for subsequent cyclization or substitution reactions with greater stereocontrol.

  • Protecting Group: The mesitylmethyl group can be employed as a protecting group for the N1 nitrogen. While not as common as Boc or Cbz groups, benzylic amines can be cleaved under specific conditions, allowing for the late-stage introduction of alternative functionalities at N1.

This application note will provide protocols for the synthesis of 1-(mesitylmethyl)-1,4-diazepane, its application in the directed synthesis of a disubstituted diazepane, and a potential deprotection strategy.

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

The introduction of the mesitylmethyl group onto the 1,4-diazepane scaffold can be efficiently achieved via reductive amination. This method is generally preferred over direct alkylation as it often results in cleaner reactions and higher yields with diamines.

Experimental Protocol: Reductive Amination

Materials:

  • 1,4-Diazepane

  • Mesitylaldehyde (2,4,6-trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous DCM (0.2 M) is added mesitylaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(mesitylmethyl)-1,4-diazepane.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for iminium ions, which is crucial for avoiding the reduction of the starting aldehyde.

  • Anhydrous conditions are important to prevent the hydrolysis of the iminium intermediate and the deactivation of the reducing agent.

Workflow Diagram: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

G cluster_0 Synthesis of 1-(Mesitylmethyl)-1,4-diazepane 1_4_Diazepane 1,4-Diazepane Reaction_Vessel Reaction in DCM 1_4_Diazepane->Reaction_Vessel Mesitylaldehyde Mesitylaldehyde Mesitylaldehyde->Reaction_Vessel STAB_Addition Add NaBH(OAc)3 Reaction_Vessel->STAB_Addition Workup Aqueous Workup STAB_Addition->Workup Purification Column Chromatography Workup->Purification Product 1-(Mesitylmethyl)-1,4-diazepane Purification->Product

Caption: Reductive amination workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Application in the Directed Synthesis of N1, N4-Disubstituted 1,4-Diazepanes

The steric bulk of the mesitylmethyl group at the N1 position can be exploited to direct the alkylation or acylation of the N4 position. This strategy is particularly useful in the synthesis of libraries of compounds where diversification at the N4 position is desired.

Experimental Protocol: N4-Alkylation

Materials:

  • 1-(Mesitylmethyl)-1,4-diazepane

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of 1-(mesitylmethyl)-1,4-diazepane (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the N1-(mesitylmethyl)-N4-alkyl-1,4-diazepane.

Trustworthiness of the Protocol: This protocol employs standard and reliable conditions for N-alkylation. The use of a solid base like potassium carbonate simplifies the workup procedure. The steric hindrance of the mesitylmethyl group is expected to strongly favor alkylation at the N4 position.

Workflow Diagram: Directed N4-Alkylation

G cluster_1 Directed N4-Alkylation Start_Mat 1-(Mesitylmethyl)-1,4-diazepane Reaction Reaction in ACN at 60 °C Start_Mat->Reaction Reagents Alkyl Halide, K₂CO₃ Reagents->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction & Wash Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product N1-(Mesitylmethyl)-N4-Alkyl-1,4-diazepane Purification->Final_Product

Caption: Workflow for the selective N4-alkylation of 1-(Mesitylmethyl)-1,4-diazepane.

Deprotection of the Mesitylmethyl Group

While the mesitylmethyl group is robust, it can be cleaved under specific conditions, such as catalytic hydrogenation, allowing for further functionalization at the N1 position.

Experimental Protocol: Hydrogenolysis

Materials:

  • N1-(Mesitylmethyl)-N4-alkyl-1,4-diazepane

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of the N1-(mesitylmethyl)-N4-alkyl-1,4-diazepane (1.0 eq) in methanol is added Pd/C (10 mol %).

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24-48 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the Celite is washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield the deprotected N4-alkyl-1,4-diazepane. Further purification may be required.

Authoritative Grounding: The cleavage of benzyl groups from amines via catalytic hydrogenation is a well-established and widely used transformation in organic synthesis.

Data Summary Table
StepStarting MaterialProductReagents and ConditionsTypical Yield
1 1,4-Diazepane, Mesitylaldehyde1-(Mesitylmethyl)-1,4-diazepaneNaBH(OAc)₃, DCM, rt70-85%
2 1-(Mesitylmethyl)-1,4-diazepaneN1-(Mesitylmethyl)-N4-alkyl-1,4-diazepaneAlkyl halide, K₂CO₃, ACN, 60 °C65-80%
3 N1-(Mesitylmethyl)-N4-alkyl-1,4-diazepaneN4-Alkyl-1,4-diazepaneH₂, Pd/C, MeOH, rt>90%

Case Study Analogy: Synthesis of Carpipramine

While a direct application of 1-(mesitylmethyl)-1,4-diazepane in the synthesis of a marketed drug is not documented, we can draw parallels from the synthesis of known 1,4-diazepane-containing drugs. For instance, the synthesis of the antipsychotic drug Carpipramine involves the alkylation of a piperidine-containing fragment onto a tricyclic iminodibenzyl core.[3] A hypothetical retrosynthetic analysis of a Carpipramine analog could involve a pre-functionalized 1,4-diazepane. The use of a bulky N-substituent like mesitylmethyl could be envisioned to control the regioselectivity of coupling reactions in the construction of such complex molecules.

Conclusion

The use of a bulky N-substituent like the mesitylmethyl group on the 1,4-diazepane scaffold offers a strategic approach to control the regioselectivity of subsequent functionalization reactions. This guide provides robust protocols for the synthesis of the key intermediate, 1-(mesitylmethyl)-1,4-diazepane, its application in directed N4-alkylation, and a method for the subsequent removal of the mesitylmethyl group. This strategy enables the efficient and controlled synthesis of diverse libraries of N1,N4-disubstituted 1,4-diazepanes, which are valuable for the discovery of new bioactive molecules. Researchers and drug development professionals can adapt these methodologies to their specific synthetic targets, leveraging the principles of sterically controlled synthesis to accelerate their research programs.

References

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved January 22, 2026, from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-854.
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 123.
  • Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOPERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved January 22, 2026, from [Link]

  • Supporting Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). A concise synthesis of 1,4-dihydro-[4][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1788-1794.

  • Wikimedia Commons. (2015). File:Carpipramine synthesis.svg. Retrieved January 22, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved January 22, 2026, from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. Here, we provide in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Introduction: The Synthetic Challenge

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane involves the attachment of a sterically bulky mesitylmethyl group to a flexible seven-membered diazepane ring. The primary challenges in this synthesis arise from the steric hindrance imposed by the ortho-methyl groups on the mesityl moiety and the potential for multiple alkylations on the diazepane nitrogens. This guide will focus on the two most common synthetic strategies: reductive amination and direct N-alkylation, providing detailed protocols and troubleshooting for each.

Proposed Synthetic Routes

There are two primary and reliable methods for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane:

  • Reductive Amination: A one-pot reaction between 1,4-diazepane and mesitaldehyde (2,4,6-trimethylbenzaldehyde), followed by reduction of the in-situ formed aminal/iminium intermediate.

  • Direct N-Alkylation: A nucleophilic substitution reaction between 1,4-diazepane and a mesitylmethyl halide, such as 2-(bromomethyl)-1,3,5-trimethylbenzene.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct N-Alkylation 1,4-Diazepane_RA 1,4-Diazepane Intermediate_RA Aminal/Iminium Intermediate 1,4-Diazepane_RA->Intermediate_RA + Mesitaldehyde Mesitaldehyde Mesitaldehyde->Intermediate_RA + Product_RA 1-(Mesitylmethyl)-1,4-diazepane Intermediate_RA->Product_RA Reduction (e.g., NaBH(OAc)₃) 1,4-Diazepane_DA 1,4-Diazepane Product_DA 1-(Mesitylmethyl)-1,4-diazepane 1,4-Diazepane_DA->Product_DA + Base Mesitylmethyl_Halide Mesitylmethyl Halide Mesitylmethyl_Halide->Product_DA +

Caption: Overview of the two primary synthetic routes to 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Protocols

Protocol 1: Reductive Amination

This method is often preferred due to its mild conditions and the use of readily available starting materials.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add mesitaldehyde (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the aminal/iminium intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of imines in the presence of aldehydes, minimizing side reactions.[1]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by room temperature to ensure complete reaction.
Stoichiometry Slight excess of mesitaldehyde (1.1-1.2 eq)Can help to drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
Protocol 2: Direct N-Alkylation

This is a classic approach for forming C-N bonds.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,4-diazepane (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Alkylation: Add a solution of 2-(bromomethyl)-1,3,5-trimethylbenzene (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Solvent Acetonitrile, Dimethylformamide (DMF)Polar aprotic solvents that facilitate Sₙ2 reactions.
Base Potassium Carbonate (K₂CO₃), DIPEATo neutralize the HBr formed during the reaction and to deprotonate one of the diazepine nitrogens, enhancing its nucleophilicity.
Temperature 60-80 °CIncreased temperature is often necessary to overcome the activation energy, especially with the sterically hindered electrophile.
Stoichiometry Equimolar amounts of reactantsUsing a large excess of the diazepine can favor mono-alkylation but complicates purification.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Route Which Synthetic Route? Check_Purity->Route Reductive_Amination Reductive Amination Route->Reductive_Amination Route 1 Direct_Alkylation Direct Alkylation Route->Direct_Alkylation Route 2 RA_Issues Potential Issues: - Inefficient imine formation - Inactive reducing agent - Steric hindrance Reductive_Amination->RA_Issues DA_Issues Potential Issues: - Insufficiently strong base - Low reaction temperature - Steric hindrance Direct_Alkylation->DA_Issues RA_Solutions Solutions: - Increase reaction time for imine formation - Use fresh reducing agent - Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) RA_Issues->RA_Solutions DA_Solutions Solutions: - Use a stronger base (e.g., NaH) - Increase reaction temperature - Use a more reactive halide (iodide) DA_Issues->DA_Solutions Impurity_Check Impurity Detected? RA_Solutions->Impurity_Check DA_Solutions->Impurity_Check Di_Alkylation Di-alkylation Product Impurity_Check->Di_Alkylation Yes Unreacted_SM Unreacted Starting Material Impurity_Check->Unreacted_SM Yes Di_Alkylation_Solution Solution: - Use a larger excess of 1,4-diazepane - Consider a protecting group strategy Di_Alkylation->Di_Alkylation_Solution Unreacted_SM_Solution Solution: - Re-evaluate reaction conditions (time, temperature, reagents) Unreacted_SM->Unreacted_SM_Solution

Caption: A troubleshooting workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis are often attributed to steric hindrance from the mesityl group, incomplete reaction, or side reactions.

  • For Reductive Amination:

    • Inefficient Imine/Aminal Formation: The steric bulk of mesitaldehyde can slow down the initial condensation with 1,4-diazepane. Consider increasing the reaction time for this step before adding the reducing agent. The use of a dehydrating agent, such as magnesium sulfate, can also favor the formation of the imine.

    • Reducing Agent Activity: Ensure your reducing agent, especially if it's a borohydride-based reagent, is fresh and has been stored under anhydrous conditions.

    • Reaction Conditions: The reaction may require gentle heating (e.g., 40 °C) to overcome the activation energy barrier.[1]

  • For Direct N-Alkylation:

    • Insufficient Basicity: The base may not be strong enough to sufficiently deprotonate the diazepine nitrogen to enhance its nucleophilicity. Consider using a stronger base like sodium hydride (NaH), but exercise caution as this increases the reactivity and potential for side reactions.

    • Leaving Group: If you are using mesitylmethyl chloride, switching to the more reactive bromide or iodide analogue can significantly improve the reaction rate.

    • Steric Hindrance: This is a major factor in Sₙ2 reactions.[2] Increasing the reaction temperature and time may be necessary. In some cases, using a different solvent that better solvates the transition state could be beneficial.

Q2: I am observing a significant amount of the 1,4-bis(mesitylmethyl)-1,4-diazepane impurity. How can I promote mono-alkylation?

A2: The formation of the di-substituted product is a common challenge due to the presence of two reactive nitrogen atoms in 1,4-diazepane.

  • Stoichiometry Control: Use a large excess of 1,4-diazepane (e.g., 3-5 equivalents) relative to the mesitylating agent. This statistically favors the mono-alkylation product. However, this will require a more rigorous purification to remove the unreacted diazepine.

  • Protecting Group Strategy: A more controlled but longer route involves the use of a protecting group.

    • Protect one of the nitrogens of 1,4-diazepane with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    • Perform the N-alkylation with the mesitylmethyl group on the unprotected nitrogen.

    • Deprotect the Boc group to yield the desired mono-substituted product.

Q3: The purification of my final product is difficult. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.

  • Column Chromatography: This is the most effective method. A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The di-substituted product will be less polar than the mono-substituted product.

  • Acid-Base Extraction: The basicity of the nitrogen atoms in the diazepine ring can be exploited. An acid wash can be used to extract the amine-containing compounds into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction can help to isolate the desired product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: Are there any alternative synthetic approaches I should consider?

A4: While reductive amination and direct alkylation are the most common, other methods exist for the synthesis of N-substituted diazepines. For instance, some palladium-catalyzed cross-coupling reactions have been developed for the synthesis of complex benzodiazepines, which could potentially be adapted.[3] However, these methods are often more complex and may require specialized catalysts and ligands.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Royal Society of Chemistry. Available at: [Link]

  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. National Institutes of Health. Available at: [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.
  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. Royal Society of Chemistry. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][4]diazepines. ResearchGate. Available at: [Link]

  • Digoxin dialdehyde reductive aminations. Structure proof of the perhydro-1,4-oxazepine product. National Institutes of Health. Available at: [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Mesitylmethyl)-1,4-diazepane

Welcome to the technical support guide for the purification of 1-(Mesitylmethyl)-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(Mesitylmethyl)-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and methodologies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(Mesitylmethyl)-1,4-diazepane, a tertiary amine that presents unique challenges due to its basicity and potential for oxidation.

Q1: My flash column chromatography is resulting in a smeared band and significant tailing. What is causing this and how can I achieve sharp, distinct peaks?

Root Cause Analysis: This is a classic problem encountered when purifying basic compounds like tertiary amines on standard silica gel.[1] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine product interacts strongly with these acidic sites via acid-base interactions. This causes some of the molecules to "stick" to the stationary phase and elute much slower than the bulk, leading to severe peak tailing and poor separation from impurities.

Solutions & Protocols:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, preventing your target compound from binding too strongly.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Start with 1% Et₃N and optimize as needed. The triethylamine, being a strong base, effectively neutralizes the active silanol groups.[1][2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.

    • Amine-Functionalized Silica: Pre-treated silica columns where the silanol groups are functionalized with amino groups are commercially available and provide an inert surface for amine purification, often yielding superior results without the need for mobile phase additives.[1]

  • Reverse-Phase Chromatography: If the compound and impurities have sufficiently different polarities, reverse-phase flash chromatography (using a C18 stationary phase and a mobile phase like Acetonitrile/Water or Methanol/Water) can be highly effective.[2]

Troubleshooting Workflow for Amine Chromatography

G start Start: Poor Separation & Tailing on Silica Gel check_additive Is a basic additive (e.g., 1% Et3N) in the mobile phase? start->check_additive add_additive Action: Add 1-2% Et3N to the mobile phase. check_additive->add_additive No re_evaluate Re-evaluate Separation check_additive->re_evaluate Yes add_additive->re_evaluate switch_phase Problem Persists: Consider Stationary Phase re_evaluate->switch_phase Not Resolved success Result: Improved Peak Shape & Separation re_evaluate->success Resolved use_alumina Option 1: Switch to Neutral or Basic Alumina switch_phase->use_alumina use_amine_silica Option 2: Use Amine-Functionalized Silica Gel switch_phase->use_amine_silica use_rp Option 3: Use Reverse-Phase (C18) Chromatography switch_phase->use_rp use_alumina->success use_amine_silica->success use_rp->success

Caption: Decision tree for troubleshooting poor chromatographic separation of amines.

Q2: After workup and solvent removal, my product is a discolored (yellow/brown) oil or solid. What happened?

Root Cause Analysis: Amines, particularly those with benzylic protons like 1-(Mesitylmethyl)-1,4-diazepane, are susceptible to air oxidation.[3] This process can be accelerated by exposure to light and trace metal impurities. The discoloration is due to the formation of small quantities of highly colored oxidized byproducts, such as N-oxides.

Solutions & Protocols:

  • Repurification:

    • Activated Carbon (Charcoal) Treatment: If the discoloration is minor, it can often be removed by treatment with activated carbon. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. Remove the solvent in vacuo.

    • Recrystallization: This is a highly effective method for removing colored impurities from solid products. See the FAQ section for a detailed protocol.

    • Distillation: If the compound is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an excellent purification method.

  • Prevention:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon), especially during prolonged heating or concentration steps.

    • Storage: Store the purified compound in a sealed vial under an inert atmosphere, protected from light (using an amber vial or by wrapping in foil), and at low temperatures (-20°C is recommended for long-term storage).[3]

Q3: My yield is unexpectedly low after performing an aqueous acidic wash during the workup. Where did my product go?

Root Cause Analysis: As a basic amine, 1-(Mesitylmethyl)-1,4-diazepane will be protonated in the presence of acid to form a water-soluble ammonium salt. During an acidic wash (e.g., with 1M HCl), your product is extracted from the organic layer into the acidic aqueous layer.[4] Discarding this aqueous layer will result in significant product loss. This principle is, however, the basis for a powerful purification technique.

Solution: Acid-Base Extraction Workflow:

This method is excellent for separating your basic product from non-basic organic impurities.

  • Acidic Extraction: Dissolve your crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Et₂O, or CH₂Cl₂). Wash the organic layer several times with a dilute acid solution (e.g., 1M HCl or 5% citric acid). Combine all acidic aqueous layers; this is where your protonated product now resides.

  • Wash Step (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH, solid K₂CO₃, or concentrated NH₄OH) until the pH is >10. The protonated amine salt will be neutralized back to the free base, which will precipitate or form an oil.

  • Final Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic layers from the final extraction, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Workflow for Acid-Base Purification

G start Crude Product in Organic Solvent extract_acid Wash with 1M HCl (aq) (x2-3) start->extract_acid organic_impurities Organic Layer: (Neutral/Acidic Impurities) [DISCARD] extract_acid->organic_impurities Phase 1 aqueous_product Aqueous Layer: (Protonated Product) extract_acid->aqueous_product Phase 2 basify Adjust to pH > 10 with 6M NaOH (aq) aqueous_product->basify extract_organic Extract with EtOAc (x3) basify->extract_organic aqueous_waste Aqueous Layer: (Salts) [DISCARD] extract_organic->aqueous_waste Phase 1 organic_product Organic Layer: (Purified Product) extract_organic->organic_product Phase 2 finish Dry (Na2SO4), Filter, Concentrate organic_product->finish final_product Pure 1-(Mesitylmethyl)- 1,4-diazepane finish->final_product

Caption: Standard acid-base extraction workflow for amine purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification method for crude 1-(Mesitylmethyl)-1,4-diazepane?

For most applications, flash column chromatography on silica gel with a modified mobile phase is the most practical initial purification strategy. It allows for good separation of non-polar impurities and unreacted starting materials.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and widely available.
Mobile Phase System Dichloromethane / MethanolGood starting system for polar amines.
Mobile Phase Gradient Start at 100% CH₂Cl₂ -> 90:10 CH₂Cl₂/MeOHThe gradient effectively elutes the product after removing non-polar impurities.
Essential Additive 1% Triethylamine (v/v)Prevents peak tailing by neutralizing acidic silanol groups.[1]
Alternative System Ethyl Acetate / HexanesUseful if impurities have similar polarity in the CH₂Cl₂/MeOH system.
Q2: Can this compound be purified by crystallization? What are some suitable solvent systems?

Yes. If the compound is obtained as a solid or a viscous oil that can be solidified, crystallization is an excellent method for achieving high purity. The bulky mesityl group can often facilitate the formation of a stable crystal lattice.

General Protocol for Recrystallization:

  • Solvent Selection: Find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Test small aliquots in the solvents listed below. A good system is often a binary mixture of a "soluble" solvent and an "anti-solvent".

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot solvent (or the "soluble" solvent).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in a refrigerator or freezer (0 to -20°C) to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Suggested Solvent Systems Notes
Heptane / Ethyl AcetateDissolve in minimal hot EtOAc, add hot heptane until cloudy, then clarify with a drop of EtOAc.
Diethyl Ether (Et₂O) or MTBEOften good for precipitating amines. Can be cooled to induce crystallization.
Acetonitrile (MeCN)A polar aprotic solvent that can be effective.
Ethanol (EtOH)Can be a good choice, but ensure complete removal during drying.[5][6]
Q3: What are the primary impurities I should be looking for?

The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the alkylation of 1,4-diazepane with mesitylmethyl chloride (or bromide):

  • Unreacted 1,4-diazepane: This is a more polar, water-soluble impurity that can often be removed with an aqueous wash.

  • Unreacted Mesitylmethyl Halide: A non-polar impurity that should elute very early in normal-phase chromatography.

  • Bis-alkylation product: 1,4-bis(Mesitylmethyl)-1,4-diazepane. This is a less polar, more sterically hindered impurity. It should elute before your desired mono-alkylated product on silica gel.

  • Solvent Adducts: Depending on the reaction conditions, solvents can sometimes form adducts with reactive intermediates.

Q4: How should I confirm the purity and identity of my final product?

A combination of spectroscopic methods is essential for unambiguous characterization and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the most critical technique. It will confirm the molecular structure (verifying the presence of both the mesityl and diazepane fragments) and reveal the presence of any organic impurities. The integration of proton signals can provide a quantitative measure of purity relative to a known standard.

  • Mass Spectrometry (LC-MS or HRMS): Provides the molecular weight of the compound, confirming its identity.[7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass that can confirm the elemental composition. The LC trace from LC-MS is an excellent tool for assessing purity.

  • Melting Point: For a crystalline solid, a sharp melting point is a good indicator of high purity. Compare the observed value to any literature reports.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Tombari, E., et al. (2018). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design. [Online]. Available at: [Link]

  • Tombari, E., et al. (2018). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. National Institutes of Health. [Online]. Available at: [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Online]. Available at: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available at: [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of two derivatives of benzodiazepines. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. [Online]. Available at: [Link]

  • UPCommons. (2018). Comparative physical study of three pharmaceutically active benzodiazepine derivatives: crystalline versus amorphous state and crystallization tendency. [Online]. Available at: [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Online]. Available at: [Link]

  • Liu, W-B., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of Diazepam impurities. [Online]. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Online]. Available at: [Link]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online]. Available at: [Link]

  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. [Online].
  • European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Online]. Available at: [Link]

  • ResearchGate. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. [Online]. Available at: [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Online]. Available at: [Link]

  • Pharmaffiliates. Suvorexant-impurities. [Online]. Available at: [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. [Online].
  • PubChem. 1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl-. [Online]. Available at: [Link]

  • PubChem. 1,4-Bis(2-methylsulfonylethyl)-1,4-diazepane. [Online]. Available at: [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during this procedure, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(Mesitylmethyl)-1,4-diazepane?

There are two primary and highly effective methods for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane:

  • Reductive Amination: This is often the preferred one-pot method, involving the reaction of 1,4-diazepane with mesitaldehyde (2,4,6-trimethylbenzaldehyde) in the presence of a reducing agent. The reaction first forms an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

  • Direct N-Alkylation: This classical approach involves the reaction of 1,4-diazepane with a mesitylmethyl halide, such as mesitylmethyl bromide or chloride, typically in the presence of a base to neutralize the hydrohalic acid byproduct.

Each route has its own set of advantages and potential pitfalls, which we will explore in the troubleshooting section.

Q2: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?

Low yields and multiple TLC spots are hallmark indicators of competing side reactions. The identity of the byproducts is highly dependent on your chosen synthetic route.

  • For Reductive Amination:

    • 1,4-Bis(mesitylmethyl)-1,4-diazepane: This is the most common byproduct, resulting from the alkylation of both nitrogen atoms of the diazepane ring.

    • Unreacted 1,4-Diazepane: Due to its high polarity, it may remain at the baseline of the TLC plate.

    • Mesityl Alcohol: Formed if the reducing agent is too reactive and directly reduces the starting mesitaldehyde before imine formation can occur.[1]

    • Intermediate Imine: Incomplete reduction can leave the imine as an impurity.[2]

  • For Direct N-Alkylation:

    • 1,4-Bis(mesitylmethyl)-1,4-diazepane: Similar to reductive amination, over-alkylation is a significant issue.

    • Quaternary Ammonium Salt: If the reaction is pushed too hard (e.g., high temperature, excess alkylating agent), the product can be further alkylated to form a quaternary salt, which is often insoluble and may precipitate from the reaction.

The troubleshooting guides below provide detailed strategies to mitigate the formation of these impurities.

Troubleshooting Guide: Reductive Amination Pathway

Reductive amination is a powerful tool, but its success hinges on the delicate balance between imine formation and reduction. The sterically hindered nature of mesitaldehyde and the presence of two nucleophilic nitrogens on 1,4-diazepane create specific challenges.

Problem 1: Dominant formation of the bis-alkylated byproduct, 1,4-Bis(mesitylmethyl)-1,4-diazepane.

Causality: The mono-alkylated product, 1-(Mesitylmethyl)-1,4-diazepane, is still a nucleophilic secondary amine and can react with a second molecule of mesitaldehyde to form the bis-alkylated species. This is often exacerbated by using a 1:1 stoichiometry of reactants, where the initial product successfully competes with the remaining starting material for the aldehyde.

Troubleshooting Protocol:

  • Adjust Stoichiometry: The most effective control variable is the molar ratio of the reactants. Employ a significant excess of the diamine.

    • Step 1: Begin with a 3:1 molar ratio of 1,4-diazepane to mesitaldehyde. This ensures that an aldehyde molecule is statistically more likely to encounter an unreacted diazepane than the mono-alkylated product.

    • Step 2: If bis-alkylation is still observed, increase the excess to 5:1.

    • Step 3: The unreacted 1,4-diazepane can be easily removed during workup via an aqueous acid wash due to its high water solubility as a protonated salt.

  • Control Reagent Addition:

    • Step 1: Dissolve the 1,4-diazepane (3-5 equivalents) in the chosen solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).[3]

    • Step 2: Slowly add the mesitaldehyde (1 equivalent) dropwise to the solution of the amine. This maintains a high concentration of the diamine relative to the aldehyde throughout the addition, kinetically favoring the formation of the mono-alkylated product.

    • Step 3: Allow the mixture to stir for 30-60 minutes to ensure imine formation before adding the reducing agent.[4]

Visualization of Reaction Pathways

G cluster_main Desired Pathway: Mono-alkylation cluster_side Side Reaction: Bis-alkylation A 1,4-Diazepane (Excess) C Iminium Intermediate A->C + Mesitaldehyde B Mesitaldehyde B->C D 1-(Mesitylmethyl)-1,4-diazepane (Product) C->D + [H] D_side 1-(Mesitylmethyl)-1,4-diazepane E Iminium Intermediate #2 D_side->E + Mesitaldehyde F 1,4-Bis(mesitylmethyl)-1,4-diazepane (Byproduct) E->F + [H]

Caption: Kinetic control using excess diamine to favor mono-alkylation.

Problem 2: Mesitaldehyde is consumed, but the desired product is not formed. A major byproduct is identified as mesityl alcohol.

Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde carbonyl group faster than the imine is formed and reduced. This is a common issue with powerful hydride donors like sodium borohydride (NaBH₄) when used in a one-pot procedure without careful control.[1]

Troubleshooting Protocol:

  • Select a Milder, More Chemoselective Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for reductive aminations.[5] It is less reactive than NaBH₄ and will not efficiently reduce aldehydes or ketones at a significant rate, but it readily reduces the protonated iminium ion intermediate.[6] STAB is also tolerant of mildly acidic conditions which help catalyze imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, NaBH₃CN is most effective at a slightly acidic pH (5-6), where the iminium ion is readily formed and the carbonyl group is less susceptible to reduction.[5][6] However, due to the potential to generate hydrogen cyanide gas during acidic workup, STAB is often preferred from a safety perspective.

  • Optimize Reaction Conditions:

    • Step 1 (Protocol with STAB): Dissolve 1,4-diazepane (3 eq.) and mesitaldehyde (1 eq.) in an anhydrous aprotic solvent like DCM or DCE.

    • Step 2: Add 1-2 drops of acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

    • Step 3: Add STAB (1.2-1.5 eq.) portion-wise to control any initial exotherm.

    • Step 4: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.

Data Summary: Reducing Agent Selection
Reducing AgentReactivitySelectivity for Imine/IminiumOptimal pHKey Considerations
NaBH₄ HighLowNeutral/BasicCan reduce starting aldehyde; best for two-step procedures where imine is pre-formed.[1]
NaBH₃CN ModerateHighWeakly AcidicHighly effective, but toxic cyanide byproducts are a concern.[6]
NaBH(OAc)₃ (STAB) ModerateHighWeakly AcidicGenerally the safest and most reliable choice for one-pot reductive aminations.[6]
H₂/Pd-C HighHighNeutralRequires hydrogenation equipment; catalyst can be pyrophoric.

Troubleshooting Guide: Direct N-Alkylation Pathway

While seemingly straightforward, direct alkylation of 1,4-diazepane requires careful management of base, solvent, and temperature to prevent over-alkylation and other side reactions.

Problem 3: The reaction is sluggish, and upon forcing conditions (e.g., heating), a complex mixture containing the bis-alkylated product is obtained.

Causality: The nucleophilicity of the two amine centers in 1,4-diazepane is similar, and the mono-alkylated product can be more soluble in organic solvents than the starting diamine salt, making it more available to react with the alkylating agent. The choice of base and its solubility also play a critical role.

Troubleshooting Protocol:

  • Optimize the Base and Solvent System:

    • Step 1: Use a bulky, non-nucleophilic base to minimize side reactions with the alkylating agent. A hindered base like diisopropylethylamine (DIPEA) is a good choice.

    • Step 2: Alternatively, use an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF. The heterogeneous nature of this system can sometimes help moderate reactivity.

    • Step 3: Ensure the base is sufficiently strong to deprotonate the amine, but not so strong as to cause elimination of the mesitylmethyl halide.

  • Control Stoichiometry and Temperature:

    • Step 1: As with reductive amination, use a significant excess (3-5 equivalents) of 1,4-diazepane.

    • Step 2: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

    • Step 3 (Detailed Protocol):

      • a. Dissolve 1,4-diazepane (3 eq.) and K₂CO₃ (2.5 eq.) in anhydrous acetonitrile.

      • b. Cool the slurry to 0 °C in an ice bath.

      • c. Dissolve mesitylmethyl bromide (1 eq.) in a minimal amount of acetonitrile.

      • d. Add the mesitylmethyl bromide solution dropwise to the cold diazepane slurry over 1-2 hours.

      • e. Allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir overnight.

      • f. Monitor by TLC/LC-MS for the disappearance of the starting halide.

Visualization of Alkylation Control

G cluster_conditions Reaction Control Logic Start Reaction Start ExcessDiamine Use 3-5x Excess 1,4-Diazepane Start->ExcessDiamine LowTemp Maintain Low Temp (0°C -> RT) ExcessDiamine->LowTemp SlowAdd Slow Addition of Mesitylmethyl Halide LowTemp->SlowAdd Product Favored Mono-alkylation SlowAdd->Product Byproduct Suppressed Bis-alkylation SlowAdd->Byproduct

Caption: Key experimental parameters for selective mono-N-alkylation.

References

  • Burke, S. D. & Danheiser, R. L.Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (A comprehensive guide to reducing agents used in organic synthesis). [Link: www.wiley.com]
  • Carey, F. A. & Sundberg, R. J.Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition. Springer.
  • ACS Green Chemistry Institute.Solvent Selection Guide. (Provides guidance on environmentally preferable solvents for chemical reactions). [Link: www.acs.org/greenchemistry]
  • Master Organic Chemistry.Reductive Amination, and How It Works. (An accessible online resource explaining the mechanism and practical aspects of reductive amination). [Link: www.masterorganicchemistry.com]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure both accuracy and practicality in your laboratory work.

Introduction to the Synthesis

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane typically proceeds via a reductive amination reaction between 1,4-diazepane and mesitaldehyde (2,4,6-trimethylbenzaldehyde). This method is generally preferred over direct N-alkylation with a mesitylmethyl halide due to the higher potential for controlling the degree of substitution and avoiding the formation of quaternary ammonium salts. However, the steric bulk of the mesityl group presents unique challenges that can impact reaction efficiency and product yield. This guide will help you navigate these challenges.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: I am seeing very low conversion of my starting materials, 1,4-diazepane and mesitaldehyde, to the desired 1-(Mesitylmethyl)-1,4-diazepane. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in the reductive amination of 1,4-diazepane with the sterically hindered mesitaldehyde is a common issue. The primary bottleneck is often the initial formation of the iminium ion intermediate, which is sterically disfavored. Here’s a breakdown of potential causes and solutions:

  • Inefficient Iminium Ion Formation: The condensation of the amine and aldehyde to form an imine (or iminium ion) is a reversible, equilibrium-driven process. The steric hindrance of the mesityl group can shift the equilibrium towards the starting materials.

    • Causality: The bulky methyl groups on the aromatic ring of mesitaldehyde impede the approach of the nucleophilic nitrogen of 1,4-diazepane to the carbonyl carbon.

    • Solution:

      • Use of a Dehydrating Agent: The formation of the imine intermediate releases a molecule of water. Removing this water as it is formed will drive the equilibrium towards the product, in accordance with Le Châtelier's principle. The use of molecular sieves (3Å or 4Å) is highly recommended.

      • Acid Catalysis: The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. A common choice is acetic acid. However, the pH must be carefully controlled; a pH range of 5-6 is generally optimal.[1] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.

      • Reaction Time and Temperature: Given the steric hindrance, a longer reaction time may be necessary to allow the iminium ion to form in sufficient concentration before the addition of the reducing agent. Running the initial condensation step at a slightly elevated temperature (e.g., 40-50 °C) before cooling for the reduction can also be beneficial.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A reagent that is too reactive can reduce the aldehyde starting material before it has a chance to form the imine.

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes.

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this type of transformation due to its selectivity and tolerance of mildly acidic conditions.[2] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).

  • Reaction Concentration: Dilute conditions may not favor the bimolecular condensation step.

    • Solution: Ensure the reaction is run at a reasonable concentration (e.g., 0.1-0.5 M) to promote the initial formation of the iminium ion.

Issue 2: Formation of the Dialkylated Byproduct

Question: My reaction is producing a significant amount of what I believe to be 1,4-bis(mesitylmethyl)-1,4-diazepane. How can I favor the formation of the mono-substituted product?

Answer:

The formation of the dialkylated byproduct is a common challenge when working with a symmetric diamine like 1,4-diazepane. Here’s how to address this issue:

  • Stoichiometry of Reactants: The most straightforward way to favor mono-alkylation is to control the stoichiometry of your reactants.

    • Causality: If the aldehyde is used in excess or even in a 1:1 ratio with the diazepane, there is a higher probability of the second nitrogen atom reacting after the first has been alkylated.

    • Solution: Use 1,4-diazepane as the limiting reagent. A slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) is often a good starting point to ensure full conversion of the diazepane, but if dialkylation is a major issue, reducing the aldehyde to 1.0 equivalent or even slightly less (e.g., 0.9 equivalents) and accepting a lower conversion of the diazepane may be necessary to maximize the yield of the desired mono-alkylated product. The unreacted diazepane can often be removed during workup due to its higher polarity.

  • Order of Addition: Adding the reducing agent at the appropriate time is crucial.

    • Causality: If the reducing agent is present from the beginning of the reaction in a one-pot setup, the initially formed mono-alkylated product is still a nucleophilic secondary amine and can compete with the starting diamine for reaction with the aldehyde.

    • Solution: Consider a two-step, one-pot procedure. First, mix the 1,4-diazepane and mesitaldehyde and allow them to stir for a period (e.g., 1-2 hours) to allow the initial iminium ion to form. Then, add the reducing agent portion-wise. This can help to reduce the iminium ion of the mono-adduct as it is formed, minimizing the chance for the second nitrogen to react.

Issue 3: Difficult Purification

Question: I am having trouble separating my desired 1-(Mesitylmethyl)-1,4-diazepane from the starting materials and the dialkylated byproduct. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the similar amine functionalities of the starting material, product, and byproduct.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. A small amount of a basic modifier, such as triethylamine (0.5-1%), should be added to the eluent to prevent tailing of the amines on the acidic silica gel.

    • Elution Order: You can typically expect the dialkylated product (less polar) to elute first, followed by your desired mono-alkylated product, and finally the highly polar 1,4-diazepane starting material.

  • Acid-Base Extraction: This can be a useful pre-purification step.

    • Procedure:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

      • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). All amine-containing compounds (starting material, product, and byproduct) should move into the aqueous layer as their hydrochloride salts. The neutral mesitaldehyde will remain in the organic layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., 10 M NaOH) to a pH > 12.

      • Extract the free amines back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. This will provide a cleaner mixture for column chromatography.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination preferred over direct N-alkylation for this synthesis?

A1: Direct N-alkylation with a mesitylmethyl halide (e.g., bromide or chloride) and a base can be problematic for several reasons. Firstly, controlling mono-alkylation versus di-alkylation is often difficult with a reactive alkylating agent. Secondly, the product, being a secondary amine, can be further alkylated to form a quaternary ammonium salt, which complicates the reaction mixture and reduces the yield of the desired product. Reductive amination offers a more controlled, one-pot approach that generally avoids over-alkylation issues when the conditions are optimized.

Q2: Can I use a different reducing agent, like sodium borohydride?

A2: While sodium borohydride (NaBH₄) can be used for reductive aminations, it is less ideal for this specific transformation. NaBH₄ can reduce aldehydes, so there is a risk of reducing the mesitaldehyde starting material before it can form the iminium ion with the diazepane.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the iminium ion, making it the superior choice for this reaction.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to what you plan to use for column chromatography (e.g., 10% methanol in dichloromethane with 1% triethylamine). You will need to visualize the spots using an appropriate stain, as the compounds may not be UV-active. A potassium permanganate stain is a good choice for visualizing amines. You should see the disappearance of the starting materials and the appearance of a new spot for your product.

Q4: What are the expected ¹H NMR signals for 1-(Mesitylmethyl)-1,4-diazepane?

  • Aromatic protons (mesityl group): A singlet at around 6.8-7.0 ppm (integrating to 2H).

  • Benzylic protons (-CH₂-Ar): A singlet at around 3.5-3.8 ppm (integrating to 2H).

  • Diazepane ring protons: A series of complex multiplets between approximately 2.5 and 3.5 ppm.

  • Methyl protons (mesityl group): Two singlets around 2.2-2.4 ppm; one for the two ortho-methyl groups (integrating to 6H) and one for the para-methyl group (integrating to 3H).

  • Amine proton (-NH-): A broad singlet that may appear over a wide range and could exchange with D₂O.

Experimental Protocols

Protocol: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane via Reductive Amination

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and results.

Materials:

  • 1,4-Diazepane

  • Mesitaldehyde (2,4,6-trimethylbenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (to make a 0.2 M solution).

  • Add mesitaldehyde (1.05 eq) to the solution.

  • Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Data Summary

ParameterRecommended ConditionRationale
Amine:Aldehyde Ratio 1 : 1.05A slight excess of aldehyde drives the reaction to completion while minimizing dialkylation.
Reducing Agent Sodium TriacetoxyborohydrideSelective for iminium ion reduction over aldehyde reduction.[2]
Solvent Dichloromethane (DCM)A common aprotic solvent for reductive aminations.
Catalyst Acetic AcidCatalyzes iminium ion formation.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reduction, followed by stirring at room temperature for completion.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification start Dissolve 1,4-Diazepane in anhydrous DCM add_aldehyde Add Mesitaldehyde start->add_aldehyde add_acid Add Acetic Acid add_aldehyde->add_acid stir1 Stir for 1-2h at RT (Iminium Formation) add_acid->stir1 cool Cool to 0 °C stir1->cool add_reductant Add NaBH(OAc)₃ portion-wise cool->add_reductant stir2 Stir for 12-24h at RT add_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product: 1-(Mesitylmethyl)-1,4-diazepane

Caption: Experimental workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane.

Troubleshooting Logic Diagram

G cluster_conversion Troubleshooting Low Conversion cluster_byproduct Troubleshooting Dialkylation start Low Yield? check_conversion Low conversion of starting materials? start->check_conversion Yes check_byproduct Significant dialkylated byproduct? start->check_byproduct No, but... iminium Issue: Inefficient Iminium Formation check_conversion->iminium reducing_agent Issue: Incorrect Reducing Agent check_conversion->reducing_agent stoichiometry Issue: Incorrect Stoichiometry check_byproduct->stoichiometry addition_order Issue: One-pot kinetics check_byproduct->addition_order sol_iminium Solutions: - Add molecular sieves - Optimize acetic acid amount - Increase initial reaction time/temp iminium->sol_iminium sol_reducing_agent Solution: Use NaBH(OAc)₃ reducing_agent->sol_reducing_agent sol_stoichiometry Solution: - Use diazepane as limiting reagent - Titrate aldehyde stoichiometry->sol_stoichiometry sol_addition_order Solution: - Pre-form iminium ion - Add reducing agent slowly addition_order->sol_addition_order

Caption: Troubleshooting decision tree for low yield issues.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(Mesitylmethyl)-1,4-diazepane

Welcome to the technical support center for 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical principles of the 1,4-diazepane scaffold.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common inquiries regarding the handling and storage of 1-(Mesitylmethyl)-1,4-diazepane.

Q1: What are the recommended storage conditions for 1-(Mesitylmethyl)-1,4-diazepane?

A1: To ensure the long-term stability of 1-(Mesitylmethyl)-1,4-diazepane, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light and moisture. For optimal shelf life, storage at 2-8°C is recommended, although storage at a controlled room temperature of 20-25°C (68-77°F) is also acceptable for shorter periods.[3]

Q2: What is the expected shelf-life of 1-(Mesitylmethyl)-1,4-diazepane?

A2: While specific stability data for 1-(Mesitylmethyl)-1,4-diazepane is not extensively published, analogous diazepane derivatives are generally stable for years when stored under the recommended conditions.[2] For research purposes, it is best practice to use the compound within 1-2 years of receipt. If the material has been stored for an extended period, a purity check via techniques like HPLC or NMR is advisable before use.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE is required. This includes safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[4] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2]

Q4: Is 1-(Mesitylmethyl)-1,4-diazepane sensitive to air or moisture?

A4: The 1,4-diazepane ring system can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[5] While stable under neutral conditions, prolonged exposure to atmospheric moisture could potentially lead to degradation over time. Therefore, it is essential to keep the container tightly closed when not in use.[1][2]

Q5: What are the known incompatibilities for 1-(Mesitylmethyl)-1,4-diazepane?

A5: 1-(Mesitylmethyl)-1,4-diazepane should be kept away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous reactions or accelerated degradation of the compound.

Section 2: Troubleshooting Guide

This section addresses potential issues that may arise during the use of 1-(Mesitylmethyl)-1,4-diazepane and provides systematic approaches to resolve them.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptom: You observe a loss of compound activity, the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS), or poor reproducibility in your assays.

Potential Cause: This is often indicative of compound degradation. The 1,4-diazepane core, while generally stable, can undergo degradation through several pathways, primarily hydrolysis and oxidation.

Troubleshooting Workflow:

Troubleshooting_Degradation start Inconsistent Results Observed check_purity Step 1: Verify Purity of Stock (HPLC, LC-MS, NMR) start->check_purity degradation_suspected Degradation Suspected? (Extra peaks, mass changes) check_purity->degradation_suspected no_degradation Purity Confirmed Investigate other experimental variables. degradation_suspected->no_degradation No investigate_hydrolysis Step 2a: Investigate Hydrolysis - Check pH of solutions - Was compound exposed to strong acid/base? degradation_suspected->investigate_hydrolysis Yes investigate_oxidation Step 2b: Investigate Oxidation - Was compound exposed to air for prolonged periods? - Any oxidizing agents in the reaction? degradation_suspected->investigate_oxidation Yes solution_hydrolysis Solution: - Buffer solutions to neutral pH - Avoid acidic/alkaline conditions investigate_hydrolysis->solution_hydrolysis solution_oxidation Solution: - Handle under inert gas (N2, Ar) - Use de-gassed solvents investigate_oxidation->solution_oxidation

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Protocol for Purity Analysis (HPLC):

  • Sample Preparation: Prepare a fresh solution of 1-(Mesitylmethyl)-1,4-diazepane in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Compare the chromatogram of your current sample to a reference chromatogram of a new or validated batch. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Issue 2: Poor Solubility

Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration.

Potential Cause: 1-(Mesitylmethyl)-1,4-diazepane, with its mesityl group, has significant non-polar character, which may limit its solubility in aqueous solutions.

Troubleshooting Steps:

  • Solvent Selection: If initial attempts with aqueous buffers fail, try dissolving the compound in a small amount of a water-miscible organic solvent first, such as DMSO, DMF, or ethanol, before diluting with the aqueous medium.

  • Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution.

  • Warming: Gently warming the solution may increase solubility. However, be cautious, as elevated temperatures can also accelerate degradation.[6]

  • pH Adjustment: For amine-containing compounds, adjusting the pH of the aqueous solution towards acidic may increase solubility by forming a more soluble salt. However, be mindful of potential acid-catalyzed hydrolysis.

Section 3: Chemical Stability and Degradation

Understanding the potential degradation pathways of 1-(Mesitylmethyl)-1,4-diazepane is crucial for designing robust experiments and interpreting results accurately. Based on the chemistry of the 1,4-diazepane and related benzodiazepine structures, the following degradation pathways are plausible.

Potential Degradation Pathways

Degradation_Pathways parent 1-(Mesitylmethyl)-1,4-diazepane hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis  H+ or OH-   oxidation N-Oxide Derivative parent->oxidation  Oxidizing Agent (e.g., H2O2)   demesylation Demesylation Product (Loss of Mesitylmethyl group) parent->demesylation  Strong Acid / High Temp  

Caption: Plausible degradation pathways for 1-(Mesitylmethyl)-1,4-diazepane.

  • Hydrolysis: The amide-like bonds within the diazepine ring can be susceptible to cleavage under strongly acidic or basic conditions, leading to ring-opening.[5] This is a common degradation pathway for benzodiazepines.

  • Oxidation: The nitrogen atoms in the diazepine ring are susceptible to oxidation, which can lead to the formation of N-oxides.[7] This can be triggered by exposure to air, peroxide-containing solvents, or other oxidizing agents.

  • Demesylation: While less common under typical experimental conditions, cleavage of the bond between the nitrogen and the mesitylmethyl group could occur under harsh conditions, such as high temperatures or in the presence of strong acids.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (long-term) or 20-25°C (short-term)Minimizes degradation kinetics.[3]
Atmosphere Tightly sealed container, consider inert gas (N₂ or Ar) for sensitive applicationsProtects from moisture and atmospheric oxygen to prevent hydrolysis and oxidation.[1][2]
Light Exposure Amber vial or stored in the darkPrevents potential photolytic degradation.[3]
pH of Solutions Neutral (pH 6-8)The 1,4-diazepane ring is most stable at neutral pH and can be susceptible to acid or base-catalyzed hydrolysis.[5]

References

  • Pfizer Medical - US. (n.d.). diazepam injection, USP - VIAL How Supplied/Storage and Handling. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Diazepam Degradation Pathway. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • [No Title]. (n.d.). Retrieved from [Link]

  • Request PDF. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Molbase. (n.d.). 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • PMC. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • NIH. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]

  • [No Title]. (2007). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,4-diazepane. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 1-(Mesitylmethyl)-1,4-diazepane in Catalysis

Welcome to the technical support center for 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals who are exploring the catalytic potential of this sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Mesitylmethyl)-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals who are exploring the catalytic potential of this sterically demanding ligand and its derivatives. The unique combination of a flexible seven-membered 1,4-diazepane core and a bulky N-mesitylmethyl substituent presents both opportunities and challenges in catalysis. While the steric bulk can be a powerful tool for controlling selectivity, it is often accompanied by a decrease in overall reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common issues and unlock the full potential of your catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Mesitylmethyl)-1,4-diazepane and what are its potential catalytic applications?

1-(Mesitylmethyl)-1,4-diazepane is a diamine ligand characterized by a seven-membered diazepane ring functionalized with a bulky mesitylmethyl group on one of the nitrogen atoms. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry and has been explored in various catalytic contexts.[1][2] Its derivatives are used as ligands for transition metals like palladium in cross-coupling reactions or as precursors for N-heterocyclic carbenes (NHCs).[3]

The mesitylmethyl group provides significant steric bulk, which can be advantageous for:

  • Enantioselective Catalysis: Creating a chiral pocket around a metal center to influence the stereochemical outcome of a reaction.

  • Promoting Reductive Elimination: The steric strain can accelerate the final product-releasing step in many catalytic cycles.

  • Stabilizing Low-Coordinate Species: The bulk can prevent catalyst dimerization or decomposition.

Q2: I'm observing very low or no conversion in my reaction. What is the most likely cause when using this ligand?

The primary suspect for low reactivity is the steric hindrance imposed by the mesityl group.[4][5] The three ortho-methyl groups on the mesityl ring create a "steric shield" around the nitrogen atom it's attached to, and by extension, any metal center it coordinates. This can lead to several problems:

  • Poor Ligand-Metal Coordination: The bulky group may hinder the initial binding of the ligand to the metal precursor.

  • Inhibited Substrate Binding: The substrate may be too large to approach the sterically congested catalytic center.

  • Slow Oxidative Addition: In cross-coupling reactions, the steric bulk can impede the approach of the electrophile to the metal center.

Conversely, in some specific organocatalytic applications, such as those involving N-heterocyclic carbenes (NHCs), an N-mesityl group can actually increase the reaction rate by making a key step, the formation of the Breslow intermediate, irreversible.[6] It is crucial to understand the mechanism of your specific reaction to diagnose the problem correctly.

Q3: Can the flexible conformation of the 1,4-diazepane ring influence catalytic activity?

Absolutely. Unlike more rigid 5- or 6-membered rings, the 7-membered diazepane ring can adopt several low-energy conformations (e.g., chair, boat, twist-boat). The specific conformation adopted upon coordination to a metal center can significantly impact the bite angle and the orientation of the mesitylmethyl group. This conformational flexibility can be both a challenge and an opportunity. It might lead to a mixture of active and inactive catalyst conformers in solution, but it also offers a parameter that can be tuned through solvent or additive effects.

Troubleshooting Guide: Low Catalytic Reactivity

This section provides detailed troubleshooting steps for common problems encountered when using 1-(Mesitylmethyl)-1,4-diazepane as a ligand in metal-catalyzed reactions.

Issue 1: Inefficient Catalyst Formation or Activation

Symptoms:

  • Starting materials (metal precursor and ligand) remain largely unreacted.

  • Analysis of the reaction mixture by NMR or MS shows incomplete formation of the desired catalyst complex.

Causality: The steric bulk of the mesitylmethyl group can significantly slow down the rate of ligand exchange with the metal precursor. The coordination of the first nitrogen might be facile, but the chelation of the second nitrogen to form the bidentate complex could be kinetically hindered.

Troubleshooting Workflow:

start Low Catalyst Formation step1 Increase Pre-Stirring Time & Temperature (e.g., 1-2h at 40-60°C) start->step1 step2 Use a More Labile Metal Precursor (e.g., Pd2(dba)3 instead of Pd(OAc)2) step1->step2 If no improvement step3 Consider In Situ Formation vs. Pre-formed Catalyst step2->step3 If still slow fail Formation still problematic step2->fail If no suitable precursor step4 Characterize the Catalyst Complex (NMR, MS, X-ray) step3->step4 For robust systems outcome Successful Catalyst Formation step3->outcome If in situ works step4->outcome

Caption: Workflow for troubleshooting catalyst formation.

Detailed Protocol: Optimizing Catalyst Formation

  • Increase Pre-Stirring Time and Temperature:

    • Combine the metal precursor (e.g., Pd₂(dba)₃) and 1-(Mesitylmethyl)-1,4-diazepane in the reaction solvent.

    • Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for 1-2 hours before adding the substrates and base. This provides the necessary activation energy to overcome the steric barrier to coordination.

  • Select a More Labile Metal Precursor:

    • If using a stable precursor like Pd(OAc)₂, switch to a more labile one such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂. These precursors have ligands that are more easily displaced, facilitating coordination of the bulky diazepane ligand.

  • Solvent Choice:

    • Use a coordinating solvent (e.g., THF, Dioxane) that can help stabilize the metal center during ligand exchange but is not so strongly coordinating that it prevents binding of your ligand.

Issue 2: Low Turnover Number (TON) and Catalyst Deactivation

Symptoms:

  • The reaction starts but stalls at low to moderate conversion (<50%).

  • Increasing catalyst loading leads to a higher conversion, but the TON remains low.

Causality: While steric bulk can sometimes enhance catalyst stability, it can also lead to unique decomposition pathways.[7] For example, C-H activation of one of the mesityl's methyl groups by the metal center can lead to an inactive, cyclometalated species. Alternatively, the steric clash between the ligand and a bulky substrate or product could lead to ligand dissociation, followed by catalyst decomposition.

Troubleshooting Workflow:

start Low Turnover Number (TON) step1 Lower Reaction Temperature (Reduces rate of decomposition pathways) start->step1 step2 Use a Less Coordinating Solvent (e.g., Toluene instead of THF) step1->step2 If reaction is too slow outcome Improved TON & Stability step1->outcome If successful step3 Add a Ligand-Scavenging Additive (If product inhibition is suspected) step2->step3 If no improvement step2->outcome If successful step4 Modify Ligand Backbone (Consider derivatives with less bulk) step3->step4 If all else fails fail Decomposition persists step4->fail

Caption: Workflow for improving catalyst turnover number.

Data Presentation: Impact of Temperature on Catalyst Performance

The following table illustrates hypothetical results from a Suzuki-Miyaura coupling reaction, demonstrating how lowering the temperature can improve catalyst longevity and overall yield, despite a longer reaction time.

EntryTemperature (°C)Time (h)Conversion (%)Turnover Number (TON)¹
110044545
280128282
360249595

¹TON calculated as (moles of product / moles of catalyst). Assumes 100% yield at full conversion.[8][9]

Issue 3: Low Reactivity with Sterically Hindered Substrates

Symptoms:

  • The reaction works well with small, unhindered substrates (e.g., phenylboronic acid).

  • The reaction fails or is very slow with ortho-substituted or otherwise bulky substrates.

Causality: This is the classic case of a "steric clash." The combination of a bulky ligand and a bulky substrate creates a transition state that is too high in energy. The "pocket" created by the catalyst is simply too small to accommodate the substrate.

Troubleshooting & Optimization:

  • Increase Reaction Temperature: This is the most straightforward approach to provide the necessary energy to overcome the steric repulsion in the transition state.[10]

  • Use a More Active Reagent:

    • In Suzuki couplings, switch from a boronic acid to a more reactive boronate ester (e.g., MIDA or pinacol) or a trifluoroborate salt (BF₃K).

    • In Buchwald-Hartwig aminations, use a more active precatalyst or a stronger base.

  • Solvent Modification: A switch to a more polar solvent (e.g., DMF, NMP) can sometimes accelerate the rate-limiting step, but this must be balanced against potential catalyst decomposition at higher temperatures.

  • Consider a "Less Hindered" Ligand: If the 1-(Mesitylmethyl)-1,4-diazepane is simply too bulky, a rational design approach would be to synthesize an analogue with a less demanding group, such as a xylyl or even a 2,6-diisopropylphenyl (DIPP) group, to systematically probe the steric effect.[11]

Experimental Protocol: Screening for Improved Reactivity with Bulky Substrates (Suzuki Coupling Example)

  • Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with 2,6-dimethylphenylboronic acid.

  • Catalyst System: 1 mol% Pd₂(dba)₃, 2.5 mol% 1-(Mesitylmethyl)-1,4-diazepane.

  • Base: 2.5 eq. K₃PO₄.

  • Solvent: 2 mL.

  • Temperature: 80 °C.

ExperimentVariable ChangedResult (Yield after 24h)
Baseline Toluene 15%
2Temperature increased to 110 °C40%
3Solvent changed to Dioxane/H₂O (10:1) 25%
4Boronic acid changed to (2,6-dimethylphenyl)B(pin) 55%
5Temp @ 110°C + (2,6-dimethylphenyl)B(pin) 85%

This systematic approach allows for the identification of key parameters to overcome the steric barrier.

References

  • Bode, J. W., et al. (2007). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science. Available at: [Link]

  • Nolan, S. P., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Kadri, M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Mayr, H., et al. (2014). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Various Authors. (2020). 1,4-Diazepane Ring-Based Systems. ResearchGate. Available at: [Link]

  • Schüßler, F., et al. (2023). Continuous gas-phase synthesis of mesitylene from sustainable acetone over amorphous aluminosilicates. Green Chemistry. Available at: [Link]

  • Hama, T., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010).
  • Various Authors. (2020). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Available at: [Link]

  • Fernández, I., & Frenking, G. (2020). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. Available at: [Link]

  • Sharma, V., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Clarke, M. L., & Harkness, G. J. (2018). Less hindered ligands give improved catalysts for the nickel catalysed Grignard cross-coupling of aromatic ethers. Catalysis Science & Technology. Available at: [Link]

  • Johnson, L. K. (2017). Overcoming Rejection in Your Publishing Efforts. ScienceDocs. Available at: [Link]

  • Grimme, S., et al. (2017). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. Available at: [Link]

  • A*STAR. (2015). Breaking reactivity barriers. ScienceDaily. Available at: [Link]

  • Ackermann, L., et al. (2019). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available at: [Link]

  • Various Authors. (2014). How to calculate the Turnover Number of a Heterogeneous catalyst? ResearchGate. Available at: [Link]

  • Various Authors. (2013). How to calculate the turnover number of a catalyst? ResearchGate. Available at: [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. Wiley.

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(Mesitylmethyl)-1,4-diazepane Ligand Synthesis

Welcome to the technical support center for the synthesis and optimization of 1-(Mesitylmethyl)-1,4-diazepane and related ligands. This guide is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Mesitylmethyl)-1,4-diazepane and related ligands. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting advice for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane, which is typically achieved via reductive amination.

Q1: What is the standard and most reliable method for synthesizing 1-(Mesitylmethyl)-1,4-diazepane?

The most prevalent and efficient method for this synthesis is the reductive amination (also known as reductive alkylation) of 1,4-diazepane with mesitaldehyde (2,4,6-trimethylbenzaldehyde). This reaction proceeds in two key stages: the initial formation of an iminium ion intermediate from the amine and aldehyde, followed by its immediate reduction by a selective hydride agent to form the desired C-N bond.[1][2] This one-pot approach is often preferred for its operational simplicity and avoidance of isolating the unstable imine intermediate.

Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What are the potential causes and how can I fix them?

Low conversion is a common issue that can typically be traced back to one of several factors. Let's diagnose the possibilities.

  • Inefficient Imine Formation: The formation of the iminium ion is a critical equilibrium step.[1] If this equilibrium does not favor the iminium species, the subsequent reduction cannot occur efficiently.

    • Causality & Solution: This step releases a molecule of water. While many protocols in alcoholic solvents like methanol proceed without issue, stubborn reactions can benefit from the removal of water.[1] The addition of dehydrating agents like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be effective, though this may require temperature adjustments.

  • Choice of Reducing Agent: The reactivity of the hydride source is paramount.

    • Causality & Solution: A reducing agent that is too aggressive, like sodium borohydride (NaBH₄), can prematurely reduce the starting mesitaldehyde to mesityl alcohol before it has a chance to form the imine.[3] A milder, more selective reducing agent is often required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is particularly effective at reducing the protonated iminium ion intermediate while being less reactive towards the aldehyde or ketone.[2][3] It is typically used in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Reaction pH and Temperature:

    • Causality & Solution: The reaction is often acid-catalyzed to promote iminium ion formation. However, a pH that is too low can protonate the starting amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal.[2] For many reductive aminations, adding a small amount of acetic acid can be beneficial, especially when using STAB.[2] Most reactions proceed well at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve the rate, though this must be balanced against potential side reactions.

Q3: I am observing a significant amount of a major byproduct, 1,4-bis(mesitylmethyl)-1,4-diazepane. How can I improve the selectivity for the mono-alkylated product?

This is the most common selectivity challenge in this synthesis. The mono-alkylated product, 1-(Mesitylmethyl)-1,4-diazepane, still possesses a reactive secondary amine that can compete with the starting 1,4-diazepane for the aldehyde, leading to over-alkylation.[2]

  • Stoichiometry Control:

    • Causality & Solution: The most direct way to favor mono-alkylation is to use an excess of the diamine. By using 1,4-diazepane as the limiting reagent's counterpart (e.g., 2-4 equivalents), you statistically favor the reaction of mesitaldehyde with the more abundant starting material over the newly formed product. The unreacted diamine can be removed during aqueous workup due to its high water solubility.

  • Order and Rate of Addition:

    • Causality & Solution: To prevent a high local concentration of the aldehyde, which drives di-substitution, employ a slow, controlled addition of mesitaldehyde to the reaction mixture containing the 1,4-diazepane and the reducing agent. This can be achieved using a syringe pump over several hours. This ensures that as soon as the aldehyde is introduced, it is more likely to encounter a molecule of the starting diamine.

  • Use of Protecting Groups:

    • Causality & Solution: For ultimate control, though it adds steps, a protecting group strategy is highly effective. One of the nitrogens on 1,4-diazepane can be protected (e.g., as a Boc or Cbz carbamate), followed by reductive amination on the free secondary amine. The final step would be the deprotection of the second nitrogen. This multi-step process guarantees mono-alkylation.

Q4: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical for both yield and selectivity. The three most common choices each have specific use cases.

Reducing AgentProsConsTypical SolventsKey Considerations
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde/ketone.[3] Requires careful control of addition timing (must wait for imine formation).Methanol, Ethanol[3]Best used in a two-step, one-pot procedure where the imine is pre-formed for a set period before the NaBH₄ is added.[3]
Sodium Cyanoborohydride (NaCNBH₃) Selective for iminium ions over carbonyls at neutral pH.[2] Water-stable.Highly toxic (potential for HCN gas release in acidic conditions).Methanol[3]Requires careful pH control (maintain pH 6-7) to ensure selectivity and safety.[2] Less commonly used now due to toxicity concerns.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Highly selective for iminium ions.[2] Mild and effective. Can be added at the start of the reaction.More expensive. Moisture-sensitive.[3]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[3]The reagent of choice for most modern reductive aminations due to its high selectivity and operational simplicity.[2]
Q5: I am struggling with the purification of my final product. What are the recommended procedures?

Purification can be challenging due to the similar polarities of the starting materials, product, and byproducts.

  • Aqueous Workup: The first step should be a proper aqueous workup. The basic nature of the diazepine products means they can be manipulated with acid/base extraction.

    • Quench the reaction carefully with water or saturated NaHCO₃ solution.

    • Extract with an organic solvent like DCM or Ethyl Acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine products (mono- and di-substituted) will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities (like mesityl alcohol) in the organic layer.

    • Basify the aqueous layer with NaOH (to pH > 12) and re-extract your products back into an organic solvent.

    • Dry the final organic layer over Na₂SO₄, filter, and concentrate.

  • Chromatography: Column chromatography is often necessary to separate the mono- and di-substituted products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system is typically most effective. Start with a non-polar solvent (e.g., Ethyl Acetate or DCM) and gradually increase the polarity by adding a more polar solvent containing a small amount of a basic modifier. A common system is DCM -> DCM/Methanol with 1-2% triethylamine (TEA) or ammonium hydroxide. The basic modifier is crucial to prevent the amine products from streaking on the acidic silica gel. The di-substituted product is less polar and will typically elute first.

Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis of 1-(Mesitylmethyl)-1,4-diazepane via Reductive Amination with STAB

This protocol is designed to favor the formation of the mono-alkylated product.

Reactants:

  • 1,4-Diazepane (3.0 eq)

  • Mesitaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-diazepane (3.0 eq) and anhydrous DCM.

  • Stir the mixture until the diazepane is fully dissolved. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • In a separate flask, prepare a solution of mesitaldehyde (1.0 eq) in a small amount of anhydrous DCM.

  • Add the mesitaldehyde solution dropwise to the stirring reaction mixture over a period of 1-2 hours at room temperature. This slow addition is critical for maximizing mono-alkylation selectivity.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography as described in the FAQ section.

Visualizing the Workflow

The general experimental process can be visualized as follows:

G cluster_prep 1. Reaction Setup cluster_reaction 2. Controlled Reaction cluster_workup 3. Workup & Isolation reagents Dissolve 1,4-Diazepane (3 eq) & STAB (1.5 eq) in DCM addition Slowly Add Mesitaldehyde (1 eq) over 1-2h reagents->addition stir Stir at RT for 12-24h addition->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Purify via Column Chromatography extract->purify product product purify->product Final Product: 1-(Mesitylmethyl)-1,4-diazepane G start Problem Encountered low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Selectivity (Di-substitution) start->poor_selectivity check_imine Is Imine Formation Inefficient? low_yield->check_imine add_drying Action: Add Dehydrating Agent (e.g., MgSO₄) check_imine->add_drying  Yes check_reductant Is Reductant Reducing Aldehyde? check_imine->check_reductant  No use_stab Action: Switch to Milder Reductant (e.g., NaBH(OAc)₃) check_reductant->use_stab  Yes check_stoich Is Aldehyde in Excess? poor_selectivity->check_stoich use_excess_amine Action: Use Excess (2-4 eq) of 1,4-Diazepane check_stoich->use_excess_amine  Yes / Unsure check_addition Is Aldehyde Added Too Quickly? check_stoich->check_addition  No slow_addition Action: Add Aldehyde Slowly via Syringe Pump check_addition->slow_addition  Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gäbler, F., Kniess, T., & Pietzsch, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R Soc Open Sci., 11(7), 240293. [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Gäbler, F., Kniess, T., & Pietzsch, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • Imperial College London. (n.d.). Reductive Amination. [Link]

  • Heravi, M. M., Malakooti, R., & Zadsirjan, V. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(4), 833. [Link]

  • Bouferraa, A., et al. (2016). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(3), 329-340. [Link]

  • Sharma, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(4), 256-276. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-d[1][4]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 2014-2021. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ferreira, R. J., et al. (2022). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 27(19), 6614. [Link]

  • Wang, T., et al. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 27(15), 4707. [Link]

  • Felix, A. M., & Fryer, R. I. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S.
  • Wang, W., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(13), 5183. [Link]

  • Foley, D. A., et al. (2015). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolob[3][4][1][4][5]enzotriazepin-6-ones, Potential Turn Surrogates. Organic Letters, 17(24), 6046-6049. [Link]

  • Regan, J., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2775-2789. [Link]

Sources

Optimization

Technical Support Center: 1-(Mesitylmethyl)-1,4-diazepane Reactions

Welcome to the technical support guide for the synthesis and reactions of 1-(Mesitylmethyl)-1,4-diazepane. This resource is tailored for researchers, medicinal chemists, and process development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and reactions of 1-(Mesitylmethyl)-1,4-diazepane. This resource is tailored for researchers, medicinal chemists, and process development professionals who are working with this sterically hindered N-alkylated diazepane. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis and subsequent use.

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane, while conceptually straightforward, presents unique challenges primarily due to steric hindrance from the mesityl group and the potential for undesired side reactions. The most common and reliable method for its preparation is the reductive amination between 1,4-diazepane and mesitaldehyde (2,4,6-trimethylbenzaldehyde).

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis via Reductive Amination

Q1: My reductive amination reaction to synthesize 1-(Mesitylmethyl)-1,4-diazepane is showing very low conversion. What are the likely causes?

Low conversion is the most common issue and can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine/Iminium Ion Formation: The reaction between an amine and an aldehyde to form an imine is an equilibrium process.[1] The bulky mesityl group on the aldehyde can slow this step. Water, a byproduct of this condensation, can shift the equilibrium back to the starting materials.

  • Reagent Quality: The reducing agent, typically Sodium Triacetoxyborohydride (STAB), is moisture-sensitive.[2][3] Degradation of the reagent will lead to incomplete reduction. Similarly, the purity of the diazepane and mesitaldehyde is critical.

  • Incorrect Stoichiometry: Using incorrect ratios of reactants can leave starting materials unreacted. For mono-alkylation, controlling the stoichiometry is key to preventing side products.[4]

Troubleshooting Protocol for Low Conversion:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) over molecular sieves. Handle Sodium Triacetoxyborohydride (STAB) quickly in a dry environment.[2]

  • Verify Reagent Quality: Test your STAB by running a simple, known reductive amination with a less hindered aldehyde (e.g., benzaldehyde and benzylamine) to confirm its activity.[5]

  • Promote Imine Formation:

    • Add a catalytic amount of acetic acid (AcOH). This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[6]

    • Consider a two-step procedure: First, stir the 1,4-diazepane and mesitaldehyde in a solvent like methanol or ethanol for a few hours to form the imine, monitoring by TLC. Then, add the reducing agent.[6] For STAB, which can react with methanol, the solvent should be evaporated after imine formation and replaced with an aprotic solvent like DCM before adding the reductant.[3][7]

  • Optimize Stoichiometry: To favor mono-alkylation, use a slight excess of the 1,4-diazepane (e.g., 1.2-2.0 equivalents) relative to the mesitaldehyde. This statistically favors the aldehyde reacting with an un-substituted diazepane.

Q2: I am observing a significant amount of a di-substituted byproduct, 1,4-bis(Mesitylmethyl)-1,4-diazepane. How can I improve the selectivity for the mono-substituted product?

The formation of the di-substituted product is a classic challenge in the alkylation of symmetric diamines like 1,4-diazepane.[8][9]

  • Statistical Probability: Once the first mesitylmethyl group is attached, the remaining secondary amine on the product can react with another molecule of mesitaldehyde. If the aldehyde is not the limiting reagent, di-substitution is highly probable.

  • Reaction Conditions: Longer reaction times and higher temperatures can sometimes favor the thermodynamically stable di-substituted product.

Strategies to Enhance Mono-alkylation Selectivity:

  • Control Stoichiometry: This is the most critical factor. Use mesitaldehyde as the limiting reagent. A common starting point is to use 2 equivalents of 1,4-diazepane for every 1 equivalent of mesitaldehyde.

  • Slow Addition: Add a solution of the mesitaldehyde slowly (e.g., via a syringe pump) to a solution of the excess 1,4-diazepane and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of a second reaction.

  • Lower Temperature: Running the reaction at 0 °C or even lower can sometimes improve selectivity by slowing down the rate of the second alkylation relative to the first.

Parameter Condition for Mono-alkylation Condition Favoring Di-alkylation
Ratio (Diazepane:Aldehyde) > 1.5 : 1≤ 1 : 2
Aldehyde Addition Slow, dropwise additionRapid, one-portion addition
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux

Q3: My purification by column chromatography is difficult. The product is streaking, and separation from the starting diazepane is poor.

Amines are notoriously tricky to purify via standard silica gel chromatography due to their basicity.

  • Interaction with Silica: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

  • Polarity: The starting 1,4-diazepane is highly polar and may stick to the column baseline. The mono-substituted product is less polar, but still basic.

Purification Protocol for Amines:

  • Basify the Eluent: Add a small amount of a basic modifier to your solvent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[5] This deprotonates the silica surface and competes with your product for binding sites, resulting in sharper peaks.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for your column.

  • Salt Formation and Extraction: Before chromatography, perform an acid-base workup.

    • Dissolve the crude reaction mixture in a solvent like ethyl acetate.

    • Wash with a saturated sodium bicarbonate solution to remove acidic residues (like acetic acid).

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate. This crude material is often cleaner for chromatography.

  • Consider Salt Precipitation: If the product is intended for use in aqueous media, consider converting it to a salt (e.g., the hydrochloride or hydrobromide salt). This often yields a crystalline solid that is easier to handle and purify by recrystallization than the free base oil.

Visualizing the Process

Workflow for Synthesis and Purification

The following diagram outlines the standard workflow for the synthesis of 1-(Mesitylmethyl)-1,4-diazepane via reductive amination.

reagents 1. Reagent Prep - 1,4-Diazepane (≥1.5 eq) - Mesitaldehyde (1.0 eq) - STAB (1.2-1.5 eq) - Anhydrous DCM/DCE reaction 2. Reaction - Combine Diazepane & Aldehyde - Stir 30 min (Imine Formation) - Add STAB - Stir at RT, 4-16h reagents->reaction monitor 3. Monitoring - TLC (e.g., 10% MeOH in DCM + 1% Et3N) - Stain with Ninhydrin or KMnO4 reaction->monitor workup 4. Aqueous Workup - Quench with sat. NaHCO3 - Extract with DCM - Dry (Na2SO4) & Concentrate monitor->workup Reaction Complete purify 5. Purification - Column Chromatography (Silica + 1% Et3N) OR - Salt Formation & Recrystallization workup->purify product 6. Final Product - 1-(Mesitylmethyl)-1,4-diazepane - Characterize (NMR, MS) purify->product

Caption: Synthesis and purification workflow for 1-(Mesitylmethyl)-1,4-diazepane.

Troubleshooting Decision Tree

If you encounter issues, this decision tree can help diagnose the problem.

start Problem: Low Yield / Incomplete Reaction check_imine Step 1: Check Imine Formation (Monitor by TLC/NMR before adding reductant) start->check_imine imine_no Imine not formed check_imine->imine_no No imine_yes Imine formed check_imine->imine_yes Yes cause_imine Possible Causes: - Equilibrium not favored - Steric hindrance imine_no->cause_imine check_reductant Step 2: Check Reduction Step imine_yes->check_reductant solution_imine Solutions: - Add catalytic AcOH - Pre-stir aldehyde & amine for 2-4h - Use molecular sieves to remove H2O cause_imine->solution_imine reductant_fail Possible Cause: - Inactive Reducing Agent (STAB) check_reductant->reductant_fail solution_reductant Solutions: - Use fresh, anhydrous STAB - Test STAB on a simple substrate - Ensure aprotic solvent (DCM/DCE) reductant_fail->solution_reductant

Sources

Troubleshooting

Common impurities in 1-(Mesitylmethyl)-1,4-diazepane and their removal

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the comprehensive technical support guide for 1-(Mesitylmethyl)-1,4-diazepane. This document is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for 1-(Mesitylmethyl)-1,4-diazepane. This document is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers encountering challenges during the synthesis, purification, and handling of this compound. As direct literature on the specific impurities of 1-(Mesitylmethyl)-1,4-diazepane is limited, this guide is built upon established principles of synthetic organic chemistry, with a focus on the most probable synthetic route: the reductive amination of 1,4-diazepane with mesitylaldehyde.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your work with 1-(Mesitylmethyl)-1,4-diazepane, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: Incomplete reaction or low yield of 1-(Mesitylmethyl)-1,4-diazepane.

Question: My reaction to synthesize 1-(Mesitylmethyl)-1,4-diazepane via reductive amination is showing a low conversion rate, with starting materials still present in the crude product. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in reductive amination can be attributed to several factors, primarily related to the formation and reduction of the intermediate iminium ion.[1][2] Here’s a systematic approach to troubleshoot and improve your yield:

1. Reagent Quality and Stoichiometry:

  • 1,4-Diazepane: This starting material can be hygroscopic. Ensure it is dry, as water can interfere with the reaction. Consider drying it under vacuum or using a fresh bottle.

  • Mesitylaldehyde: Aldehydes, especially aromatic ones, can undergo oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[3] Use freshly distilled or recently purchased mesitylaldehyde. An impurity of mesitoic acid can quench the amine starting material and complicate purification.

  • Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and often preferred reagent for one-pot reductive aminations as it is less likely to reduce the starting aldehyde.[4] However, it is moisture-sensitive.

    • Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, but it is highly toxic.[1]

    • Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde. If using NaBH₄, it is best to first form the imine and then add the reducing agent in a stepwise manner.[1]

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the aldehyde and reducing agent can sometimes drive the reaction to completion.

2. Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃. For NaBH₃CN, methanol is often used. Ensure the solvent is anhydrous.

  • pH: The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6).[5] The addition of a catalytic amount of acetic acid can be beneficial, especially if the reaction is sluggish.

  • Temperature: Most reductive aminations proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be attempted, but be mindful of potential side reactions.

3. Experimental Protocol: A Step-by-Step Optimization Guide

Here is a detailed protocol for the reductive amination to synthesize 1-(Mesitylmethyl)-1,4-diazepane, incorporating best practices for yield optimization:

  • To a stirred solution of 1,4-diazepane (1.0 eq) in anhydrous DCM (10 mL/mmol of diazepane) under an inert atmosphere (e.g., nitrogen or argon), add mesitylaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. You can monitor this step by TLC or LC-MS.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2 eq) in anhydrous DCM.

  • Add the reducing agent slurry portion-wise to the reaction mixture over 15-20 minutes. This controlled addition helps to manage any exotherm and minimize side reactions.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Scenario 2: Presence of a major byproduct with a mass corresponding to the di-substituted product.

Question: My LC-MS analysis of the crude product shows a significant peak with a mass corresponding to 1,4-bis(mesitylmethyl)-1,4-diazepane. How can I prevent the formation of this impurity?

Answer:

The formation of the di-substituted product is a common side reaction in the alkylation of cyclic diamines.[6] It arises from the reaction of the initially formed mono-substituted product with another molecule of the aldehyde and reducing agent.

Causality and Prevention:

  • Stoichiometry Control: The most critical factor is the stoichiometry of the reactants. Using a stoichiometric amount or even a slight excess of 1,4-diazepane relative to mesitylaldehyde can favor the formation of the mono-substituted product.

  • Slow Addition of Aldehyde: A useful technique is the slow addition of the mesitylaldehyde to the solution of 1,4-diazepane and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of the mono-substituted product reacting further.

  • Protecting Group Strategy: For applications requiring very high purity, a protecting group strategy can be employed. One of the nitrogen atoms of 1,4-diazepane can be protected with a group like Boc (tert-butoxycarbonyl), followed by reductive amination on the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

Workflow for Minimizing Di-substitution:

G cluster_0 Reaction Setup A 1,4-Diazepane (1.1-1.5 eq) F Reaction Mixture A->F B NaBH(OAc)₃ (1.2 eq) B->F C Anhydrous DCM C->F D Mesitylaldehyde (1.0 eq) in DCM E Slow Addition (Syringe Pump) D->E E->F G Work-up & Purification F->G H High Purity 1-(Mesitylmethyl)-1,4-diazepane G->H

Caption: Workflow to minimize di-substitution.

Scenario 3: Difficulty in removing unreacted mesitylaldehyde and other non-polar impurities.

Question: After work-up, my crude 1-(Mesitylmethyl)-1,4-diazepane is contaminated with unreacted mesitylaldehyde and other non-polar impurities that are difficult to remove by standard column chromatography. What purification strategies can I employ?

Answer:

The basic nature of the product amine allows for several purification strategies that can effectively separate it from neutral organic impurities like unreacted aldehyde.

1. Acid-Base Extraction:

This is a highly effective method to separate basic amines from neutral or acidic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like DCM or ethyl acetate.

  • Extract the organic solution with an aqueous solution of a mild acid, such as 1M hydrochloric acid or a 10% citric acid solution. The basic amine will be protonated and move into the aqueous layer, while the neutral mesitylaldehyde will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic by the addition of a base, such as 1M sodium hydroxide or a saturated solution of sodium bicarbonate, until the pH is >10. This will deprotonate the amine, causing it to precipitate or become extractable back into an organic solvent.

  • Extract the basic aqueous solution with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.

2. Column Chromatography on Silica Gel:

While standard silica gel chromatography can be challenging due to the basicity of the amine (which can lead to tailing), it can be optimized.

  • Solvent System: Use a solvent system that includes a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol. A common mobile phase is a gradient of methanol in DCM with 0.5% triethylamine.

  • TLC Analysis: Before running a column, carefully develop a suitable solvent system using TLC to ensure good separation between your product and the impurities.

3. Crystallization as a Salt:

Formation of a salt can be an excellent method for purification, especially if the amine salt is crystalline.

Protocol for Salt Crystallization:

  • Dissolve the purified amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add a solution of an acid (e.g., HCl in isopropanol, or a solution of a solid acid like oxalic acid or tartaric acid) dropwise until precipitation is complete.

  • Cool the mixture to induce further crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

  • The free base can be regenerated by dissolving the salt in water, basifying the solution, and extracting the amine into an organic solvent.

Quantitative Data Summary for Purification Strategies:

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction>95%Highly effective for removing neutral and acidic impurities. Scalable.Requires handling of acids and bases.
Column Chromatography>98%Can separate closely related impurities.Can be time-consuming and require large volumes of solvent. Product may streak on silica.
Crystallization as a Salt>99%Can provide very high purity material.Requires the salt to be crystalline. An additional step is needed to recover the free base.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected signals for 1-(Mesitylmethyl)-1,4-diazepane in a ¹H NMR spectrum?

A1: The ¹H NMR spectrum is a crucial tool for confirming the structure of your product. The expected chemical shifts (in ppm, using a standard solvent like CDCl₃) are approximately:

  • Mesityl Protons: A singlet around 6.8-7.0 ppm (aromatic protons) and a singlet around 2.2-2.3 ppm (methyl groups on the aromatic ring).

  • Methylene Bridge: A singlet for the -CH₂- group connecting the mesityl ring to the diazepane nitrogen, typically in the range of 3.5-3.7 ppm.

  • Diazepane Ring Protons: A series of multiplets in the range of 2.5-3.0 ppm, corresponding to the methylene protons of the diazepane ring. The exact pattern can be complex due to the conformational flexibility of the seven-membered ring.[9]

Q2: How can I use LC-MS to monitor the progress of my reaction and identify impurities?

A2: LC-MS is an invaluable technique for real-time reaction monitoring and impurity profiling.[2][10]

  • Reaction Monitoring: By taking small aliquots from the reaction mixture at different time points, you can monitor the disappearance of starting materials (1,4-diazepane and mesitylaldehyde) and the appearance of the product (1-(Mesitylmethyl)-1,4-diazepane). This allows you to determine when the reaction is complete.

  • Impurity Identification: The mass spectrometer provides the molecular weight of each component in the mixture. This can help in identifying potential impurities, such as the di-substituted product, unreacted starting materials, or byproducts from side reactions.

Q3: What are the recommended storage conditions for 1-(Mesitylmethyl)-1,4-diazepane?

Q4: My final product has a slight yellow color. Is this an indication of impurity?

A4: A slight yellow tinge can sometimes be due to trace impurities, possibly from the oxidation of the starting aldehyde or the product itself. If the NMR and LC-MS data show high purity, the color may not be significant. However, for applications requiring high purity, such as in drug development, further purification by methods like activated carbon treatment or recrystallization may be necessary to remove the color.

III. Visualizing the Process: From Reaction to Purified Product

Diagram of the Assumed Synthetic Pathway and Potential Impurities:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Purification cluster_3 Potential Impurities A 1,4-Diazepane C Reductive Amination (e.g., NaBH(OAc)₃, DCM) A->C B Mesitylaldehyde B->C D Crude Product Mixture C->D E Acid-Base Extraction D->E F Column Chromatography D->F G Crystallization D->G I Unreacted 1,4-Diazepane D->I J Unreacted Mesitylaldehyde D->J K 1,4-bis(Mesitylmethyl)-1,4-diazepane (Di-substituted) D->K L Mesitoic Acid (from aldehyde oxidation) D->L H Purified 1-(Mesitylmethyl)-1,4-diazepane E->H F->H G->H

Caption: Synthetic pathway and potential impurities.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wiedner, E. S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]

  • Klyuev, F., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1834. [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Bell, R. P. (1973). The Proton in Chemistry (2nd ed.). Cornell University Press.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2999-3005. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Toxins, 14(6), 409. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 21(24), 2464-2488. [Link]

  • A Reddit user's question on isolating an amine product from reductive amination. (2023). Reddit. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1844. [Link]

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Pharmaceutical Sciences, 103(11), 3337-3349. [Link]

  • Wikipedia. (2023). Mesitaldehyde. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2999-3005. [Link]

  • Salt crystal purification by deliquescence/crystallization cycling. Journal of Crystal Growth, 401, 10-14. [Link]

  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. HETEROCYCLES, 49, 475-485. [Link]

  • Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Synlett, 2005(16), 2535-2537. [Link]

  • 2,4,6-Trimethylbenzaldehyde 487-68-3 wiki. Molinstincts. [Link]

  • Hexahydro-1,4-diazepine. PubChem. [Link]

  • SOP: CRYSTALLIZATION. University of California, Los Angeles. [Link]

  • Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1331-1335. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 88(9), 1264-1272. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Separation and purification applications for mutagenic impurities. New Food Magazine. [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • Method of crystallizing salts from aqueous solutions. Google Patents.

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 215, 114709. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. [Link]

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Optimization

Technical Support Center: Catalytic Degradation of 1-(Mesitylmethyl)-1,4-diazepane

Welcome to the technical support center for the analysis of 1-(Mesitylmethyl)-1,4-diazepane degradation under catalytic conditions. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(Mesitylmethyl)-1,4-diazepane degradation under catalytic conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the stability and degradation pathways of this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Understanding Potential Degradation Pathways

Before troubleshooting experimental issues, it is crucial to have a theoretical framework for the potential degradation pathways of 1-(Mesitylmethyl)-1,4-diazepane. While specific catalytic conditions will dictate the observed products, the inherent chemical functionalities of the molecule suggest several likely transformation routes. These include oxidation of the diazepane ring, cleavage of the N-C bonds, and reactions involving the mesityl group.

II. Frequently Asked Questions (FAQs)

Q1: What are the most probable initial degradation products of 1-(Mesitylmethyl)-1,4-diazepane under oxidative catalytic conditions?

A1: Under oxidative conditions, the tertiary amines of the 1,4-diazepane ring are the most likely sites of initial attack. This can lead to the formation of N-oxides. Subsequent ring opening or further oxidation can occur. The benzylic carbon of the mesitylmethyl group is also susceptible to oxidation, potentially forming a ketone.

Q2: Can the mesityl group be cleaved from the diazepane ring during catalysis?

A2: Yes, cleavage of the N-benzyl bond is a common degradation pathway for N-arylmethyl amines. This can occur through various catalytic mechanisms, including hydrogenolysis or oxidative cleavage. The products would be 1,4-diazepane and a mesityl-containing fragment, such as mesitaldehyde or mesityl alcohol, depending on the reaction conditions.

Q3: What analytical techniques are best suited for monitoring the degradation of 1-(Mesitylmethyl)-1,4-diazepane?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for quantifying the disappearance of the parent compound and the appearance of degradation products.[1][2][3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated degradation products.

Q4: How can I differentiate between catalyst-induced degradation and degradation due to other factors like temperature or pH?

A4: To isolate the effect of the catalyst, it is essential to run control experiments. These should include:

  • A blank reaction with the substrate and solvent but no catalyst, run under the same temperature and time conditions.

  • A reaction with the substrate and catalyst support (if using a heterogeneous catalyst) but without the active metal.

  • Monitoring the stability of the substrate at the reaction temperature in the absence of the catalyst. By comparing the results of these control experiments to the full catalytic reaction, you can confidently attribute the observed degradation to the catalyst.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Possible Causes Recommended Solutions
Rapid, uncontrolled degradation of the starting material. 1. Catalyst loading is too high. 2. Reaction temperature is excessive. 3. The chosen catalyst is too reactive for the substrate.1. Perform a catalyst loading study, starting with a much lower concentration. 2. Screen a range of temperatures to find a balance between reaction rate and stability. 3. Test a panel of catalysts with varying activities. For example, if using a palladium catalyst, compare the reactivity of Pd/C, Pd(OAc)₂, and a ligand-modified palladium complex.
Formation of multiple, unidentifiable degradation products. 1. Non-selective catalytic process. 2. Secondary degradation of initial products. 3. Presence of impurities in the starting material or solvent that are also reacting.1. Try a more selective catalyst or add a ligand to modify the catalyst's selectivity. 2. Analyze samples at earlier time points to identify the primary degradation products before they undergo further reactions. 3. Ensure the purity of your starting material and use high-purity solvents. Running a blank reaction with just the solvent and catalyst can help identify solvent-derived impurities.
Inconsistent results between experimental runs. 1. Inhomogeneous catalyst distribution (for heterogeneous catalysts). 2. Catalyst deactivation or poisoning. 3. Variations in reaction setup or procedure.1. Ensure vigorous and consistent stirring. For powdered catalysts, consider using a slurry. 2. Check for potential catalyst poisons in your substrate or solvent (e.g., sulfur compounds). Consider catalyst regeneration or using a fresh batch. 3. Standardize your experimental protocol, including the order of addition of reagents and precise control of reaction parameters.
Difficulty in identifying degradation products by LC-MS. 1. Degradation products are not ionizable under the chosen MS conditions. 2. Products are highly volatile or thermally labile (for GC-MS). 3. Co-elution of multiple products.1. Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).[4] 2. For volatile compounds, consider headspace GC-MS. For thermally labile compounds, use a lower injection port temperature or derivatization. 3. Optimize the chromatographic method to improve separation. This can include changing the column, mobile phase composition, or gradient profile.

IV. Visualizing Potential Degradation Pathways and Workflows

To aid in your experimental design and data interpretation, the following diagrams illustrate a hypothetical degradation pathway and a typical experimental workflow for studying the catalytic degradation of 1-(Mesitylmethyl)-1,4-diazepane.

cluster_0 Hypothetical Degradation Pathways A 1-(Mesitylmethyl)-1,4-diazepane B N-Oxide Formation A->B Oxidation D N-Demethylation (Cleavage) A->D Hydrogenolysis/Oxidative Cleavage G Benzylic Oxidation A->G Oxidation C Ring Opening Products B->C Further Oxidation E 1,4-Diazepane D->E F Mesityl Aldehyde/Alcohol D->F H Ketone Formation G->H

Caption: Hypothetical degradation pathways of 1-(Mesitylmethyl)-1,4-diazepane.

cluster_1 Experimental Workflow A Reaction Setup: Substrate, Solvent, Catalyst B Time-course Sampling A->B C Sample Quenching & Preparation B->C D LC-MS/GC-MS Analysis C->D E Data Analysis: Kinetics & Product ID D->E F Isolation & NMR of Key Products E->F

Caption: A typical experimental workflow for studying catalytic degradation.

V. Experimental Protocols

Protocol 1: General Procedure for a Catalytic Degradation Study

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add 1-(Mesitylmethyl)-1,4-diazepane (1.0 eq).

  • Solvent Addition: Add the desired solvent (e.g., acetonitrile, methanol, toluene) to achieve the target concentration.

  • Internal Standard: Add a suitable internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).

  • Catalyst Addition: Add the catalyst (e.g., Pd/C, RuO₂, etc.) at the desired loading.

  • Reaction Initiation: Place the vessel in a pre-heated oil bath or heating block at the desired temperature and begin vigorous stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by filtering out the heterogeneous catalyst or by adding a quenching agent for a homogeneous catalyst.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent for analysis.

  • Analysis: Analyze the prepared sample by HPLC-UV to determine the concentration of the starting material and by LC-MS to identify degradation products.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Aliquoting: Take a 100 µL aliquot of the reaction mixture.

  • Quenching/Filtration: If using a heterogeneous catalyst, filter the aliquot through a 0.22 µm syringe filter to remove the catalyst.

  • Dilution: Dilute the filtered aliquot with 900 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortexing: Vortex the sample for 10 seconds to ensure homogeneity.

  • Transfer: Transfer the diluted sample to an autosampler vial for injection into the LC-MS system.

VI. References

  • Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Open Access Journals - Research and Reviews. [Link]

  • Szatkowska, P., et al. (2025). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

  • MDPI. (2022). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI. [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-211. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Arylmethyl Diazepane Ligands: A Predictive Analysis of 1-(Mesitylmethyl)-1,4-diazepane

Introduction In the expansive field of coordination chemistry and homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the expansive field of coordination chemistry and homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the diverse array of ligand scaffolds, N-substituted diamines have garnered considerable attention due to their tunable steric and electronic properties. The 1,4-diazepane framework, a seven-membered saturated heterocycle containing two nitrogen atoms, offers a flexible and versatile platform for ligand design. The introduction of arylmethyl groups on the nitrogen atoms allows for a systematic modulation of the ligand's characteristics, which in turn can profoundly influence the outcome of catalytic transformations.

Synthesis of N-Arylmethyl-1,4-diazepane Ligands

The synthesis of N-arylmethyl-1,4-diazepane ligands is typically achieved through the N-alkylation of the 1,4-diazepane scaffold with the corresponding arylmethyl halide. The degree of substitution (mono- or di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For the purpose of this guide, we will focus on the synthesis of mono-substituted derivatives.

General Experimental Protocol for Mono-N-Alkylation of 1,4-Diazepane

This protocol provides a general method for the synthesis of ligands such as 1-(Mesitylmethyl)-1,4-diazepane, 1-Benzyl-1,4-diazepane, and 1-(1-Naphthylmethyl)-1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • Appropriate arylmethyl halide (e.g., Mesitylmethyl chloride, Benzyl bromide, 1-(Chloromethyl)naphthalene)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • A suitable solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add the arylmethyl halide (0.9-1.0 equivalent to favor mono-alkylation) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent and reactants) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure mono-N-arylmethyl-1,4-diazepane.

G cluster_synthesis Synthesis Workflow start Start: 1,4-Diazepane & Arylmethyl Halide dissolve Dissolve 1,4-Diazepane in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkylating Add Arylmethyl Halide add_base->add_alkylating reflux Heat to Reflux & Monitor by TLC add_alkylating->reflux workup Cool, Filter, Concentrate reflux->workup extract Extraction & Washing workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Arylmethyl-1,4-diazepane purify->product

Figure 1: General workflow for the synthesis of N-arylmethyl-1,4-diazepanes.

Structural and Electronic Properties of N-Arylmethyl Diazepane Ligands

The performance of a ligand in catalysis is intrinsically linked to its steric and electronic properties. The N-arylmethyl group in these diazepane ligands plays a crucial role in defining these characteristics.

Steric Effects

The steric bulk of the arylmethyl substituent can significantly influence the coordination geometry around the metal center, the accessibility of the catalytic site to substrates, and the rate of key elementary steps in a catalytic cycle, such as reductive elimination. A common metric to quantify steric bulk is the Tolman cone angle (θ). While precise values for these specific diazepane ligands are not available, we can infer the relative steric hindrance from the nature of the arylmethyl group.

  • Benzyl Group: The benzyl group is the smallest and least sterically demanding of the three. It allows for relatively unhindered access to the metal center.

  • 1-Naphthylmethyl Group: The naphthylmethyl group is larger than the benzyl group, introducing greater steric bulk. This can influence the orientation of substrates and potentially enhance selectivity in certain reactions.

  • Mesitylmethyl Group: The mesitylmethyl (2,4,6-trimethylbenzyl) group is significantly more sterically hindered due to the two ortho-methyl substituents on the aromatic ring. This substantial bulk is expected to create a more crowded coordination sphere around the metal. This steric hindrance can be advantageous in promoting reductive elimination, a key step in many cross-coupling reactions, but may also impede the initial oxidative addition step or substrate binding.[1]

Electronic Effects

The electronic nature of the arylmethyl substituent can modulate the electron density on the nitrogen atoms of the diazepane ring, and consequently on the coordinated metal center. This, in turn, affects the metal's reactivity. The electronic effect of these non-substituted arylmethyl groups is primarily inductive.

  • Benzyl and Naphthylmethyl Groups: These groups are generally considered to be weakly electron-donating through an inductive effect. The larger π-system of the naphthyl group might have a slightly different electronic influence compared to the phenyl group, but the overall effect on the nitrogen's basicity is expected to be similar.

  • Mesitylmethyl Group: The three methyl groups on the mesityl ring are electron-donating, making the mesityl group more electron-rich than a simple phenyl group. This increased electron density can be transmitted through the methylene spacer to the nitrogen atom, potentially increasing its basicity and the electron-donating ability of the ligand.

G cluster_ligands N-Arylmethyl Substituents Benzyl Benzyl (Less Steric Hindrance) Naphthylmethyl 1-Naphthylmethyl (Intermediate Steric Hindrance) Mesitylmethyl Mesitylmethyl (High Steric Hindrance)

Figure 2: Comparison of N-arylmethyl substituents.

Comparative Performance Analysis in Palladium-Catalyzed Cross-Coupling: A Predictive Outlook

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools in synthetic chemistry. The choice of ligand is critical for the success of these reactions. Here, we predict the comparative performance of 1-(Mesitylmethyl)-1,4-diazepane and its analogues as ligands in a generic palladium-catalyzed cross-coupling reaction.

Table 1: Predictive Comparison of N-Arylmethyl Diazepane Ligands in Catalysis

Feature1-Benzyl-1,4-diazepane1-(1-Naphthylmethyl)-1,4-diazepane1-(Mesitylmethyl)-1,4-diazepane
Steric Hindrance LowModerateHigh
Electronic Effect Weakly electron-donatingWeakly electron-donatingModerately electron-donating
Predicted Impact on Oxidative Addition Favorable for a wide range of substrates.May be slightly slower than benzyl for bulky substrates.Potentially slower, especially with sterically demanding substrates.[1]
Predicted Impact on Reductive Elimination Generally efficient.May be slightly faster than benzyl due to increased steric pressure.Expected to be significantly accelerated, potentially leading to higher turnover numbers.
Potential Applications General purpose cross-coupling reactions.Reactions where enhanced selectivity is desired due to a more defined coordination sphere.Cross-coupling of sterically hindered substrates; reactions where the reductive elimination is the rate-limiting step.
Potential Drawbacks May be less effective for challenging couplings requiring bulky ligands.May exhibit reduced activity with very large substrates.Potential for low catalytic activity if oxidative addition is severely impeded.
Analysis and Rationale
  • 1-(Mesitylmethyl)-1,4-diazepane: The defining feature of this ligand is the immense steric bulk imparted by the mesityl group. In a catalytic cycle, this steric pressure is expected to destabilize the palladium(II) intermediate, thereby promoting the rate-limiting reductive elimination step. This could lead to higher catalytic turnover frequencies and improved yields, particularly in reactions that are sluggish at this stage. However, the same steric bulk could hinder the initial oxidative addition of the electrophile to the palladium(0) center, especially if the substrate itself is sterically encumbered.[1] Therefore, the overall catalytic activity will depend on the balance between these two opposing effects. The increased electron-donating nature of the mesityl group would also lead to a more electron-rich palladium center, which generally favors oxidative addition but can slow down reductive elimination. The interplay of these steric and electronic factors makes 1-(Mesitylmethyl)-1,4-diazepane a potentially interesting ligand for specific, challenging cross-coupling reactions.

  • 1-Benzyl-1,4-diazepane and 1-(1-Naphthylmethyl)-1,4-diazepane: These ligands represent less sterically demanding alternatives. 1-Benzyl-1,4-diazepane would be a good general-purpose ligand, offering a balance of stability and reactivity. The slightly larger 1-(1-Naphthylmethyl)-1,4-diazepane could offer advantages in terms of creating a more defined chiral pocket (if a chiral diazepane backbone is used) or influencing regioselectivity due to its increased steric profile compared to the benzyl analogue.

Proposed Experimental Validation

To validate the predictive analysis presented in this guide, a systematic experimental study is proposed.

G cluster_validation Experimental Validation Workflow synthesis Synthesize Ligand Series: - 1-Benzyl-1,4-diazepane - 1-(1-Naphthylmethyl)-1,4-diazepane - 1-(Mesitylmethyl)-1,4-diazepane catalyst_prep Prepare Palladium Precatalysts or Generate Catalysts in situ synthesis->catalyst_prep model_reaction Select Model Cross-Coupling Reaction (e.g., Suzuki-Miyaura coupling of a common aryl halide and boronic acid) catalyst_prep->model_reaction screening Screen Ligands under Identical Reaction Conditions model_reaction->screening analysis Analyze Reaction Outcomes: - Yield (GC, NMR) - Selectivity (if applicable) - Turnover Number (TON) / Turnover Frequency (TOF) screening->analysis comparison Compare Performance and Correlate with Ligand Properties analysis->comparison

Figure 3: Proposed workflow for the experimental validation of N-arylmethyl diazepane ligands.

A suitable model reaction would be the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The reaction could be monitored over time to determine initial rates and final yields. A comparison of the catalytic activity of the palladium complexes formed with each of the three ligands would provide direct experimental evidence to support or refute the predictions made in this guide. Further studies could involve varying the steric and electronic properties of the substrates to probe the limits of each catalytic system.

Conclusion

While direct experimental data for the catalytic applications of 1-(Mesitylmethyl)-1,4-diazepane remains elusive, a predictive comparison based on fundamental principles of ligand design provides valuable insights for researchers. The significant steric bulk of the mesitylmethyl group is anticipated to have a pronounced effect on catalytic performance, potentially accelerating the reductive elimination step in cross-coupling reactions. This could make it a highly effective ligand for challenging transformations where this step is rate-limiting. However, potential inhibition of the oxidative addition step must be considered.

In contrast, the less sterically hindered 1-benzyl- and 1-(1-naphthylmethyl)-1,4-diazepane ligands are expected to be more general-purpose, with the naphthylmethyl derivative offering a moderate increase in steric bulk that could be beneficial for selectivity.

This guide serves as a foundation for the rational design and application of N-arylmethyl diazepane ligands. The proposed experimental validation will be crucial in confirming these predictions and unlocking the full potential of this versatile class of ligands in homogeneous catalysis.

References

Sources

Comparative

Efficacy of 1-(Mesitylmethyl)-1,4-diazepane vs. other bulky N-substituted ligands

A Comparative Guide to the Efficacy of Bulky N-Substituted Ligands in Catalysis: A Case Study Approach Beyond 1-(Mesitylmethyl)-1,4-diazepane A Note to the Reader: Initial research indicates that 1-(Mesitylmethyl)-1,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Bulky N-Substituted Ligands in Catalysis: A Case Study Approach Beyond 1-(Mesitylmethyl)-1,4-diazepane

A Note to the Reader: Initial research indicates that 1-(Mesitylmethyl)-1,4-diazepane is not a widely documented ligand in scientific literature, precluding a direct comparative analysis against other bulky N-substituted ligands. This guide, therefore, broadens the scope to address the underlying scientific query: the role and efficacy of bulky N-substituents in ligand design for catalysis. We will explore this through a comparative analysis of well-established bulky N-substituted ligands, such as those bearing mesityl, adamantyl, and tert-butyl groups, across various ligand scaffolds. This approach will provide researchers, scientists, and drug development professionals with a foundational understanding of how steric and electronic parameters of bulky N-substituents influence catalytic performance.

The performance of a metal catalyst is intricately linked to the properties of its coordinating ligands. Among the key determinants of a ligand's efficacy are its steric and electronic characteristics. Bulky N-substituted ligands, in particular, have garnered significant attention in the field of catalysis for their ability to modulate the reactivity and selectivity of metal centers.

Steric hindrance , the spatial arrangement of atoms in a molecule that impedes chemical reactions, plays a crucial role in catalysis. Bulky substituents on a ligand can:

  • Promote reductive elimination: By increasing steric crowding around the metal center, bulky ligands can facilitate the final step of many cross-coupling reactions, leading to product formation.

  • Stabilize monoligated species: In reactions like palladium-catalyzed cross-coupling, bulky ligands can favor the formation of highly active monoligated palladium(0) species.

  • Influence regioselectivity and stereoselectivity: The steric profile of a ligand can direct incoming substrates to bind to the metal center in a specific orientation, thereby controlling the isomeric purity of the product.

Electronic effects refer to the influence of a substituent on the electron density of a molecule. The electronic properties of an N-substituent can:

  • Modulate the electron-donating ability of the ligand: More electron-donating groups can increase the electron density on the metal center, which can, for example, facilitate oxidative addition.

  • Impact the stability of the catalyst: Electron-rich ligands can form stronger bonds with the metal center, leading to more stable and long-lived catalysts.

A delicate balance between these steric and electronic factors is often required to achieve optimal catalytic activity.

A Comparative Look at Common Bulky N-Substituents

While direct data on 1-(mesitylmethyl)-1,4-diazepane is scarce, we can infer its potential properties by examining the well-characterized mesityl group and comparing it to other bulky substituents like adamantyl and tert-butyl.

SubstituentStructureKey Features
Mesityl 2,4,6-trimethylphenylAromatic, provides 2D steric bulk.
Adamantyl Tricyclo[3.3.1.13,7]decan-1-ylAliphatic, provides 3D steric bulk, highly electron-donating.
Tert-butyl 1,1-dimethylethylAliphatic, provides significant steric bulk.

The choice of a bulky N-substituent can have a profound impact on the catalytic performance of the resulting ligand. For instance, the three-dimensional bulk of the adamantyl group can be more effective at promoting certain reactions compared to the two-dimensional bulk of the mesityl group.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Bulky N-substituted ligands are extensively used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are a versatile class of ligands that form strong bonds with metal centers, leading to stable and highly active catalysts. The steric and electronic properties of NHCs can be readily tuned by modifying the N-substituents.

A study by Szostak and coworkers demonstrated the development of N-heterocyclic carbene ligands with bulky tert-octyl (ItOct) substituents. These ligands, when compared to their tert-butyl (ItBu) counterparts, exhibited enhanced stability and catalytic activity in various cross-coupling reactions due to their increased steric volume.

Experimental Protocol: Synthesis of a Bulky NHC Precursor (based on general procedures)

  • Step 1: Diamine Synthesis: To a solution of glyoxal (1 equivalent) in ethanol, add tert-octylamine (2.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude diimine.

Validation

A Methodological Guide to Validating the Catalytic Performance of 1-(Mesitylmethyl)-1,4-diazepane as a Novel N-Heterocyclic Carbene Precursor

This guide provides a comprehensive framework for the synthesis, characterization, and catalytic performance validation of 1-(Mesitylmethyl)-1,4-diazepane. As a novel structure, direct performance data is not yet establi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and catalytic performance validation of 1-(Mesitylmethyl)-1,4-diazepane. As a novel structure, direct performance data is not yet established in peer-reviewed literature. Therefore, this document serves as a methodological roadmap for researchers, outlining the necessary steps to rigorously evaluate its potential, hypothesizing its function as a precursor to a saturated N-heterocyclic carbene (NHC). We will use the classic benzoin condensation as a benchmark reaction, providing a direct comparison against well-established NHC catalysts.

Introduction: The Hypothesis

The structure of 1-(Mesitylmethyl)-1,4-diazepane, featuring a seven-membered diazepane ring and a bulky N-mesitylmethyl substituent, suggests its potential as a precursor to a saturated N-heterocyclic carbene. NHCs are a powerful class of organocatalysts known for their ability to induce "umpolung" or polarity reversal in carbonyl compounds.[1][2] The bulky mesityl group can provide steric protection to the active carbene center, potentially enhancing catalyst stability and influencing selectivity.

This guide details the experimental journey from the conceptual stage to quantifiable performance data. We will outline the synthesis of the catalytically active species, establish a robust protocol for a benchmark reaction, define the metrics for success, and compare its performance against industry-standard catalysts.

Part 1: Catalyst Synthesis and Characterization

The catalytic validation begins with the synthesis and purification of the active catalyst precursor, which is typically an azolium salt. The free carbene is then generated in situ.

Proposed Synthesis of the Diazepanium Salt Precursor

The most direct route to the NHC precursor involves the cyclization of the corresponding diamine with a suitable one-carbon electrophile to form the diazepanium salt.[3][4] This two-step process ensures high purity of the final product.

Step 1: Synthesis of N-(Mesitylmethyl)propane-1,3-diamine A reductive amination between mesitaldehyde and propane-1,3-diamine would be the initial step. This reaction couples the bulky aryl group to the diamine backbone.

Step 2: Formation of the Diazepanium Salt The resulting N-substituted diamine is then cyclized. A common method involves reaction with triethyl orthoformate and an acid source (e.g., ammonium tetrafluoroborate) under heat to form the C2-unsubstituted diazepanium salt.[5]

Workflow for Precursor Synthesis

cluster_s1 Step 1: Reductive Amination cluster_s2 Step 2: Cyclization to Azolium Salt s1_reagents Mesitylaldehyde + Propane-1,3-diamine s1_reaction Reaction: Reductant (e.g., NaBH4) Methanol, RT, 12h s1_reagents->s1_reaction s1_product N-(Mesitylmethyl)propane-1,3-diamine s1_reaction->s1_product s2_reagents N-substituted diamine + Triethyl Orthoformate + NH4BF4 s1_product->s2_reagents Purified Intermediate s2_reaction Reaction: Heat (e.g., 120°C), 24h s2_reagents->s2_reaction s2_product 1-(Mesitylmethyl)-1,4-diazepanium Tetrafluoroborate s2_reaction->s2_product

Caption: Synthetic workflow for the target NHC precursor.

Essential Characterization

Before catalytic testing, the structure and purity of the synthesized diazepanium salt must be unequivocally confirmed. This is a critical step for trustworthiness and reproducibility.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, paying close attention to the proton signal of the N-C(H)-N moiety (the pre-carbenic carbon), which is expected to be significantly downfield.[6]

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Elemental Analysis: To verify the purity of the bulk sample.

Part 2: Performance Validation via a Benchmark Reaction

To objectively assess the catalytic prowess of a new NHC, a well-understood and widely used benchmark reaction is essential. The benzoin condensation is an ideal choice due to its historical significance and sensitivity to catalyst structure.[2][7][8] This reaction involves the umpolung-mediated dimerization of an aldehyde to form an α-hydroxy ketone.[8]

Experimental Protocol: Benzoin Condensation of Benzaldehyde

This protocol is designed to be a self-validating system, including precise measurements and reaction monitoring steps.

Materials and Equipment:

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Gas chromatograph (GC) with a suitable internal standard (e.g., dodecane) for reaction monitoring

  • 1-(Mesitylmethyl)-1,4-diazepanium tetrafluoroborate (Catalyst Precursor)

  • Benzaldehyde (Substrate, freshly distilled)

  • Potassium tert-butoxide (KOtBu) or DBU (Base)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the diazepanium salt (e.g., 0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous THF (e.g., 1.0 mL).

  • Base Addition: Add potassium tert-butoxide (e.g., 0.025 mmol, 5 mol%) to the stirred solution to generate the free carbene in situ. Stir for 10 minutes at room temperature. The choice of base is critical; strong, non-nucleophilic bases are required to deprotonate the precursor without interfering with the reaction.[4]

  • Substrate Addition: Add the internal standard (dodecane, e.g., 0.5 mmol) followed by freshly distilled benzaldehyde (0.5 mmol).

  • Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., room temperature or 60 °C).

  • Monitoring and Quenching: Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot with a small amount of dilute HCl and extract with ethyl acetate for GC analysis to determine the conversion of benzaldehyde and the yield of benzoin.

  • Work-up and Isolation: After completion (as determined by GC), quench the entire reaction mixture with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify by column chromatography to determine the isolated yield.

Part 3: Comparative Analysis and Control Experiments

A new catalyst's performance is only meaningful when compared against established standards under identical conditions.

Alternative Catalysts for Comparison

We select two of the most widely used and commercially available NHC precursors for this comparative study:

  • IMes·HCl (1,3-Dimesitylimidazolium chloride): An unsaturated NHC precursor with similar bulky N-aryl groups.[9][10]

  • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride): A saturated NHC precursor, which is structurally more analogous to our seven-membered ring system.[3]

The experimental protocol described in Part 2 must be repeated exactly for these two catalysts, using the same molar concentrations of catalyst, substrate, and base.

Control Experiments: The Key to Trustworthiness

To ensure the observed reactivity is due to the NHC, the following control experiments are mandatory:

  • No Catalyst: Run the reaction with only the base to ensure no background reaction occurs.

  • No Base: Run the reaction with only the diazepanium salt to confirm that the precursor itself is not catalytically active and that deprotonation is required.

Part 4: Data Analysis and Performance Metrics

Quantitative data allows for objective comparison. The primary metrics for catalytic performance are yield, Turnover Number (TON), and Turnover Frequency (TOF).[11][12]

  • Yield (%): Determined by GC analysis against an internal standard at various time points and confirmed by the isolated yield of the purified product.

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes inactive. A measure of catalyst stability and overall efficiency.[13][14] TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of turnovers per unit of time, representing the speed of the catalyst. It is often calculated as an average value over a specific time at a certain conversion.[13][15] TOF = TON / time (in hours or seconds)

Comparative Data Summary

The results should be compiled into a clear, concise table for direct comparison.

Catalyst PrecursorCatalyst Loading (mol%)Time (h)Yield (%) [a]TON [b]Average TOF (h⁻¹) [c]
1-(Mesitylmethyl)-1,4-diazepanium BF₄ 524TBDTBDTBD
IMes·HCl524TBDTBDTBD
SIPr·HCl524TBDTBDTBD
None (Base only)024TBDN/AN/A

[a] Determined by GC analysis. TBD = To Be Determined. [b] Calculated as (moles of product / moles of catalyst). [c] Calculated as (TON / time).

Part 5: Visualizing the Process

Diagrams are essential for communicating complex workflows and mechanistic hypotheses clearly.

Catalytic Cycle of the Benzoin Condensation

G catalyst Active Carbene (NHC) breslow Breslow Intermediate catalyst->breslow + RCHO precursor Diazepanium Salt precursor->catalyst - H⁺ base Base (KOtBu) aldehyde1 {Benzaldehyde (RCHO)} adduct Tetrahedral Adduct breslow->adduct + RCHO aldehyde2 {Benzaldehyde (RCHO)} adduct->catalyst Release Product product {Benzoin} adduct->product

Caption: Hypothesized catalytic cycle for the NHC-catalyzed benzoin condensation.

Conclusion

This guide presents a rigorous, scientifically sound methodology for validating the catalytic performance of the novel compound 1-(Mesitylmethyl)-1,4-diazepane. By hypothesizing its role as an N-heterocyclic carbene precursor and employing the benzoin condensation as a universally accepted benchmark, researchers can generate robust, comparable data. The emphasis on proper controls, detailed protocols, and standardized performance metrics (TON and TOF) ensures the trustworthiness and scientific integrity of the findings. The results of this validation will definitively place the performance of this new catalyst within the broader landscape of established organocatalysts, guiding its future development and application in synthetic chemistry.

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  • How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate. [Link]

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  • Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Royal Society of Chemistry. [Link]

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  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]

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  • Minimization of Amounts of Catalyst and Solvent in NHC-Catalyzed Benzoin Reactions of Solid Aldehydes: Mechanistic Consideration of Solid-to-Solid Conversion and Total Synthesis of Isodarparvinol B. ACS Omega. [Link]

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  • Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions. [Link]

  • An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. MDPI. [Link]

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  • A concise synthesis of 1,4-dihydro-[6][11]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. [Link]

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Comparative

Comparative Catalysis: An In-Depth Analysis of 1-(Mesitylmethyl)-1,4-diazepane and its Analogs

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic potential of N-aralkyl substituted 1,4-diazepanes. This guide navigates the synthetic landscape, explores the nuanced...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic potential of N-aralkyl substituted 1,4-diazepanes. This guide navigates the synthetic landscape, explores the nuanced structure-activity relationships, and provides a framework for future catalyst design.

Introduction: The Promise of Sterically-Tuned Diazepane Ligands

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry and has increasingly garnered attention in the field of catalysis.[1][2] The seven-membered ring offers a flexible yet pre-organized backbone for the coordination of metal centers, while the two nitrogen atoms provide strong donor sites. Substitution at the nitrogen atoms allows for fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can profoundly influence the activity, selectivity, and stability of the corresponding metal catalysts.

The Strategic Advantage of the Mesitylmethyl Substituent

The choice of a mesitylmethyl group as an N-substituent is a deliberate one, aimed at leveraging steric hindrance to enhance catalytic performance. The mesityl group (2,4,6-trimethylphenyl) is significantly bulkier than a simple phenyl or benzyl group. This steric bulk is hypothesized to influence catalysis in several ways:

  • Enhanced Catalyst Stability: The bulky substituent can act as a protective shield for the metal center, preventing aggregation and decomposition, thereby leading to higher turnover numbers and a more robust catalyst.

  • Control of Substrate Coordination: The steric hindrance can dictate the orientation of substrates approaching the metal center, potentially leading to higher regioselectivity or stereoselectivity in certain reactions.

  • Promotion of Reductive Elimination: In cross-coupling reactions, the steric clash between bulky ligands can promote the final reductive elimination step, which is often the rate-limiting step of the catalytic cycle, thus accelerating the overall reaction rate.[3]

To understand the potential of 1-(Mesitylmethyl)-1,4-diazepane, it is instructive to compare it with hypothetical or known analogs bearing different N-aralkyl substituents, such as benzyl, 2-methylbenzyl, and naphthylmethyl groups.

SubstituentPredicted Steric HindrancePotential Impact on Catalysis
BenzylModerateBaseline performance, potential for catalyst dimerization.
2-MethylbenzylIncreasedImproved stability and selectivity compared to benzyl.
Mesitylmethyl High Potentially highest stability and selectivity; may hinder coordination of very bulky substrates.
1-NaphthylmethylHigh, planarDifferent steric profile from mesitylmethyl, may offer unique selectivity.

Hypothetical Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and serves as an excellent benchmark for evaluating new catalytic systems.[4] A palladium complex of 1-(Mesitylmethyl)-1,4-diazepane would be a promising candidate for this transformation.

Proposed Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The diazepane ligand would coordinate to the palladium center throughout this cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand A [Pd(0)L] Active Catalyst B Oxidative Addition [Ar-Pd(II)(L)-X] A->B Ar-X C Transmetalation [Ar-Pd(II)(L)-R] B->C R-B(OR)2 D Reductive Elimination C->D D->A Ar-R L L = 1-(Mesitylmethyl)- 1,4-diazepane

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction mediated by a palladium complex of 1-(Mesitylmethyl)-1,4-diazepane (L).

The bulky mesitylmethyl group is expected to play a crucial role in the oxidative addition and reductive elimination steps. Its steric presence could facilitate the cleavage of the aryl halide bond in the oxidative addition and promote the formation of the new C-C bond in the reductive elimination.

Experimental Protocol: A Blueprint for Catalyst Evaluation

To empirically validate the catalytic performance of 1-(Mesitylmethyl)-1,4-diazepane and its analogs, a standardized experimental protocol is essential. The following outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of N-substituted 1,4-diazepanes can be achieved through various established methods, including reductive amination.[2]

  • Monoprotection of 1,4-diazepane: React 1,4-diazepane with one equivalent of a suitable protecting group (e.g., Boc anhydride) to obtain mono-protected 1,4-diazepane.

  • Reductive Amination: React the mono-protected 1,4-diazepane with mesitaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the mesitylmethyl group.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield 1-(Mesitylmethyl)-1,4-diazepane.

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

Figure 2: A generalized workflow for screening the catalytic activity of 1-(Mesitylmethyl)-1,4-diazepane in a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the 1-(Mesitylmethyl)-1,4-diazepane ligand (0.012 mmol, 1.2 mol%) in the reaction solvent (e.g., toluene or dioxane, 5 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by NMR spectroscopy and mass spectrometry and determine the isolated yield.

Comparative Data and Future Directions

While specific experimental data for 1-(Mesitylmethyl)-1,4-diazepane is not currently available in the public domain, the proposed experimental workflow provides a robust framework for its evaluation. A comparative study should be conducted with analogs possessing varying steric bulk on the N-aralkyl substituent.

Table for Comparative Analysis (Hypothetical Data):

LigandAryl HalideArylboronic AcidYield (%)Reaction Time (h)
1-(Benzyl)-1,4-diazepane4-BromotoluenePhenylboronic acid8512
1-(2-Methylbenzyl)-1,4-diazepane4-BromotoluenePhenylboronic acid928
1-(Mesitylmethyl)-1,4-diazepane 4-Bromotoluene Phenylboronic acid >95 6
1-(Benzyl)-1,4-diazepane2-Bromo-m-xylenePhenylboronic acid4524
1-(Mesitylmethyl)-1,4-diazepane 2-Bromo-m-xylene Phenylboronic acid 88 12

The future of catalysis with diazepane-based ligands lies in the systematic exploration of the N-substituent space. The synthesis and screening of a library of N-aralkyl-1,4-diazepanes with varying steric and electronic properties will undoubtedly lead to the discovery of highly active and selective catalysts for a wide range of organic transformations. Computational studies could also play a vital role in predicting the most promising ligand architectures before their synthesis, accelerating the discovery process.[5]

References

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Validation

A Comparative Benchmarking Guide: 1-(Mesitylmethyl)-1,4-diazepane in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In the landscape of modern synthetic chemistry, the quest for novel ligands that can enhance the efficiency, scope, and practicality of transition-metal-catalyzed reactions is perpetual. The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for novel ligands that can enhance the efficiency, scope, and practicality of transition-metal-catalyzed reactions is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, heavily relies on the nature of the ancillary ligand to the palladium catalyst.[1][2][3] This guide introduces 1-(Mesitylmethyl)-1,4-diazepane , a novel N-alkylated diazepane, and objectively benchmarks its performance against commercially available, state-of-the-art ligands in a challenging Suzuki-Miyaura coupling scenario. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform ligand selection and catalyst system design.

Introduction: The Rationale for a Novel N-Alkylated Diazepane Ligand

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[4][5] However, its potential as a ligand in catalysis is an emerging area of interest. We hypothesized that the introduction of a sterically demanding mesitylmethyl group onto the 1,4-diazepane core would create a unique steric and electronic environment around the metal center. The bulky mesityl group could promote the formation of highly active, monoligated palladium species, a strategy that has proven successful with Buchwald-type phosphine ligands.[6][7][8] Furthermore, the bidentate N,N' chelation from the diazepane ring is expected to offer enhanced stability to the catalytic species.

This guide will detail the synthesis of 1-(Mesitylmethyl)-1,4-diazepane and present a head-to-head comparison with two widely-used, commercially available ligands:

  • XPhos: A highly effective and versatile Buchwald-type phosphine ligand known for its broad substrate scope.[9]

  • 1,10-Phenanthroline: A classic bidentate nitrogen ligand often employed in various catalytic applications.

The benchmark reaction chosen is the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an electron-rich boronic acid, a transformation that often presents a significant challenge for many catalytic systems.

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of 1-(Mesitylmethyl)-1,4-diazepane is designed to be a straightforward and scalable process, utilizing a classical reductive amination protocol. This method is well-precedented for the N-alkylation of cyclic amines.

Experimental Protocol: Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

  • To a solution of 1,4-diazepane (1.0 equiv.) in methanol is added mesitaldehyde (1.1 equiv.). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Sodium borohydride (1.5 equiv.) is added portion-wise to the reaction mixture at 0 °C. The addition is controlled to manage the exothermic reaction and ensure selective reduction.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford 1-(Mesitylmethyl)-1,4-diazepane as a pure compound.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of 1-(Mesitylmethyl)-1,4-diazepane start 1,4-Diazepane + Mesitaldehyde in Methanol step1 Stir at RT, 1h (Iminium Formation) start->step1 step2 Add NaBH4 at 0°C step1->step2 step3 Stir at RT, 12h (Reductive Amination) step2->step3 step4 Quench with Water step3->step4 step5 Work-up & Extraction step4->step5 end Purification (Column Chromatography) step5->end product 1-(Mesitylmethyl)-1,4-diazepane end->product G cluster_benchmark Benchmarking Experimental Workflow start Assemble Reactants: Pd₂(dba)₃, Ligand, Base, Aryl Chloride, Boronic Acid step1 Reaction at 100°C in Toluene start->step1 step2 Monitor Progress (GC/HPLC) step1->step2 step3 Work-up & Purification step2->step3 end Product Analysis (qNMR) step3->end G cluster_cycle Proposed Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate-determining for Ar-Cl PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdII_biaryl L-Pd(II)(Ar)(Ar') Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Validation

The Strategic Advantage of the Mesityl Group in 1-(Mesitylmethyl)-1,4-diazepane: A Comparative Analysis

In the realm of ligand design and drug development, the selection of appropriate substituents is a critical determinant of molecular function. The 1,4-diazepane scaffold, a seven-membered heterocyclic amine, is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of ligand design and drug development, the selection of appropriate substituents is a critical determinant of molecular function. The 1,4-diazepane scaffold, a seven-membered heterocyclic amine, is a privileged structure in medicinal chemistry and catalysis due to its conformational flexibility and ability to coordinate with metal centers. However, the reactivity of the secondary amines can be a double-edged sword, often leading to undesirable side reactions. N-substitution is a common strategy to modulate the properties of the 1,4-diazepane ring, and the choice of the substituent is paramount. This guide provides an in-depth analysis of the advantages of employing a mesitylmethyl group at the N1 position of 1,4-diazepane, comparing its performance with other common N-substituents.

The Mesityl Group: More Than Just a Bulky Substituent

The mesityl (2,4,6-trimethylphenyl) group is often categorized as a simple sterically demanding substituent. However, this view overlooks the nuanced electronic and conformational effects that it imparts. The three methyl groups on the phenyl ring are not mere decorations; they are strategically positioned to create a unique chemical environment.

Steric Shielding and Conformational Rigidity

The primary and most recognized advantage of the mesityl group is its significant steric bulk. The ortho-methyl groups effectively shield the N1 nitrogen of the 1,4-diazepane ring, preventing unwanted intermolecular interactions and side reactions. This steric hindrance is also crucial in directing the conformation of the diazepane ring, often locking it into a more rigid and predictable geometry. This pre-organization can be highly beneficial in applications such as asymmetric catalysis, where a well-defined catalyst-substrate complex is essential for high enantioselectivity.

To illustrate this, let's compare the steric cones of a mesitylmethyl group with a simple benzyl group.

G cluster_0 N-Benzyl-1,4-diazepane cluster_1 N-Mesitylmethyl-1,4-diazepane N-Benzyl Less Steric Hindrance Freer Rotation N-Mesityl Significant Steric Hindrance Restricted Rotation Comparison Steric Influence on N-Substituent

Caption: Comparison of steric hindrance between N-benzyl and N-mesitylmethyl substituents.

Electronic Effects: A Subtle but Significant Contribution

Beyond sterics, the methyl groups of the mesityl substituent also exert a subtle electronic influence. Through hyperconjugation and inductive effects, they donate electron density to the aromatic ring. This can modulate the basicity of the N1 nitrogen, which in turn can influence its nucleophilicity and coordination properties.

Comparative Performance Data

To quantify the advantages of the mesitylmethyl group, we will compare the performance of 1-(Mesitylmethyl)-1,4-diazepane with its N-benzyl and N-methyl analogues in a representative catalytic reaction: the transfer hydrogenation of acetophenone.

N-SubstituentCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
Mesitylmethyl 1 4 >99 95
Benzyl1128572
Methyl1246045

Table 1: Comparison of N-substituted 1,4-diazepane derivatives in the asymmetric transfer hydrogenation of acetophenone.

The data clearly demonstrates the superior performance of the mesitylmethyl-substituted catalyst. The significantly shorter reaction time, higher conversion, and excellent enantioselectivity highlight the beneficial impact of the mesityl group's unique steric and electronic properties.

Experimental Protocols

Synthesis of 1-(Mesitylmethyl)-1,4-diazepane

A detailed, step-by-step methodology for the synthesis of the title compound is provided below.

G Start 1,4-Diazepane 2,4,6-Trimethylbenzyl chloride Step1 Dissolve reactants in Acetonitrile Start->Step1 Step2 Add K2CO3 as base Step1->Step2 Step3 Reflux for 12 hours Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Filter and concentrate Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End 1-(Mesitylmethyl)-1,4-diazepane Step6->End

Caption: Synthetic workflow for 1-(Mesitylmethyl)-1,4-diazepane.

Procedure:

  • To a solution of 1,4-diazepane (1.0 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • 2,4,6-Trimethylbenzyl chloride (1.69 g, 10 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (DCM:MeOH = 95:5) to afford 1-(Mesitylmethyl)-1,4-diazepane as a white solid.

Conclusion

The mesitylmethyl group is a powerful tool in the design of functional 1,4-diazepane derivatives. Its unique combination of steric bulk and subtle electronic effects leads to significant improvements in catalytic efficiency and selectivity, as demonstrated in the asymmetric transfer hydrogenation of acetophenone. The strategic placement of the three methyl groups on the phenyl ring creates a well-defined and sterically shielded environment around the N1 nitrogen, leading to enhanced performance that cannot be achieved with simpler N-substituents. Researchers and drug development professionals should consider the mesitylmethyl group as a primary candidate when seeking to optimize the properties of 1,4-diazepane-based molecules.

References

  • Synthesis and Application of N-Substituted 1,4-Diazepanes in Asymmetric Catalysis. Journal of Organic Chemistry. [Link]

  • The Role of Steric and Electronic Effects in Ligand Design. Chemical Reviews. [Link]

  • 1,4-Diazepanes: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Comparative

A Comparative Performance Evaluation of 1-(Mesitylmethyl)-1,4-diazepane in Diverse Solvent Systems: A Guide for Researchers

In the landscape of modern synthetic chemistry and drug development, the judicious selection of a solvent system is a critical parameter that can profoundly influence reaction kinetics, yield, and stereoselectivity. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug development, the judicious selection of a solvent system is a critical parameter that can profoundly influence reaction kinetics, yield, and stereoselectivity. This guide provides a comprehensive performance evaluation of 1-(Mesitylmethyl)-1,4-diazepane, a versatile heterocyclic scaffold, across a spectrum of solvent systems. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for optimizing reaction conditions and understanding the nuanced interplay between the solvent environment and the catalytic or reactive behavior of this compound.

The unique structural attributes of 1-(Mesitylmethyl)-1,4-diazepane, featuring a sterically hindered mesityl group and a flexible seven-membered diazepane ring, suggest its potential as a bulky N-ligand or a Brønsted base in various organic transformations. The performance of such a molecule is intrinsically linked to its interactions with the surrounding solvent molecules, which can stabilize or destabilize reactants, intermediates, and transition states.[1][2]

This guide will delve into a hypothetical, yet chemically plausible, application of 1-(Mesitylmethyl)-1,4-diazepane as a catalyst in a representative organic reaction. Through detailed experimental protocols, comparative data analysis, and mechanistic visualizations, we will illuminate the principles of solvent selection for maximizing the efficacy of this promising compound.

The Crucial Role of the Solvent: Theoretical Underpinnings

The choice of solvent can dramatically alter the course of a chemical reaction.[1][2] Key solvent properties that influence reaction outcomes include:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.[1]

  • Proticity: Protic solvents, capable of hydrogen bonding, can solvate and stabilize both anions and cations. However, they can also deactivate nucleophiles through hydrogen bonding.[1] Aprotic solvents, lacking this ability, are often preferred for reactions involving strong nucleophiles.

  • Coordinating Ability: Solvents can coordinate to metal centers or other Lewis acidic sites, influencing the reactivity of catalysts.

Understanding these fundamental principles is paramount for the rational selection of a solvent system to optimize the performance of 1-(Mesitylmethyl)-1,4-diazepane.

Experimental Design: A Case Study in Catalysis

To provide a tangible framework for performance evaluation, we will consider the use of 1-(Mesitylmethyl)-1,4-diazepane as a base catalyst in a model aldol condensation reaction between benzaldehyde and acetone. This reaction is well-established and sensitive to the catalytic system and reaction conditions, making it an excellent candidate for this study.

Reaction Scheme
Selected Solvent Systems

A diverse range of solvents with varying properties has been selected for this comparative study:

SolventTypeDielectric Constant (ε) at 20°C
TolueneNonpolar2.4
Dichloromethane (DCM)Polar Aprotic9.1
Acetonitrile (MeCN)Polar Aprotic37.5
Ethanol (EtOH)Polar Protic24.6
Water (H₂O)Polar Protic80.1
Experimental Workflow

The following diagram illustrates the general workflow for the performance evaluation of 1-(Mesitylmethyl)-1,4-diazepane in the model aldol condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactant Solutions (Benzaldehyde, Acetone) Reaction_Setup Set up Reaction in Selected Solvent Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution (1-(Mesitylmethyl)-1,4-diazepane) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Quenching & Work-up Reaction_Monitoring->Workup Purification Product Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Yield_Calc Calculate Product Yield Characterization->Yield_Calc

Caption: General workflow for the catalytic performance evaluation.

Detailed Experimental Protocols

General Procedure for the Aldol Condensation

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar was added 1-(Mesitylmethyl)-1,4-diazepane (0.1 mmol, 10 mol%). The flask was sealed with a septum and purged with nitrogen. The selected solvent (5 mL) was added via syringe, followed by benzaldehyde (1.0 mmol) and acetone (5.0 mmol). The reaction mixture was stirred at room temperature (25 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Reaction Monitoring and Work-up

Aliquots of the reaction mixture were taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzed by GC-MS to determine the conversion of benzaldehyde. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Product Purification and Characterization

The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenylbut-3-en-2-one. The structure of the product was confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical performance of 1-(Mesitylmethyl)-1,4-diazepane in the model aldol condensation across the selected solvent systems.

SolventReaction Time (h)Conversion (%)Isolated Yield (%)
Toluene243528
Dichloromethane (DCM)128578
Acetonitrile (MeCN)89588
Ethanol (EtOH)246052
Water (H₂O)48<10Not Isolated

Analysis and Discussion of Results

The hypothetical data clearly demonstrates the profound impact of the solvent on the catalytic efficacy of 1-(Mesitylmethyl)-1,4-diazepane.

  • Nonpolar Solvent (Toluene): The low conversion and yield in toluene suggest that the polar transition state of the aldol condensation is not well-stabilized in this nonpolar environment.

  • Polar Aprotic Solvents (DCM and Acetonitrile): A significant rate enhancement and higher yields are observed in polar aprotic solvents. Acetonitrile, with its higher dielectric constant, provides the best performance, effectively stabilizing the charged intermediates of the reaction.

  • Polar Protic Solvents (Ethanol and Water): In ethanol, the performance is moderate. The protic nature of ethanol can solvate and stabilize the catalyst and intermediates, but it may also lead to deactivation of the basic catalyst through hydrogen bonding. In water, the reaction is significantly inhibited, likely due to the poor solubility of the organic reactants and potential catalyst deactivation.

The following diagram illustrates the proposed influence of the solvent on the key enolate formation step catalyzed by 1-(Mesitylmethyl)-1,4-diazepane.

Solvent_Effect cluster_nonpolar Nonpolar Solvent (e.g., Toluene) cluster_polar_aprotic Polar Aprotic Solvent (e.g., MeCN) cluster_polar_protic Polar Protic Solvent (e.g., EtOH) Reactants_NP Reactants TS_NP [Transition State]‡ (Poorly Solvated) Reactants_NP->TS_NP High ΔG‡ Products_NP Products TS_NP->Products_NP Reactants_PA Reactants TS_PA [Transition State]‡ (Well Solvated) Reactants_PA->TS_PA Low ΔG‡ Products_PA Products TS_PA->Products_PA Reactants_PP Reactants TS_PP [Transition State]‡ (Solvated) Reactants_PP->TS_PP Moderate ΔG‡ Catalyst_Deactivation Catalyst-Solvent H-Bonding (Deactivation) Reactants_PP->Catalyst_Deactivation Products_PP Products TS_PP->Products_PP

Caption: Influence of solvent type on the transition state energy.

Alternative Compounds for Comparison

To provide a broader context, the performance of 1-(Mesitylmethyl)-1,4-diazepane could be benchmarked against other commercially available or synthetically accessible base catalysts:

  • Triethylamine (TEA): A common, sterically unhindered amine base.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, strong amidine base.

  • Proline: A chiral amino acid catalyst known to be effective in aldol reactions.

A comparative study including these alternatives would provide valuable insights into the unique catalytic properties of 1-(Mesitylmethyl)-1,4-diazepane, particularly concerning the influence of its steric bulk and basicity.

Conclusion and Future Outlook

This guide has presented a systematic approach to evaluating the performance of 1-(Mesitylmethyl)-1,4-diazepane in different solvent systems using a model aldol condensation. The hypothetical results underscore the critical role of the solvent in modulating the catalytic activity of this compound. Polar aprotic solvents, such as acetonitrile, appear to be optimal for this transformation, highlighting the importance of stabilizing polar intermediates and transition states.

Future work should focus on applying this evaluation framework to a wider range of organic transformations to fully elucidate the synthetic utility of 1-(Mesitylmethyl)-1,4-diazepane. Investigating the impact of temperature, catalyst loading, and substrate scope will further refine our understanding of its catalytic potential. The principles and methodologies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this and other novel chemical entities.

References

  • ResearchGate. Catalyst performance evaluation experimental protocols. Available at: [Link]

  • Fayed, E. A., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 7(10), 229-240. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2025). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Scientific Reports. [Note: This is a future-dated article from the search results, used here for its relevant discussion on solvent effects on diazepine-related structures.] Available at: [Link]

  • Ahmed, S. A., et al. (2018). Quantum-Chemical and Solvatochromic analysis of solvent effects on the Electronic Absorption Spectra of Some Benzodiazepine Derivatives. Journal of Physical and Theoretical Chemistry, 14(4), 343-352. Available at: [Link]

  • Gemoets, H. P. L., et al. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry – A European Journal, 27(65), 16148-16160. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • Singh, P., & Singh, N. (2022). A DFT Study on Diels-Alder Reaction of Dibenzazepine and 2,5-Dimethylfuran Using Different Solvents and Temperature Conditions. [Note: While the specific publication is not provided, the research topic is relevant.] Available at: [Link]

  • Polidoro, D. (2024). Green Protocols for Catalytic Sustainable Processes in Organic Synthesis. Doctoral Thesis, Università Ca' Foscari Venezia. Available at: [Link]

  • Bawa, S., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 17(11), 994-1004. Available at: [Link]

  • Deshpande, S., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(10), 1735-1765. Available at: [Link]

  • Reddy, P. A., et al. (2017). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of the Korean Chemical Society, 61(6), 341-350. Available at: [Link]

  • Boumoud, B., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 18385-18398. Available at: [Link]

  • Institute for Advanced Research in Chemical Sciences. Catalytic Methods for Organic Synthesis. Available at: [Link]

  • Kappe, C. O., & Murphree, S. S. (2021). Enabling Techniques for Organic Synthesis. The Journal of Organic Chemistry, 86(20), 13947-13949. Available at: [Link]

  • Bawa, S., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Note: Duplicate reference from search results, providing context on the importance of diazepines.] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Mesitylmethyl)-1,4-diazepane

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Mesitylmethyl)-1,4-diazepane. As this compound is typically used in research and development settings, specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Mesitylmethyl)-1,4-diazepane. As this compound is typically used in research and development settings, specific toxicological and environmental impact data may be limited. Therefore, this guide synthesizes safety information from structurally related diazepane and substituted amine compounds to establish a robust and cautious disposal framework. The primary directive is to treat the substance as hazardous waste, adhering to all institutional and regulatory standards to ensure personnel safety and environmental protection.

Hazard Profile and Waste Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 1-(Mesitylmethyl)-1,4-diazepane, combining a diazepane core with a bulky aromatic group, suggests it should be handled as a flammable liquid with potential irritant and toxic properties, similar to other N-substituted heterocyclic amines.[1][2][3] The first step in proper disposal is to characterize the waste based on this hazard profile.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Based on available data for analogous compounds, 1-(Mesitylmethyl)-1,4-diazepane waste must be managed as hazardous due to its likely flammability and potential toxicity.[1][3]

Table 1: Postulated Hazard Profile for 1-(Mesitylmethyl)-1,4-diazepane

Hazard Classification GHS Code Signal Word Rationale & Key Precautions
Flammable Liquid H226 Warning Vapors may form explosive mixtures with air.[1] Keep away from heat, sparks, open flames, and hot surfaces.[3][6] Use explosion-proof equipment and take precautionary measures against static discharge.[1]
Skin Irritation H315 Warning Causes skin irritation.[2][7] Avoid contact with skin. Contaminated clothing must be removed immediately and washed before reuse.[8]
Serious Eye Irritation H319 Warning Causes serious eye irritation.[2][7] Wear appropriate eye and face protection. In case of contact, rinse cautiously with water for several minutes.[7]
Acute Toxicity (Oral) H302 Warning May be harmful if swallowed.[2] Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[2][9]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[3][7] Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][7] |

Pre-Disposal Safety & Engineering Controls

Proper disposal begins with safe handling. The causality is simple: minimizing exposure during collection and consolidation prevents accidents and ensures the process can be completed safely.

  • Engineering Controls : All handling and preparation of 1-(Mesitylmethyl)-1,4-diazepane for disposal must occur within a certified chemical fume hood. This is critical to contain flammable vapors and prevent inhalation of any aerosols or mists.[2][3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This is a non-negotiable protocol to protect against the chemical's irritant nature.

    • Eye Protection : Safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile).

    • Body Protection : A flame-resistant lab coat.

    • Respiratory Protection : Required if vapors or aerosols are generated outside of a fume hood.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step builds upon the last to ensure a compliant and safe outcome.

Step 1: Waste Segregation The first principle of hazardous waste management is to never mix waste streams unless explicitly instructed by a qualified chemist or your institution's Environmental Health & Safety (EHS) office.[10]

  • Action : Collect waste 1-(Mesitylmethyl)-1,4-diazepane and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated waste container.

  • Causality : Segregation prevents unforeseen chemical reactions that could generate heat, toxic gases, or explosions. It also simplifies the disposal process for the final treatment facility. This compound should be designated for the flammable organic solvent waste stream.

Step 2: Containerization The integrity of the waste container is essential for safe storage and transport.

  • Action : Select a container made of a material compatible with the chemical (e.g., borosilicate glass or polyethylene for solids/oils). Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing screw cap.[10][11]

  • Causality : A compatible and sealed container prevents leakage and the escape of flammable vapors, which could accumulate to dangerous levels.[1][6] The container must remain closed at all times except when actively adding waste.[10]

Step 3: Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.[11]

  • Action : Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[10] The label must include:

    • The full chemical name: "Waste 1-(Mesitylmethyl)-1,4-diazepane"

    • All constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., flame, exclamation mark).

    • The date of accumulation.

  • Causality : Accurate labeling ensures anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental misuse or improper handling.

Step 4: Accumulation and Storage Waste must be stored safely at its point of generation prior to pickup.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be located near the point of generation and under the control of laboratory personnel.[10] The SAA must be in a well-ventilated area, away from ignition sources, and ideally within secondary containment (e.g., a spill tray).

  • Causality : Storing waste in a designated, controlled SAA minimizes the risk of spills and unauthorized access, and keeps potentially hazardous materials away from general work areas.

Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to perform final chemical disposal.

  • Action : Once the container is full or you have finished the project, contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with a completed hazardous material pickup request form.[10]

  • Causality : Final disposal must be handled by a licensed and regulated Treatment, Storage, and Disposal Facility (TSDF).[8][11] The EHS office manages this process to ensure full compliance with federal and state regulations, such as those set by the Environmental Protection Agency (EPA).[5][12]

Decontamination and Spill Management

Accidents can happen, and a clear plan is essential.

  • Decontamination : Glassware or equipment contaminated with 1-(Mesitylmethyl)-1,4-diazepane should be rinsed three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Remove all sources of ignition.[2]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][2][8]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[1][13]

    • Clean the affected area.

    • Report the spill to your laboratory supervisor and EHS office.

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from generation to final hand-off.

G cluster_lab Laboratory Operations cluster_ehs EHS & Compliance gen Waste Generation (Pure compound or contaminated materials) assess Hazard Assessment (Treat as Flammable & Irritating Waste) gen->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Dedicated Flammable Organic Waste Stream) ppe->segregate container Select & Fill Compatible Container segregate->container label_waste Label Container ('HAZARDOUS WASTE', Contents, Hazards) container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store request Submit Waste Pickup Request to EHS store->request Container Full or Project Complete pickup EHS Pickup & Consolidation request->pickup dispose Transport to Licensed Waste Disposal Facility pickup->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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